Product packaging for Catharanthine Tartrate(Cat. No.:)

Catharanthine Tartrate

Cat. No.: B10818320
M. Wt: 486.5 g/mol
InChI Key: JYBKPXVXYJDIFX-DBOHFVDDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Catharanthine Tartrate is a useful research compound. Its molecular formula is C25H30N2O8 and its molecular weight is 486.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H30N2O8 B10818320 Catharanthine Tartrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H30N2O8

Molecular Weight

486.5 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate

InChI

InChI=1S/C21H24N2O2.C4H6O6/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;5-1(3(7)8)2(6)4(9)10/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t13-,19+,21-;1-,2-/m01/s1

InChI Key

JYBKPXVXYJDIFX-DBOHFVDDSA-N

Isomeric SMILES

CCC1=C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Catharanthine Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catharanthine, a monoterpenoid indole alkaloid derived from the plant Catharanthus roseus, is a compound of significant interest in pharmacology and drug development. While it is a key precursor in the semi-synthesis of the potent anticancer drugs vinblastine and vincristine, catharanthine itself exhibits a diverse and complex range of biological activities. This technical guide provides a comprehensive overview of the multifaceted mechanism of action of catharanthine tartrate, focusing on its interactions with key cellular targets and its impact on critical signaling pathways. This document synthesizes current research findings to offer a detailed resource for professionals engaged in the study and application of this intriguing alkaloid.

Introduction

This compound is the salt form of catharanthine, enhancing its solubility for experimental and potential therapeutic applications. The parent compound, catharanthine, is one of the two primary precursors, along with vindoline, that form the dimeric vinca alkaloids, vinblastine and vincristine, which are widely used in cancer chemotherapy.[1] While catharanthine's role as a biosynthetic precursor is well-established, its intrinsic pharmacological properties are the subject of ongoing investigation. This guide delves into the core mechanisms through which this compound exerts its effects, providing a foundation for further research and development.

Molecular Mechanisms of Action

This compound's mechanism of action is not confined to a single target but involves a spectrum of interactions with various cellular components, leading to a range of physiological responses. The primary mechanisms identified to date include the modulation of ion channels, interference with neurotransmitter systems, and the induction of cellular apoptosis and autophagy.

Inhibition of L-type Voltage-Gated Calcium Channels

A significant aspect of catharanthine's pharmacological profile is its ability to inhibit L-type voltage-gated calcium channels (L-VGCCs).[2] This inhibition has been observed to contribute to its vasodilatory and antihypertensive effects.[3] By blocking the influx of calcium into vascular smooth muscle cells and cardiomyocytes, catharanthine can induce relaxation of blood vessels and a decrease in heart rate and contractility.[3]

Modulation of Nicotinic Acetylcholine Receptors

Catharanthine acts as an antagonist at various subtypes of nicotinic acetylcholine receptors (nAChRs). It has been shown to competitively inhibit α9α10 nAChRs with a higher potency than at α3β4 and α4β2 nAChRs.[4] Furthermore, it functions as a non-competitive antagonist of muscle-type nAChRs. Research also indicates that catharanthine can inhibit α4 and α6 nAChRs in the nucleus accumbens, a key region of the brain's reward system. This interaction with nAChRs is a crucial component of its effects on the central nervous system.

Interference with Dopamine Transmission

Catharanthine modulates the dopaminergic system in a complex manner. It has been found to inhibit evoked dopamine release in the nucleus accumbens in a dose-dependent fashion. Concurrently, it slows the reuptake of dopamine by inhibiting the dopamine transporter (DAT). This dual action of inhibiting release while slowing reuptake leads to an overall increase in extracellular dopamine levels, as measured by in-vivo microdialysis.

Induction of Apoptosis and Autophagy

In the context of its anticancer potential, catharanthine has been demonstrated to induce both apoptosis and autophagy in cancer cells.

  • Apoptosis: Catharanthine triggers programmed cell death in a dose-dependent manner. This is evidenced by the externalization of phosphatidylserine, a hallmark of early apoptosis, and the activation of caspases.

  • Autophagy: Catharanthine also activates autophagy signaling pathways. A key mechanism in this process is the inhibition of the mammalian target of rapamycin (mTOR). By inhibiting mTOR, catharanthine promotes the formation of autophagosomes and upregulates the expression of autophagy-related genes such as LC3 and Beclin1.

Inhibition of cAMP Phosphodiesterase

Vinca alkaloids, including catharanthine, have been reported to inhibit phosphodiesterase (PDE) activity, leading to an elevation of intracellular cyclic adenosine monophosphate (cAMP) levels. Increased cAMP can have a wide range of downstream effects on cellular signaling and function.

Quantitative Data

The following tables summarize the available quantitative data regarding the efficacy and activity of catharanthine in various experimental models.

Parameter Cell Line/System Value Reference
IC50 (Cytotoxicity)HCT116 colon cancer cells60 µg/ml
IC50 (Nicotinic Antagonism)Neuromuscular nAChRs59.6 µM
Concentration for Amylase ReleaseMouse pancreas preparations100 µM
Concentration for Microtubule Assembly InhibitionIn vitro320 µM

Table 1: In Vitro Efficacy of Catharanthine

Effect Animal Model Dosage Reference
Decrease in blood pressure and heart rateAnesthetized normotensive rats0.5-20 mg/kg

Table 2: In Vivo Efficacy of Catharanthine

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Plate cells (e.g., HepG2 liver carcinoma cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assessment by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound for the desired time points.

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI intercalates with the DNA of late apoptotic and necrotic cells with compromised membranes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are distinguished based on their fluorescence signals.

Autophagy Analysis by Quantitative PCR (qPCR)

qPCR is used to measure the expression levels of autophagy-related genes.

  • Cell Treatment and RNA Extraction: Treat cells with this compound. After the incubation period, lyse the cells and extract total RNA using a suitable kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR: Perform qPCR using specific primers for autophagy-related genes (e.g., LC3, Beclin1, ULK1) and a reference gene (e.g., GAPDH). The amplification of DNA is monitored in real-time using a fluorescent dye.

  • Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes in treated versus untreated cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the mechanism of action of this compound.

catharanthine_autophagy_pathway cluster_cell Hepatocellular Carcinoma Cell (e.g., HepG2) Catharanthine This compound mTOR mTOR Catharanthine->mTOR Inhibits ULK1_complex ULK1 Complex (ULK1, Atg13, FIP200) mTOR->ULK1_complex Inhibits Beclin1_complex Beclin-1 Complex (Beclin-1, Vps34, Vps15) ULK1_complex->Beclin1_complex Activates Autophagosome Autophagosome Formation (LC3-II conversion) Beclin1_complex->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation

Caption: Catharanthine-induced autophagy signaling pathway via mTOR inhibition.

catharanthine_neurotransmission_pathway cluster_synapse Dopaminergic Synapse (e.g., in Nucleus Accumbens) Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Catharanthine This compound nAChR Nicotinic AChR (α4, α6 subtypes) Catharanthine->nAChR Antagonizes DAT Dopamine Transporter (DAT) Catharanthine->DAT Inhibits DA_release Dopamine Release nAChR->DA_release Modulates Extracellular_DA Increased Extracellular Dopamine DA_release->Extracellular_DA DA_reuptake Dopamine Reuptake DAT->DA_reuptake DA_reuptake->Extracellular_DA

Caption: Modulation of dopamine transmission by this compound.

experimental_workflow_apoptosis start Start seed_cells Seed Cancer Cells in Culture Plate start->seed_cells treat_cells Treat with This compound seed_cells->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells stain_cells Stain with Annexin V-FITC & PI harvest_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry analyze_data Quantify Apoptotic Cell Populations flow_cytometry->analyze_data end End analyze_data->end

Caption: Experimental workflow for assessing apoptosis via flow cytometry.

Conclusion

This compound exhibits a complex and multifaceted mechanism of action, engaging with a variety of cellular targets to elicit a broad spectrum of pharmacological effects. Its ability to modulate L-type calcium channels, nicotinic acetylcholine receptors, and the dopamine transporter underscores its potential in cardiovascular and neurological research. Furthermore, its capacity to induce apoptosis and autophagy highlights its promise as a lead compound in oncology drug discovery. This technical guide provides a foundational understanding of this compound's core mechanisms, offering a valuable resource for scientists and researchers dedicated to exploring the full therapeutic potential of this versatile natural product. Further investigation is warranted to fully elucidate the intricate signaling cascades and to translate these fundamental findings into clinical applications.

References

Catharanthine Tartrate natural sources and biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Catharanthine Tartrate: Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine, a prominent terpenoid indole alkaloid (TIA), is a molecule of significant pharmaceutical interest. It is primarily recognized as one of the two essential monomeric precursors, along with vindoline, required for the semi-synthesis of the potent anticancer bisindole alkaloids, vinblastine and vincristine.[1] These dimeric compounds are cornerstone chemotherapeutic agents used in the treatment of various cancers, including lymphomas and leukemia.[1] The low natural abundance of these dimeric alkaloids in their native plant source, Catharanthus roseus, drives the critical need for efficient methods to obtain catharanthine.[2]

This technical guide provides a comprehensive overview of the natural sources of catharanthine and a detailed exploration of its complex biosynthetic pathway. It includes quantitative data on yields, detailed experimental protocols for extraction, and visualizations of the metabolic and regulatory networks, designed to serve as a vital resource for professionals in natural product chemistry, metabolic engineering, and drug development.

Natural Sources of Catharanthine

The primary and most well-documented natural source of catharanthine is the medicinal plant Catharanthus roseus (L.) G. Don, also known as the Madagascar periwinkle.[1] This plant produces over 130 different TIAs, making it a rich reservoir of complex phytochemicals. Catharanthine is also found in other plant species, such as Tabernaemontana divaricata. Within C. roseus, catharanthine accumulates in different parts of the plant, with the leaves being the principal site for extraction.

The Biosynthesis of Catharanthine

The biosynthesis of catharanthine is a multi-step, enzymatically controlled process that originates from primary metabolism. The pathway is intricate, involving precursors from two major metabolic routes and spanning multiple subcellular compartments.

Upstream Pathways: Synthesis of Precursors

The construction of the catharanthine backbone requires two key precursors derived from distinct pathways:

  • Tryptamine : Synthesized from the amino acid tryptophan, which is a product of the shikimate pathway .

  • Secologanin : A seco-iridoid monoterpenoid derived from geranyl pyrophosphate (GPP) via the methylerythritol phosphate (MEP) pathway .

Formation of the Central Intermediate: Strictosidine

The convergence of these two pathways marks the entry point for all TIAs. The enzyme Strictosidine Synthase (STR) catalyzes the condensation of tryptamine and secologanin to form strictosidine, the universal precursor for the entire class of over 130 TIAs found in C. roseus.

The Core Catharanthine Biosynthetic Pathway

Following its synthesis, strictosidine is deglycosylated by Strictosidine β-D-Glucosidase (SGD) to yield a highly reactive aglycone. This unstable intermediate is then channeled through a series of complex enzymatic reactions to produce catharanthine. The recently elucidated pathway involves nine distinct enzyme-catalyzed steps from strictosidine. Several intermediates in this pathway, such as dehydrosecodine, are highly unstable.

The complete enzymatic sequence from strictosidine to catharanthine is visualized in the diagram below.

Catharanthine_Biosynthesis Catharanthine Biosynthetic Pathway Strictosidine Strictosidine Strictosidine_Aglycone Strictosidine Aglycone (Unstable) Strictosidine->Strictosidine_Aglycone SGD Geissoschizine Geissoschizine Strictosidine_Aglycone->Geissoschizine GS Intermediate_5 4,21-dehydrogeissoschizine (Unstable) Geissoschizine->Intermediate_5 GO Intermediate_6 cathenamine/iminium (Unstable) Intermediate_5->Intermediate_6 Redox1 Stemmadenine Stemmadenine Intermediate_6->Stemmadenine Redox2 Stemmadenine_Acetate Stemmadenine Acetate Stemmadenine->Stemmadenine_Acetate SAT Precondylocarpine_Acetate Precondylocarpine Acetate Stemmadenine_Acetate->Precondylocarpine_Acetate PAS Dehydrosecodine Dehydrosecodine (Unstable) Precondylocarpine_Acetate->Dehydrosecodine DPAS Catharanthine Catharanthine Dehydrosecodine->Catharanthine CS Regulation_Pathway Regulatory Network of Catharanthine Biosynthesis Elicitor Elicitor (e.g., Fungal Proteins) JA Jasmonic Acid (JA) Elicitor->JA Induces NO Nitric Oxide (NO) Elicitor->NO Induces ABA Abscisic Acid (ABA) Elicitor->ABA Induces ORCAs ORCA Transcription Factors JA->ORCAs Activates TDC_STR Biosynthetic Genes (TDC, STR, etc.) NO->TDC_STR Upregulates ABA->TDC_STR Upregulates ORCAs->TDC_STR Upregulates Catharanthine Catharanthine Accumulation TDC_STR->Catharanthine Leads to Extraction_Workflow Extraction and Purification Workflow Start Start: Dried & Powdered C. roseus Leaves Extraction Aqueous Acidic Extraction (e.g., 0.1 M HCl) Start->Extraction Filtration Filtration/Centrifugation to Remove Debris Extraction->Filtration Precipitation Precipitation with Alkaline Embonic Acid Solution Filtration->Precipitation Collection Collection of Precipitate (Catharanthine/Vindoline Embonates) Precipitation->Collection SemiSynthesis Direct Use in Semi-Synthesis of Vinblastine Collection->SemiSynthesis End Purified Vinblastine SemiSynthesis->End

References

Catharanthine Tartrate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Catharanthine Tartrate

This guide provides a comprehensive overview of the chemical properties, biological activities, and experimental methodologies related to this compound, tailored for researchers, scientists, and professionals in drug development.

Core Properties of this compound

Catharanthine is a monoterpenoid indole alkaloid isolated from the plant Catharanthus roseus. It serves as a crucial precursor in the semi-synthesis of the potent anticancer drugs vinblastine and vincristine. The tartrate salt of catharanthine is frequently used in research due to its stability and solubility.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with this compound.

ParameterValueReference
CAS Number 4168-17-6[1][2][3][4]
Molecular Formula C₂₁H₂₄N₂O₂ • C₄H₆O₆[1]
Molecular Weight 486.51 g/mol
Purity ≥97%
Melting Point 126-128°C
Solubility Soluble in ethanol, DMSO, Pyridine, Methanol
IC₅₀ (L-type Ca²⁺ Channels, VSMCs) 8 µM
IC₅₀ (L-type Ca²⁺ Channels, Cardiomyocytes) 220 µM
IC₅₀ (Phenylephrine-induced aortic ring contraction) 28 µM
IC₅₀ (KCl-induced aortic ring contraction) 34 µM
IC₅₀ (HCT116 cell proliferation) 60 µg/ml

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily attributed to its interaction with ion channels and cytoskeletal components.

Inhibition of Voltage-Gated L-type Calcium Channels

A primary mechanism of action for catharanthine is the inhibition of voltage-gated L-type calcium channels (VOCCs). This activity is more pronounced in vascular smooth muscle cells (VSMCs) than in cardiomyocytes. The blockade of these channels in VSMCs leads to vasodilation and a subsequent decrease in blood pressure. In vivo studies in rats have demonstrated that intravenous administration of catharanthine leads to dose-dependent reductions in blood pressure, heart rate, and cardiac contractility.

cluster_0 Physiological Response Catharanthine This compound VOCC Voltage-Operated L-type Ca²⁺ Channels (VOCCs) (in VSMCs & Cardiomyocytes) Catharanthine->VOCC Ca_Influx Ca²⁺ Influx VOCC->Ca_Influx VOCC->Ca_Influx Inhibition Contraction Vasoconstriction & Cardiac Contraction Ca_Influx->Contraction BP_HR Decreased Blood Pressure & Heart Rate Contraction->BP_HR

Figure 1. Signaling pathway of this compound's cardiovascular effects.

Anti-mitotic Activity

Catharanthine displays weak anti-mitotic activity by interfering with microtubule assembly, although it binds to tubulin poorly compared to its dimeric derivatives like vinblastine. This interaction is a key point of interest as it is a precursor to more potent anti-cancer agents. At high concentrations (e.g., 320 µM), it has been shown to inhibit microtubule polymerization.

cluster_1 Microtubule Assembly Inhibition Catharanthine This compound Assembly Microtubule Assembly Catharanthine->Assembly Weak Inhibition Tubulin αβ-Tubulin Dimers Tubulin->Assembly Spindle Mitotic Spindle Formation Assembly->Spindle Proliferation Cell Proliferation Spindle->Proliferation

Figure 2. Logical relationship of this compound's anti-mitotic activity.

Experimental Protocols

This section details the methodologies for key experiments related to the biological activities of this compound.

Protocol 1: Inhibition of Voltage-Gated Calcium Channels using Patch-Clamp Electrophysiology

This protocol is designed to measure the inhibitory effect of this compound on L-type Ca²⁺ channel currents in isolated vascular smooth muscle cells (VSMCs).

  • Cell Isolation: Isolate single VSMCs from the mesenteric arteries of a suitable animal model (e.g., rat) using enzymatic digestion.

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings using an patch-clamp amplifier.

    • Use an external solution containing (in mM): 120 NaCl, 5 KCl, 1 MgCl₂, 10 HEPES, 10 glucose, and 2 CaCl₂, adjusted to pH 7.4.

    • The internal pipette solution should contain (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, adjusted to pH 7.2.

    • Hold cells at a potential of -80 mV. Elicit Ca²⁺ currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

  • Drug Application:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Perfuse the cells with the external solution containing various concentrations of this compound (e.g., 1 µM to 100 µM).

    • Record Ca²⁺ currents before and after drug application.

  • Data Analysis:

    • Measure the peak inward Ca²⁺ current amplitude.

    • Calculate the percentage of inhibition for each concentration.

    • Plot a concentration-response curve and fit the data to a logistic equation to determine the IC₅₀ value.

Protocol 2: In Vitro Microtubule Assembly Assay

This absorbance-based assay measures the effect of this compound on the polymerization of tubulin into microtubules.

  • Reagent Preparation:

    • Use a commercial tubulin polymerization kit (e.g., from Cytoskeleton, Inc.).

    • Reconstitute porcine tubulin to a final concentration of 40 µM in G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA, 5% glycerol).

    • Prepare a 100 mM stock of GTP.

    • Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO, ensuring the final concentration does not exceed 1%).

  • Assay Procedure:

    • Work on ice to prevent premature tubulin polymerization.

    • In a pre-chilled 96-well plate, add the reaction mixture: tubulin, G-PEM buffer, and either this compound or vehicle control (DMSO).

    • Initiate the polymerization by adding GTP to a final concentration of 1 mM and immediately placing the plate in a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition and Analysis:

    • Measure the change in absorbance at 340 nm every minute for 60 minutes.

    • The increase in absorbance corresponds to the extent of microtubule polymerization.

    • Compare the polymerization curves of the this compound-treated samples to the control. Calculate the percentage of inhibition at the plateau phase for each concentration.

Protocol 3: DNA Interaction Analysis via Spectroscopic Methods

This protocol outlines the workflow for assessing the binding interaction between this compound and calf thymus DNA (CT-DNA).

  • Preparation of Solutions:

    • Prepare a stock solution of CT-DNA in Tris-HCl buffer (pH 7.4). Determine its concentration by measuring the absorbance at 260 nm.

    • Prepare a stock solution of this compound of known concentration in the same buffer.

  • UV-Visible Absorption Titration:

    • Keep the concentration of this compound constant while titrating with increasing concentrations of CT-DNA.

    • Record the UV-Vis absorption spectra (e.g., 200-400 nm) after each addition of DNA.

    • Analyze changes in the absorption maxima (hypochromism or hyperchromism and bathochromic or hypsochromic shifts) to determine binding mode and calculate the binding constant.

  • Fluorescence Spectroscopy:

    • Excite the this compound solution at its absorption maximum and record the emission spectrum.

    • Titrate with increasing concentrations of CT-DNA and record the fluorescence spectra.

    • Analyze the quenching of fluorescence to determine the binding mechanism (static or dynamic) and calculate binding parameters using the Stern-Volmer equation.

  • Circular Dichroism (CD) Spectroscopy:

    • Record the CD spectrum of CT-DNA in the range of 230-350 nm in the absence of the compound.

    • Add this compound to the DNA solution and record the CD spectrum again.

    • Analyze changes in the characteristic bands of B-form DNA (positive band around 275 nm, negative band around 245 nm) to infer conformational changes induced by the binding.

cluster_2 Experimental Workflow: DNA Interaction Study prep Prepare Stock Solutions (CT-DNA & this compound) uv_vis UV-Vis Absorption Titration prep->uv_vis fluor Fluorescence Spectroscopy prep->fluor cd Circular Dichroism (CD) Spectroscopy prep->cd analysis Data Analysis (Binding Constants, Mode, Conformational Changes) uv_vis->analysis fluor->analysis cd->analysis

Figure 3. Workflow for studying this compound-DNA interaction.

References

Stability and Storage of Catharanthine Tartrate Powder: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine, a monoterpenoid indole alkaloid extracted from the Madagascar periwinkle (Catharanthus roseus), is a crucial precursor in the semi-synthesis of the potent anticancer agents vinblastine and vincristine. The tartrate salt of catharanthine is often utilized in research and development due to its improved solubility and handling characteristics. Ensuring the stability of Catharanthine Tartrate powder is paramount to maintaining its purity, and integrity, and ensuring the reliability of experimental results. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound powder, based on available data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyDescription
Appearance White to pale yellow crystalline powder.[1]
Molecular Formula C₂₁H₂₄N₂O₂ ⋅ C₄H₆O₆
Molecular Weight 486.51 g/mol
Solubility Freely soluble in water and methanol; sparingly soluble in organic solvents like chloroform.[1]
pH (1% aqueous solution) Typically between 4.0 and 5.5.[1]

Stability Profile and Degradation

This compound is a stable compound when stored under the recommended conditions. However, it is susceptible to degradation when exposed to certain environmental factors. The primary factors influencing its stability are temperature, light, and moisture.

Thermal Stability
Photostability

This compound is known to be light-sensitive.[1] Exposure to light, particularly UV radiation, can induce photochemical degradation. Therefore, it is crucial to protect the powder from light during storage and handling.

Hygroscopicity and Hydrolytic Stability

The powder should be protected from moisture.[2] While the tartrate salt form enhances water solubility, prolonged exposure to humidity can lead to physical changes in the powder and may facilitate hydrolytic degradation. The stability of this compound in solution is pH-dependent, with potential for increased degradation under strongly acidic or alkaline conditions. Aqueous solutions are not recommended for storage for more than one day.

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of this compound powder, the following storage and handling conditions are recommended. These are summarized in Table 2.

Table 2: Recommended Storage and Handling for this compound Powder

ConditionRecommendationRationale
Temperature Store at -20°C for long-term storage. Storage at 2-8°C is also cited for stability.To minimize thermal degradation and preserve chemical integrity over time.
Light Store in an amber, light-resistant container.To prevent photodegradation caused by exposure to UV and visible light.
Atmosphere Store in a tightly sealed container. For solutions, purging with an inert gas is recommended.To protect from moisture and atmospheric oxygen, which can contribute to degradation.
Handling Handle in a well-ventilated area. Use personal protective equipment (gloves, eye protection). Avoid creating dust.To minimize exposure and ensure safety.
Solution Stability Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.To avoid degradation in the aqueous state.
Long-Term Stability When stored as a solid at -20°C, it is stable for at least four years.Provides a general guideline for the expected shelf-life under optimal conditions.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound requires the use of validated analytical methods. A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for an accurate measurement of the drug's concentration over time.

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop and validate a stability-indicating analytical method. These studies involve subjecting the this compound powder to stress conditions more severe than accelerated stability testing. A general workflow for a forced degradation study is depicted in the diagram below.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC Stability-Indicating HPLC-UV/PDA Method Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal Stress (e.g., 60-80°C) Thermal->HPLC Photo Photolytic Stress (ICH Q1B guidelines) Photo->HPLC LCMS LC-MS/MS for Degradant Identification HPLC->LCMS Characterize Degradants API This compound Powder & Solution API->Acid API->Base API->Oxidation API->Thermal API->Photo

Forced Degradation Study Workflow.

Protocol Outline for Forced Degradation:

  • Acid and Base Hydrolysis: Dissolve this compound in a suitable solvent and treat with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room temperature and elevated temperatures (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

  • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid powder and a solution of this compound to elevated temperatures (e.g., 60-80°C) for a specified duration.

  • Photodegradation: Expose the solid powder and a solution to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for the analysis of Catharanthus alkaloids and is suitable for developing a stability-indicating assay.

Table 3: Example Parameters for a Stability-Indicating HPLC Method This table provides a general starting point; method development and validation are required for specific applications.

ParameterExample Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV spectrophotometer or Photodiode Array (PDA) detector at a suitable wavelength (e.g., 254 nm or based on the UV spectrum of Catharanthine).
Column Temperature Ambient or controlled (e.g., 25-30°C)
Injection Volume 10-20 µL

Method Validation: The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Identification of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products formed during forced degradation studies. By comparing the mass spectra of the degradation products with that of the parent compound, potential degradation pathways can be proposed.

Biosynthetic Context of Catharanthine

Catharanthine is a key intermediate in the biosynthesis of the dimeric vinca alkaloids. Understanding its position in this pathway highlights its significance.

Biosynthesis_Pathway cluster_precursors Monomeric Precursors cluster_dimerization Dimerization cluster_products Bisindole Alkaloids Catharanthine Catharanthine Coupling Peroxidase-mediated Coupling Catharanthine->Coupling Vindoline Vindoline Vindoline->Coupling Anhydrovinblastine α-3',4'-Anhydrovinblastine Coupling->Anhydrovinblastine Vinblastine Vinblastine Anhydrovinblastine->Vinblastine Vincristine Vincristine Vinblastine->Vincristine Further Oxidation

Biosynthesis of Vinblastine and Vincristine.

This pathway illustrates the critical role of Catharanthine as a building block for these medicinally important compounds. The stability of the starting material, this compound, is therefore essential for the efficiency and purity of the semi-synthetic production of these drugs.

Conclusion

The stability of this compound powder is crucial for its effective use in research and pharmaceutical development. The primary recommendations are to store the powder at -20°C in a tightly sealed, light-resistant container to protect it from heat, moisture, and light. While specific quantitative stability data under various stress conditions are not extensively published, the implementation of forced degradation studies coupled with a validated stability-indicating HPLC method is the standard approach to determine its degradation profile and establish appropriate handling procedures and shelf-life for specific formulations. Researchers should perform their own stability assessments relevant to their specific applications and formulations.

References

The Dawn of a Promising Molecule: The Historical Discovery and Isolation of Catharanthine

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine, a monoterpenoid indole alkaloid (MIA), stands as a pivotal molecule in the landscape of natural product chemistry and drug development. Its significance lies not only in its own biological activities but, more critically, as an indispensable precursor for the semi-synthesis of the potent anti-cancer agents, vinblastine and vincristine. The journey of catharanthine from a minor alkaloid in the leaves of the Madagascar periwinkle (Catharanthus roseus) to a cornerstone of chemotherapy is a testament to the persistent exploration of natural sources for therapeutic leads. This in-depth technical guide delves into the historical discovery and isolation of catharanthine, providing a detailed account of the early experimental protocols and the initial characterization of this vital natural product.

The Serendipitous Discovery in the Mid-20th Century

The story of catharanthine is intrinsically linked to the broader investigation of the alkaloids present in Catharanthus roseus (formerly Vinca rosea). In the 1950s, driven by folkloric claims of the plant's anti-diabetic properties, researchers began to systematically study its chemical constituents. This line of inquiry, however, led to an unexpected and groundbreaking discovery: the potent anti-leukemic activity of certain alkaloidal fractions. This serendipitous finding catalyzed an intensive period of research, particularly at the Lilly Research Laboratories, spearheaded by scientists such as G. H. Svoboda, N. Neuss, and M. Gorman.

It was within this fervent research environment that catharanthine was first isolated and characterized. In their seminal 1959 publication, Svoboda and his colleagues reported the isolation of a number of alkaloids from C. roseus, including the novel compound they named catharanthine.[1] This discovery was a crucial step in unraveling the complex tapestry of alkaloids within the plant and laid the groundwork for the eventual realization of catharanthine's role as a key building block for the dimeric anti-cancer alkaloids.

The Pioneering Isolation Protocol of Svoboda and Colleagues

The initial isolation of catharanthine was a meticulous and challenging process, relying on classical extraction and chromatographic techniques. The method developed by Svoboda's team, often referred to as a "selective" or "differential" extraction, was designed to systematically separate the numerous alkaloids present in the plant material. While the original 1959 paper provides a high-level overview, subsequent patents and publications offer a more detailed glimpse into the likely procedures employed.

Experimental Protocol: A Reconstruction of the Svoboda Method

The following protocol is a composite reconstruction based on the available historical literature, aiming to provide a detailed methodology reflective of the techniques used in the late 1950s and early 1960s.

1. Plant Material Preparation:

  • Dried leaves of Catharanthus roseus were finely ground to a powder to maximize the surface area for solvent extraction.

2. Defatting:

  • The powdered plant material was first defatted by extraction with a non-polar solvent such as n-hexane. This step was crucial for removing lipids and other non-alkaloidal components that could interfere with subsequent extraction and purification steps.

3. Acidic Extraction of Alkaloids:

  • The defatted plant material was then subjected to extraction with a dilute acidic solution, typically aqueous tartaric acid or dilute sulfuric acid. This protonated the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase.

4. Basification and Organic Solvent Extraction:

  • The acidic aqueous extract was then basified with a base, such as ammonium hydroxide, to a specific pH. This deprotonated the alkaloids, making them soluble in organic solvents.

  • The basified aqueous solution was then repeatedly extracted with a water-immiscible organic solvent, such as benzene or chloroform. This partitioned the free-base alkaloids into the organic phase.

5. Fractionation and Chromatographic Purification:

  • The crude alkaloid mixture obtained after evaporation of the organic solvent was then subjected to further fractionation. This often involved a series of liquid-liquid extractions at different pH values to separate alkaloids based on their basicity.

  • The resulting fractions were then purified by column chromatography. The stationary phase used was typically alumina (aluminum oxide), with a gradient of solvents of increasing polarity, such as benzene and chloroform mixtures, used for elution.[2]

  • Fractions were collected and monitored for the presence of specific alkaloids using techniques like paper chromatography or thin-layer chromatography, which were the standard analytical methods of the era.

6. Crystallization:

  • Fractions containing pure catharanthine were combined, and the solvent was evaporated. The purified catharanthine was then crystallized from a suitable solvent to yield a crystalline solid.

This multi-step process, while laborious by modern standards, was a testament to the ingenuity and perseverance of the early natural product chemists.

Initial Characterization and Quantitative Data

The initial characterization of the newly isolated catharanthine involved the determination of its fundamental physical and chemical properties. This data was essential for establishing its identity as a novel compound and for its subsequent structural elucidation.

PropertyReported Value (circa 1959)
Yield Approximately 0.05 g from 1 kg of dried plant material (0.005%)[2]
Molecular Formula C₂₁H₂₄N₂O₂[3]
Molecular Weight 336.4 g/mol [3]
Melting Point Data from the original 1959 paper is not readily available. Later reports show a range, often around 126-128 °C for the free base.
Optical Rotation Data from the original 1959 paper is not readily available. Later reports indicate a positive specific rotation, confirming it as the (+)-enantiomer.
UV-Vis Spectroscopy The indole chromophore of catharanthine would have given characteristic absorption maxima in the UV-Vis spectrum, aiding in its initial classification.

Table 1: Early Quantitative Data and Physical Properties of Catharanthine.

The Path to Structure Elucidation

Following its isolation, the next major challenge was the determination of catharanthine's complex chemical structure. In the pre-NMR era, this was a formidable task that relied heavily on a combination of classical chemical degradation methods and early spectroscopic techniques.

The structure of catharanthine was ultimately elucidated through the collaborative efforts of several research groups. The work of M. Gorman, N. Neuss, and G. H. Svoboda at Eli Lilly, along with others, was instrumental. The elucidation process likely involved:

  • Elemental Analysis: To determine the empirical formula.

  • Functional Group Analysis: Through chemical tests to identify key functional groups such as the ester and the indole moiety.

  • Chemical Degradation: Controlled chemical reactions to break the molecule down into smaller, more easily identifiable fragments. The structure of these fragments would then be pieced together to deduce the structure of the parent molecule.

  • Spectroscopic Analysis:

    • Infrared (IR) Spectroscopy: To provide further evidence for the presence of functional groups like the carbonyl of the ester and the N-H of the indole.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To confirm the presence of the indole chromophore.

  • Early Nuclear Magnetic Resonance (NMR) Spectroscopy: As NMR technology became more accessible in the early 1960s, it would have been a powerful tool in confirming the structural features and stereochemistry of catharanthine.

The culmination of these efforts revealed the unique bridged, pentacyclic structure of catharanthine, a member of the Iboga class of alkaloids.

Visualizing the Historical Workflow and Structural Relationships

To better understand the logical flow of the historical discovery and the biosynthetic relationship of catharanthine, the following diagrams are provided.

historical_discovery_workflow cluster_collection Plant Material cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_product Isolated Product plant Catharanthus roseus (dried leaves) defatting Defatting (n-hexane) plant->defatting acid_extraction Acidic Extraction (aq. tartaric acid) defatting->acid_extraction basification_extraction Basification & Organic Extraction (NH4OH, Benzene/Chloroform) acid_extraction->basification_extraction ph_fractionation pH-Based Fractionation basification_extraction->ph_fractionation chromatography Alumina Column Chromatography ph_fractionation->chromatography crystallization Crystallization chromatography->crystallization catharanthine Pure Catharanthine crystallization->catharanthine

Figure 1: Historical Workflow for the Isolation of Catharanthine.

biosynthetic_relationship cluster_precursors Primary Metabolites cluster_biosynthesis Terpenoid Indole Alkaloid Biosynthesis cluster_dimerization Semi-synthesis tryptophan Tryptophan strictosidine Strictosidine tryptophan->strictosidine geraniol Geraniol geraniol->strictosidine catharanthine Catharanthine strictosidine->catharanthine vindoline Vindoline strictosidine->vindoline vinblastine Vinblastine catharanthine->vinblastine Coupling Reaction vindoline->vinblastine Coupling Reaction

Figure 2: Biosynthetic Relationship of Catharanthine.

Conclusion

The historical discovery and isolation of catharanthine represent a significant milestone in the field of natural product chemistry. The pioneering work of Svoboda, Neuss, and Gorman not only unveiled a novel alkaloid but also provided a critical component for the future development of life-saving cancer therapies. The meticulous experimental protocols they developed, relying on the principles of solvent extraction and chromatography, laid the foundation for the large-scale production of this vital precursor. This journey from a humble medicinal plant to a key player in modern medicine underscores the profound importance of continued research into the chemistry of the natural world. For today's researchers, this historical account serves as a reminder of the foundational discoveries that continue to shape the landscape of drug development and scientific innovation.

References

A Comprehensive Technical Guide to the Pharmacological Profile of Catharanthine and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine is a prominent monoterpenoid indole alkaloid (MIA) naturally produced by the medicinal plant Catharanthus roseus (Madagascar periwinkle)[1][2][3]. It serves as a crucial precursor, along with vindoline, for the biosynthesis of the potent dimeric anticancer agents, vinblastine and vincristine[1][2]. Beyond its role as a biosynthetic intermediate, catharanthine itself exhibits a diverse and compelling pharmacological profile, with demonstrated activities across various therapeutic areas, including oncology, cardiovascular disease, and neuroprotection. This technical guide provides an in-depth exploration of the pharmacological properties of catharanthine and its derivatives, complete with quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Pharmacological Profile of Catharanthine

Catharanthine's biological activities are multifaceted, stemming from its interaction with a range of molecular targets. Its pharmacological effects have been investigated in numerous preclinical studies, revealing significant potential in several key areas.

Anticancer Activity

While catharanthine is a building block for the well-known microtubule-destabilizing agents vinblastine and vincristine, it independently possesses cytotoxic properties against cancer cells. Its anticancer mechanisms are primarily attributed to the disruption of the cell cycle and the induction of autophagy.

  • Mechanism of Action :

    • Cell Cycle Disruption : Like other vinca alkaloids, catharanthine interferes with the formation of the mitotic spindle, a critical structure for cell division. While less potent than its dimeric derivatives, it contributes to the overall cytotoxic effect by inhibiting tubulin polymerization. The catharanthine moiety within vinblastine is thought to be responsible for the cytotoxic effect, while the vindoline portion anchors the molecule to tubulin heterodimers.

    • Induction of Autophagy : Recent studies have shown that catharanthine can induce autophagic cell death in cancer cells. It upregulates the expression of key autophagy-related genes such as LC3, Beclin1, and ULK1. This process is mediated through the inhibition of the mTOR signaling pathway, a central regulator of cell growth and proliferation.

  • Quantitative Data: Cytotoxicity of Catharanthine

Cell LineAssayEndpointResultReference
HepG2 (Liver Carcinoma)MTT AssayIC50Not specified, but dose-dependent cytotoxicity observed
HCT-116 (Colorectal Carcinoma)Not specifiedCytotoxicityObserved at 200 µg/mL
CA-9KBNot specifiedED500.0435 µg/mL (for total alkaloid component)
Cardiovascular Effects

Catharanthine exhibits significant cardiovascular activity, primarily characterized by vasodilation and negative chronotropic and inotropic effects. These effects are mediated by the inhibition of voltage-operated L-type Ca2+ channels (VOCCs).

  • Mechanism of Action :

    • Vasodilation : Catharanthine induces relaxation of vascular smooth muscle cells (VSMCs) by blocking Ca2+ influx through L-type calcium channels. This leads to a decrease in peripheral resistance and a reduction in blood pressure. Studies have shown it to be more potent in smaller resistance arteries compared to larger conduit vessels.

    • Cardiac Effects : In cardiomyocytes, catharanthine also inhibits L-type Ca2+ channels, resulting in a decreased heart rate and reduced cardiac contractility.

  • Quantitative Data: Cardiovascular Effects of Catharanthine

TargetCell/Tissue TypeAssayEndpointResultReference
L-type Ca2+ Channels (VOCCs)Vascular Smooth Muscle Cells (VSMCs)Patch-clampIC508 µM
L-type Ca2+ Channels (VOCCs)CardiomyocytesPatch-clampIC50220 µM
Phenylephrine-constricted Aortic RingsRat AortaTension MeasurementIC5028 µM
KCl-constricted Aortic RingsRat AortaTension MeasurementIC5034 µM
Phenylephrine-constricted Mesenteric ArteriesRat Mesenteric ArteryTension MeasurementIC503 µM
KCl-constricted Mesenteric ArteriesRat Mesenteric ArteryTension MeasurementIC506 µM
Intracellular Free Ca2+ LevelsPE-constricted Mesenteric ArteriesFura-2 ImagingIC5016 µM
Neuroprotective and Neurological Effects

Emerging research highlights the neuroprotective potential of C. roseus extracts and its constituent alkaloids, including catharanthine.

  • Mechanism of Action :

    • Acetylcholinesterase (AChE) Inhibition : Catharanthine has been found to inhibit acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This activity suggests potential therapeutic applications in neurodegenerative diseases like Alzheimer's, where cholinergic deficits are a key feature.

    • Neurite Outgrowth : Studies have demonstrated that extracts of C. roseus containing catharanthine can promote neurite outgrowth, suggesting a role in neuronal regeneration and repair.

    • Antidepressant-like Activity : In animal models, catharanthine has been shown to induce antidepressant-like activity, potentially through the recruitment of serotonergic and norepinephrinergic neurotransmission.

Other Pharmacological Activities

Catharanthine also interacts with several other biological targets:

  • It competitively inhibits α9α10 nicotinic acetylcholine receptors (nAChRs) and acts as a non-competitive antagonist of muscle-type nAChRs.

  • It is a potent inhibitor of TRPM8 and also shows activity on TRPA1 and butyrylcholinesterase.

  • In vitro studies have shown that it can increase cAMP levels by inhibiting cAMP phosphodiesterase.

Derivatives of Catharanthine

The chemical structure of catharanthine has served as a scaffold for the development of semi-synthetic vinca alkaloids with improved therapeutic profiles. The primary goal of creating these derivatives has been to enhance anticancer efficacy while reducing side effects like neurotoxicity.

  • Vinorelbine : A semi-synthetic derivative of vinblastine, synthesized from catharanthine and vindoline. It is approved for the treatment of non-small-cell lung cancer and breast cancer. Vinorelbine shows a higher affinity for mitotic microtubules than for axonal microtubules, potentially explaining its lower neurotoxicity compared to older vinca alkaloids.

  • Vinflunine : A fluorinated derivative of vinorelbine, it is a third-generation vinca alkaloid used in the treatment of transitional cell carcinoma of the urothelium.

  • Novel Synthetic Derivatives : Ongoing research focuses on creating new derivatives by modifying the catharanthine structure to produce more selective and effective anticancer agents. These efforts include the synthesis of hydroxymethyl and cyclopropane derivatives.

Signaling Pathways and Logical Relationships

UV-B Induced Catharanthine Biosynthesis

The production of catharanthine in C. roseus can be stimulated by external elicitors like UV-B radiation. This process involves a complex signaling cascade.

UVB_Signaling UVB UV-B Irradiation Receptor Cell Surface Receptor(s) UVB->Receptor Ca_Influx Ca²⁺ Influx Receptor->Ca_Influx Alkanization Alkanization Receptor->Alkanization Alkalinization Medium Alkalinization H2O2 H₂O₂ Production (Oxidative Burst) Ca_Influx->H2O2 CDPK CDPK H2O2->CDPK MAPK MAPK H2O2->MAPK Genes Tdc and Str Gene Transcription CDPK->Genes MAPK->Genes Catharanthine Catharanthine Accumulation Genes->Catharanthine

Caption: UV-B signal transduction cascade leading to catharanthine accumulation in C. roseus.

Catharanthine-Induced Autophagy in Cancer Cells

Catharanthine can trigger autophagic cell death in cancer cells through the modulation of key signaling pathways.

Autophagy_Pathway Catharanthine Catharanthine Akt Akt Catharanthine->Akt mTOR mTOR Akt->mTOR ULK1 ULK1 Complex mTOR->ULK1 Beclin1 Beclin1 Complex mTOR->Beclin1 ULK1->Beclin1 LC3 LC3-I to LC3-II Conversion Beclin1->LC3 Autophagosome Autophagosome Formation LC3->Autophagosome CellDeath Autophagic Cell Death Autophagosome->CellDeath

Caption: Simplified pathway of catharanthine-induced autophagy via mTOR inhibition.

Experimental Protocols

Pharmacokinetic Study in Rats
  • Objective : To determine the pharmacokinetic profile and bioavailability of catharanthine.

  • Methodology :

    • Animal Model : Male Sprague-Dawley rats are used.

    • Drug Administration : Catharanthine is administered intravenously (IV) and orally (PO) to different groups of rats.

    • Blood Sampling : Blood samples are collected from the jugular vein at predetermined time points post-administration.

    • Plasma Preparation : Plasma is separated by centrifugation and stored at -80°C until analysis.

    • Sample Analysis : Plasma concentrations of catharanthine are determined using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.

      • Chromatography : Separation is achieved on a C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water.

      • Mass Spectrometry : An electrospray ionization (ESI) source is used in positive ion mode, with quantification performed using selective ion monitoring (SIM).

    • Data Analysis : Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) are calculated using non-compartmental analysis. Bioavailability is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100. The reported oral bioavailability of catharanthine in rats is 4.7%.

In Vitro Cytotoxicity Assessment (MTT Assay)
  • Objective : To determine the cytotoxic effect of catharanthine on a cancer cell line (e.g., HepG2).

  • Methodology :

    • Cell Culture : HepG2 cells are cultured in appropriate media and conditions.

    • Cell Seeding : Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

    • Treatment : Cells are treated with varying concentrations of catharanthine for a specified duration (e.g., 24, 48 hours).

    • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilization : The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

    • Absorbance Reading : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis : Cell viability is calculated as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against drug concentration.

Patch-Clamp Electrophysiology for VOCC Inhibition
  • Objective : To measure the inhibitory effect of catharanthine on L-type Ca2+ channel currents.

  • Methodology :

    • Cell Isolation : Cardiomyocytes or vascular smooth muscle cells are enzymatically isolated from animal tissue (e.g., rat heart or mesenteric artery).

    • Electrophysiological Recording : The whole-cell patch-clamp technique is used. A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane.

    • Voltage Protocol : The cell is held at a negative holding potential. Depolarizing voltage steps are applied to elicit inward Ca2+ currents through VOCCs.

    • Drug Application : Catharanthine at various concentrations is applied to the cell via a perfusion system.

    • Data Acquisition : The peak inward current is measured before and after the application of catharanthine.

    • Data Analysis : The percentage of current inhibition is calculated for each concentration. A concentration-response curve is generated to determine the IC50 value.

Experimental Workflow for Pharmacological Evaluation

Experimental_Workflow Start Compound (Catharanthine) InVitro In Vitro Studies Start->InVitro Cytotoxicity Cytotoxicity Assays (e.g., MTT) InVitro->Cytotoxicity EnzymeAssay Enzyme/Receptor Assays (e.g., AChE, nAChR) InVitro->EnzymeAssay Electrophysiology Electrophysiology (e.g., Patch-clamp) InVitro->Electrophysiology InVivo In Vivo Studies InVitro->InVivo Toxicity Toxicity Studies InVivo->Toxicity Efficacy Efficacy Models (e.g., Tumor, BP) InVivo->Efficacy Pharmacokinetics Pharmacokinetics (ADME) InVivo->Pharmacokinetics Lead Lead Optimization/ Derivative Synthesis InVivo->Lead Lead->InVitro End Preclinical Candidate Lead->End

Caption: General workflow for the pharmacological evaluation of catharanthine and its derivatives.

Conclusion

Catharanthine, a key alkaloid from Catharanthus roseus, is more than just a precursor to vinblastine and vincristine. It possesses a distinct and varied pharmacological profile with promising activities in oncology, cardiovascular medicine, and neurology. Its ability to modulate multiple targets, including tubulin, ion channels, and key signaling pathways like mTOR, underscores its potential as a lead compound for drug development. Furthermore, the semi-synthetic derivatives originating from its scaffold have already yielded clinically significant anticancer drugs. Future research should focus on optimizing its therapeutic properties through medicinal chemistry, elucidating its mechanisms of action in greater detail, and exploring its full potential in treating a range of human diseases. This guide serves as a foundational resource for professionals dedicated to advancing natural product-based drug discovery.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography Protocol for the Quantification of Catharanthine Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Catharanthine Tartrate.

Introduction

Catharanthine, a prominent terpenoid indole alkaloid isolated from Catharanthus roseus, is a crucial precursor in the semi-synthesis of the anticancer drugs vinblastine and vincristine. Accurate and reliable quantification of catharanthine is essential for quality control in pharmaceutical manufacturing and for research purposes. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Experimental Protocol

This protocol is a synthesis of established methods for the analysis of catharanthine and related alkaloids.[1][2][3][4][5]

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.

  • Chromatography Column: A C18 reversed-phase column is recommended. A common specification is a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium Acetate (analytical grade)

    • Triethylamine (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade or Milli-Q)

Chromatographic Conditions

Two primary methodologies, an isocratic and a gradient method, are presented below. The choice of method may depend on the complexity of the sample matrix and the desired run time.

Method 1: Isocratic Elution

This method is suitable for the analysis of relatively pure samples of this compound.

ParameterRecommended Conditions
Mobile Phase Acetonitrile and 0.1M Phosphate Buffer with 0.5% glacial acetic acid (pH 3.5) in a 21:79 (v/v) ratio.
Column C18, 250 mm x 4.6 mm, 5 µm
Flow Rate 1.2 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time Approximately 30 minutes

Method 2: Gradient Elution

This method is advantageous for separating catharanthine from a complex mixture of other alkaloids.

ParameterRecommended Conditions
Mobile Phase A: 5 mM Sodium Phosphate buffer (pH 7.3) : Acetonitrile : Methanol (60:23:17)
B: 5 mM Sodium Phosphate buffer (pH 7.3) : Acetonitrile : Methanol (30:40:30)
Gradient Program 0-20 min: 0-100% B (linear gradient)
Column C18, 250 mm x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection Wavelength 220 nm or 254 nm
Run Time Approximately 25-30 minutes
Preparation of Solutions
  • Mobile Phase Preparation (Isocratic): Prepare the phosphate buffer by dissolving the appropriate amount of a phosphate salt in water, adjusting the pH to 3.5 with glacial acetic acid, and then mixing with acetonitrile in the specified ratio.

  • Mobile Phase Preparation (Gradient): Prepare the sodium phosphate buffer and adjust the pH to 7.3 with phosphoric acid. Prepare eluents A and B by mixing the buffer, acetonitrile, and methanol in the specified proportions.

  • Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol or the mobile phase to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations suitable for creating a calibration curve (e.g., 0.5 - 200 µg/mL).

  • Sample Preparation: The sample preparation will vary depending on the matrix. For plant extracts, a solid-liquid extraction may be necessary. For formulated products, dissolve the sample in the mobile phase. All samples should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation

The following tables summarize typical quantitative data obtained from the HPLC analysis of Catharanthine.

Table 1: Chromatographic Parameters

ParameterValue
Retention Time (Isocratic)~13.96 min
Retention Time (Gradient)Varies with gradient profile
Tailing Factor< 2.0
Theoretical Plates> 2000

Table 2: Method Validation Parameters

ParameterTypical ValueReference
Linearity (R²)> 0.999
Linear Range0.5 - 200 µg/mL
Limit of Detection (LOD)~0.20 µg/mL
Limit of Quantification (LOQ)~1.8 µg/mL
Recovery98.09% - 108%
Precision (%RSD)< 2.68%

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for HPLC analysis of this compound.

References

Application Note: 1H and 13C NMR Spectral Data of Catharanthine Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine, a monoterpenoid indole alkaloid isolated from Catharanthus roseus, is a crucial precursor in the semi-synthesis of the potent anticancer drugs vinblastine and vincristine. Accurate and detailed spectral data are essential for its identification, characterization, and quality control in research and pharmaceutical development. This application note provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for catharanthine tartrate, along with a detailed protocol for data acquisition.

Spectral Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for catharanthine, typically recorded in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS) at 0.00 ppm. It is important to note that as a tartrate salt, the protonation of the nitrogen atoms can lead to slight variations in chemical shifts compared to the free base. The data presented here is a compilation from typical spectral assignments for the catharanthine core structure.

Table 1: ¹H NMR Spectral Data for Catharanthine

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
13.15m-1H
33.85m-1H
3.40m-1H
2.90m-1H
2.05m-1H
1.65m-1H
97.48d7.51H
107.10t7.51H
117.15t7.51H
127.25d7.51H
143.30m-1H
155.85s-1H
171.60q7.52H
180.95t7.53H
214.10s-1H
N-H8.05s-1H
OCH₃3.70s-3H

Table 2: ¹³C NMR Spectral Data for Catharanthine

Atom No.Chemical Shift (δ, ppm)
2135.5
354.0
552.5
622.0
7129.0
8122.5
9119.5
10118.0
11121.0
12110.0
13145.0
1435.0
15124.0
16130.0
1725.0
1812.0
1959.0
2045.0
2165.0
C=O175.0
OCH₃52.0

Experimental Protocols

Protocol for NMR Sample Preparation and Data Acquisition

This protocol outlines the standard procedure for preparing a sample of this compound for NMR analysis and acquiring high-quality ¹H and ¹³C NMR spectra.

Materials:

  • This compound sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v TMS

  • NMR tube (5 mm, high precision)

  • Pasteur pipette

  • Vortex mixer

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher)

Procedure:

  • Sample Weighing: Accurately weigh the desired amount of this compound.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the sample vial.

  • Mixing: Gently vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (typically 16 to 64 for a sample of this concentration) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (D1) to at least 1-2 seconds to ensure full relaxation of the protons.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the number of scans to a higher value (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Set the relaxation delay (D1) to 2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Pick the peaks and determine their multiplicities and coupling constants in the ¹H NMR spectrum.

Mandatory Visualizations

The following diagram illustrates the general workflow for NMR sample preparation and data acquisition.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh this compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve vortex Vortex to Mix dissolve->vortex transfer Transfer to NMR Tube vortex->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire_H1 Acquire 1H NMR Spectrum shim->acquire_H1 acquire_C13 Acquire 13C NMR Spectrum shim->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase Correction ft->phase calibrate Calibrate Chemical Shift phase->calibrate analyze Analyze and Assign Spectra calibrate->analyze

Caption: General workflow for NMR analysis.

This application note provides essential ¹H and ¹³C NMR spectral data and a standardized protocol for this compound, serving as a valuable resource for its unambiguous identification and characterization in various scientific and industrial applications.

Application Note: Quantitative Analysis of Catharanthine Tartrate by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Catharanthine Tartrate in various sample matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Catharanthine is a monoterpenoid indole alkaloid isolated from the medicinal plant Catharanthus roseus. It is a crucial precursor in the semi-synthesis of the potent anticancer drugs vinblastine and vincristine. Accurate and sensitive quantification of catharanthine is essential for pharmaceutical research, drug development, and quality control of herbal medicines. This application note describes a robust and reproducible LC-MS/MS method for the analysis of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Sample matrix (e.g., rat plasma, plant extract)

Sample Preparation

For Plant Material (e.g., Catharanthus roseus leaves):

  • Extraction: Weigh 1.0 g of dried and powdered plant material. Add 10 mL of methanol and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • Dilution: Dilute the filtered extract with the initial mobile phase if necessary to fall within the calibration curve range.

For Rat Plasma:

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

  • Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 12,000 rpm for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions

A simple and selective liquid chromatography mass spectrometry method has been developed for the simultaneous determination of vindoline and catharanthine in rat plasma[1].

ParameterValue
LC System Agilent 1200 Series or equivalent
Column C18 column (e.g., 2.1 x 50 mm, 3.5 µm)[1]
Mobile Phase A 0.1% Formic acid in water[1]
Mobile Phase B Acetonitrile[1]
Gradient Elution A gradient elution can be optimized for separation. A typical gradient might be: 0-2 min, 10% B; 2-8 min, 10-90% B; 8-10 min, 90% B; 10-10.1 min, 90-10% B; 10.1-15 min, 10% B.
Flow Rate 0.4 mL/min[1]
Injection Volume 5 µL
Column Temperature 30 °C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 337.4
Product Ions (m/z) 144.2, 168.3
Collision Energy Optimized for the specific instrument, typically in the range of 10-40 eV.
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C

Data Presentation

Quantitative Data Summary

The following table summarizes the quantitative performance of the LC-MS/MS method for catharanthine analysis. The precursor ion for quantification was m/z 337, and the product ion was m/z 144.

ParameterResultReference
Linearity (R²) > 0.9988
Limit of Detection (LOD) 1.0 ng/mL - 10 ng/mL
Limit of Quantification (LOQ) 1.38 ng/mL - 30 ng/mL
Mean Recovery 88.5% - 96.5%
Intra-day Precision (RSD) < 15%
Inter-day Precision (RSD) < 15%
Matrix Effects 95.3% - 104.7%

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sp1 Plant Material / Plasma sp2 Extraction / Protein Precipitation sp1->sp2 sp3 Centrifugation & Filtration sp2->sp3 lc LC Separation (C18 Column) sp3->lc ms MS Detection (ESI+) lc->ms msms MS/MS Fragmentation (MRM) ms->msms da1 Peak Integration msms->da1 da2 Quantification da1->da2

Caption: Experimental workflow for this compound analysis.

Fragmentation Pathway of Catharanthine

fragmentation_pathway parent Catharanthine [M+H]⁺ m/z 337 frag1 Product Ion m/z 144 parent->frag1 Collision-Induced Dissociation frag2 Product Ion m/z 305 parent->frag2 frag3 Product Ion m/z 168 parent->frag3

Caption: MS/MS fragmentation of protonated Catharanthine.

References

Application Notes & Protocols: Extraction of Catharanthine from Catharanthus roseus Leaves

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Catharanthus roseus, commonly known as the Madagascar periwinkle, is a plant species of significant medicinal importance due to its production of terpenoid indole alkaloids (TIAs), including the anticancer agents vinblastine and vincristine. Catharanthine is a key monomeric TIA found in the leaves of C. roseus and serves as a crucial precursor for the semi-synthesis of vinblastine and its analogues. The efficient extraction of catharanthine from the plant material is a critical step for the pharmaceutical industry. These application notes provide detailed protocols for various methods of catharanthine extraction, catering to researchers, scientists, and professionals in drug development. The described methods range from conventional solvent extraction to more advanced techniques like supercritical fluid extraction, ultrasound-assisted extraction, and microwave-assisted extraction.

Quantitative Data Summary

The efficiency of catharanthine extraction is highly dependent on the methodology and the parameters employed. The following tables summarize quantitative data from various studies, offering a comparative overview of different extraction techniques.

Table 1: Comparison of Different Extraction Methods for Catharanthine

Extraction MethodSolvent/ModifierTemperature (°C)Pressure (bar)TimeCatharanthine Yield/RecoveryReference
Supercritical Fluid Extraction (SFE)CO₂ with 6.6 vol% Methanol8025040 min100% Recovery[1]
Ultrasound-Assisted Extraction (UAE) with Ionic Liquid[Amim]Br aqueous solutionNot specified-0.5 - 4 hHigh Efficiency[2][3][4]
Solid-Liquid Extraction with Sonication0.5 M H₂SO₄ and Methanol (3:1 v/v)Not specified-3 hNot specified for catharanthine alone[1]
Homogenate Extraction0.15% H₂SO₄ and 50% MethanolNot specified-7.5 min (3 cycles)Higher than UAE, warm immersion, and hot reflux
Negative-Pressure Cavitation Extraction (NPCE)80% EthanolNot specified-0.075 MPa30 min (3 cycles)0.2843 mg/g DW
Microwave-Assisted Extraction (MAE)80% EthanolNot specified-2 minHigher than heat reflux and ultrasonic extraction

Table 2: Supercritical Fluid Extraction (SFE) Parameters for Indole Alkaloids

Pressure (bar)Temperature (°C)Modifier (Methanol vol%)Dynamic Extraction Time (min)Key Alkaloids Extracted
200 - 40040 - 802.2 - 6.620 - 60Catharanthine, Vindoline, Vinblastine, Vincristine
15040-10 hVindoline and Catharanthine
30035-Not specifiedVindoline and Catharanthine (11.2 wt%)

Experimental Protocols

This section provides detailed step-by-step protocols for the extraction of catharanthine from dried Catharanthus roseus leaves.

Protocol 1: Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction is a green technology that utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. This method offers high selectivity and efficiency.

Materials and Equipment:

  • Dried and powdered Catharanthus roseus leaves (200-300 mesh)

  • Supercritical Fluid Extraction system with an extraction vessel, pumps, and a collection system

  • Supercritical grade carbon dioxide

  • Methanol (HPLC grade) as a modifier

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Sample Preparation: Dry the Catharanthus roseus leaves at 60°C for 24 hours and grind them to a fine powder (200-300 mesh) to increase the surface area for extraction.

  • SFE System Setup:

    • Load the powdered leaf material (e.g., 25 g) into the extraction vessel of the SFE system.

    • Set the system parameters as follows:

      • Pressure: 250 bar

      • Temperature: 80°C

      • Modifier: 6.6 vol% methanol in CO₂

      • CO₂ flow rate: 3 mL/min

  • Extraction:

    • Pressurize the system with CO₂ to the desired pressure.

    • Introduce the methanol modifier into the CO₂ stream at the specified concentration.

    • Perform a dynamic extraction for 40 minutes.

  • Collection:

    • Depressurize the CO₂ stream after it exits the extraction vessel, causing the catharanthine to precipitate in the collection vessel.

    • The extract is evaporated to dryness under nitrogen and the residue is dissolved in methanol for analysis.

  • Analysis:

    • Quantify the catharanthine content in the extract using a validated HPLC method.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes the energy of ultrasonic waves to enhance the extraction process by disrupting cell walls and increasing mass transfer.

Materials and Equipment:

  • Dried and powdered Catharanthus roseus leaves

  • Ultrasonic bath or probe sonicator

  • Extraction solvent: 0.1 M Hydrochloric acid solution

  • Petroleum ether

  • Centrifuge

  • Filtration apparatus

Procedure:

  • Sample Preparation: Weigh 1.0 g of dried and powdered Catharanthus roseus leaves.

  • Extraction:

    • Place the powdered leaves in a flask with 100 mL of 0.1 M hydrochloric acid solution.

    • Place the flask in an ultrasonic bath and sonicate for 30 minutes.

    • Separate the mixture by centrifugation at 2000 rpm for 10 minutes.

    • Collect the supernatant and re-extract the sediment with an additional 100 mL of 0.1 M HCl for another 30 minutes.

  • Purification:

    • Combine the supernatants from both extractions and filter.

    • Extract the combined filtrate with 200 mL of petroleum ether to remove chlorophyll and other lipophilic compounds. The aqueous layer contains the protonated alkaloids.

  • Further Processing (Optional - Alkaloid Precipitation):

    • To precipitate the alkaloids, an alkaline solution of embonic acid can be added to the acidic extract to form water-insoluble alkaloid-embonate complexes.

  • Analysis:

    • Analyze the catharanthine content in the purified extract using HPLC.

Protocol 3: Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process.

Materials and Equipment:

  • Dried and powdered Catharanthus roseus leaves

  • Microwave extraction system

  • Extraction solvent: 80% Ethanol

  • Filtration apparatus

Procedure:

  • Sample Preparation: Place a known amount of dried, powdered C. roseus leaves into the microwave extraction vessel.

  • Extraction:

    • Add the extraction solvent (80% ethanol) at a solid-to-liquid ratio of 1:20 (g/mL).

    • For optimal results, pre-soak the material for 1 hour.

    • Apply microwave irradiation at a low power setting for 2 minutes.

  • Collection and Analysis:

    • After extraction, cool the vessel and filter the extract to separate the solid residue.

    • Analyze the filtrate for catharanthine content using HPLC.

Diagrams

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_downstream Downstream Processing start Dried Catharanthus roseus Leaves powder Grinding to Fine Powder start->powder sfe Supercritical Fluid Extraction (SFE) powder->sfe CO2 + Modifier uae Ultrasound-Assisted Extraction (UAE) powder->uae Acidic Solution mae Microwave-Assisted Extraction (MAE) powder->mae Ethanol filtration Filtration / Centrifugation sfe->filtration uae->filtration mae->filtration purification Purification (e.g., L-L Extraction) filtration->purification analysis HPLC Analysis purification->analysis end Isolated Catharanthine analysis->end

Caption: General workflow for the extraction of catharanthine.

SFE_Process co2_source CO2 Cylinder pump High-Pressure Pump co2_source->pump modifier_source Methanol Modifier modifier_source->pump extractor Extraction Vessel (Powdered Leaves, 80°C, 250 bar) pump->extractor separator Separator (Pressure Reduction) extractor->separator collection Catharanthine Extract separator->collection co2_recycle CO2 Recycle separator->co2_recycle

Caption: Schematic of the Supercritical Fluid Extraction process.

References

Application Note: A Robust One-Pot Semi-Synthesis of Vinblastine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Vinblastine, a crucial anti-cancer agent, is a complex bisindole alkaloid naturally found in trace amounts in Catharanthus roseus. Its limited availability from natural sources necessitates efficient synthetic or semi-synthetic production routes. This document provides a detailed protocol for the semi-synthesis of vinblastine from its monomeric precursors, catharanthine and vindoline, utilizing a highly efficient one-pot, iron(III)-promoted coupling and subsequent oxidation-reduction reaction. This method offers high yields and diastereoselectivity, providing a viable alternative to extraction from natural sources and a platform for the synthesis of novel analogues.[1][2][3]

Reaction Principle and Pathway

The semi-synthesis mimics a plausible biosynthetic pathway and proceeds in two main stages within a single reaction vessel.[3][4]

  • Fe(III)-Promoted Coupling: The reaction is initiated by an iron(III) salt, such as FeCl₃, which promotes the oxidative fragmentation of catharanthine. This generates a reactive intermediate that undergoes a diastereoselective coupling with vindoline to form an iminium ion intermediate (anhydrovinblastine iminium ion). This coupling exclusively produces the natural C16' stereochemistry.

  • In-Situ Oxidation and Reduction: The resulting reaction mixture containing the iminium ion is then treated with a solution of an Fe(III) salt and sodium borohydride (NaBH₄) in the presence of air (O₂). This step accomplishes two transformations simultaneously: the reduction of the iminium ion and the oxidation of the C15'–C20' double bond of the anhydrovinblastine intermediate to introduce the C20' hydroxyl group, yielding vinblastine and its naturally occurring C20' isomer, leurosidine. Labeling studies have confirmed that the oxygen atom for the C20' alcohol originates from O₂.

Vinblastine Synthesis Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Catharanthine Catharanthine Iminium Iminium Ion (Anhydrovinblastine Intermediate) Catharanthine->Iminium + Vindoline Fe(III) Coupling Vindoline Vindoline Vindoline->Iminium Vinblastine Vinblastine Iminium->Vinblastine Fe(III), NaBH₄ Air (O₂) Leurosidine Leurosidine (C20' Isomer) Iminium->Leurosidine

Caption: Chemical pathway for the one-pot semi-synthesis of vinblastine.

Quantitative Data Summary

The one-pot Fe(III)-promoted method provides high yields of the desired coupled products. The reaction conditions, particularly temperature, can influence the diastereoselectivity of the initial coupling step.

ParameterValue / ConditionYield / OutcomeReference
Coupling Reagent Ferric Chloride (FeCl₃, 5 equiv)Forms iminium ion intermediate. Reduction with NaBH₄ gives anhydrovinblastine in up to 90% conversion.
Alternative Coupling Ferric Sulfate (Fe₂(SO₄)₃, 5 equiv)Provides anhydrovinblastine in 71% yield (unoptimized).
Solvent System Aqueous 0.1 N HCl with CF₃CH₂OH as a cosolventThe cosolvent is key for solubilizing reactants and achieving high conversion.
One-Pot Synthesis Yield Fe(III)-promoted coupling followed by Fe(III)–NaBH₄/air workup.Vinblastine: 40–43% Leurosidine: 20–23% Total C20' Alcohols: >60% Total Coupled Products: >80%
Temperature Effect Coupling conducted at -78 °C vs. 0 °C.Diastereoselectivity at C16' improves from 1:1 at 0 °C to >5:1 at -78 °C.
Alternative Method Oxidation of catharanthine by singlet oxygen (H₂O₂/NaClO), followed by NaBH₄ reduction.Vinblastine: 20% (at pH 8.3). This method is less efficient and requires further optimization.

Experimental Protocols

This section details the one-pot protocol for synthesizing vinblastine from catharanthine and vindoline.

Materials and Reagents
  • Catharanthine

  • Vindoline

  • Ferric chloride (FeCl₃)

  • Sodium borohydride (NaBH₄)

  • Trifluoroethanol (CF₃CH₂OH)

  • Hydrochloric acid (HCl), 0.1 N aqueous solution

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Protocol: One-Pot Synthesis of Vinblastine

This procedure combines the coupling and oxidation-reduction steps into a single, continuous operation.

Experimental Workflow A 1. Prepare Reactant Solution Dissolve Catharanthine & Vindoline in 0.1 N HCl / CF₃CH₂OH B 2. Initiate Coupling Add FeCl₃ solution (5 equiv) Stir at 23 °C A->B Reagents ready D 4. In-Situ Functionalization Add the coupling reaction mixture to the Fe(III)/NaBH₄ solution at 0 °C B->D After coupling is complete C 3. Prepare Oxidation/Reduction Reagent In a separate flask, prepare Fe(III) / NaBH₄ solution in air C->D Reagent ready E 5. Reaction Quench & Workup Quench with NaHCO₃ Extract with CH₂Cl₂ or EtOAc D->E After 30 min F 6. Purification Dry, concentrate, and purify by silica gel chromatography E->F Crude product G Vinblastine & Leurosidine F->G Purified products

References

Application Notes and Protocols for the Use of Catharanthine Tartrate as a Reference Standard in High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine, a prominent terpenoid indole alkaloid isolated from Catharanthus roseus, is a crucial precursor in the semi-synthesis of the potent anticancer drugs vinblastine and vincristine.[1][2][3] Accurate quantification of catharanthine in plant extracts, in-process samples, and final products is therefore of significant interest in pharmaceutical research and development. Catharanthine Tartrate is a salt form of catharanthine, often used as a reference standard due to its improved solubility and stability.

This document provides detailed application notes and protocols for the use of this compound as a reference standard in HPLC analysis. The methodologies outlined are based on established and validated chromatographic techniques for the quantification of catharanthine.

Principle of the Method

The analytical method is based on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. Catharanthine, being a relatively non-polar molecule, is retained on the column and then eluted by the mobile phase. The concentration of catharanthine is determined by comparing the peak area of the analyte in the sample to the peak area of a known concentration of the this compound reference standard.

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (purity ≥ 98%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Buffers: Phosphate buffer, Ammonium acetate buffer

  • Acids: Glacial acetic acid, Formic acid, Trifluoroacetic acid

  • Sample Preparation: Syringe filters (0.22 µm or 0.45 µm)

Instrumentation and Chromatographic Conditions

The following tables summarize typical HPLC conditions for the analysis of catharanthine. Method 1 is suitable for the simultaneous determination of catharanthine and other major alkaloids in C. roseus. Method 2 provides an alternative isocratic method.

Table 1: HPLC Instrumentation and General Conditions

ParameterSpecification
HPLC SystemA standard HPLC system with a pump, autosampler, and UV/Vis or Photodiode Array (PDA) detector.
ColumnReversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size or monolithic columns).[1][3]
Column TemperatureAmbient or controlled (e.g., 30°C).
Injection Volume10-20 µL
Data AcquisitionChromatography data acquisition and processing software.

Table 2: Chromatographic Conditions - Method 1 (Isocratic)

ParameterCondition
Mobile PhaseAcetonitrile: 0.1M Phosphate buffer with 0.5% glacial acetic acid (21:79, v/v), pH 3.5.
Flow Rate1.2 mL/min.
DetectionUV at 254 nm.

Table 3: Chromatographic Conditions - Method 2 (Isocratic)

ParameterCondition
Mobile PhaseMethanol: Acetonitrile: 25 mM Ammonium acetate buffer with 0.1% triethylamine (15:45:40, v/v/v).
Flow Rate1.0 mL/min.
DetectionUV at 297 nm.
Preparation of Standard and Sample Solutions

3.3.1. Preparation of this compound Stock Standard Solution (e.g., 1000 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Make up to the mark with the solvent. This stock solution should be stored at 2-8°C and protected from light.

3.3.2. Preparation of Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

  • A typical calibration curve range for catharanthine is 0.25 µg/mL to 25 µg/mL.

3.3.3. Preparation of Sample Solutions (from C. roseus leaves)

  • Dry the plant material (e.g., leaves) at 40°C and grind into a fine powder.

  • Accurately weigh about 100 mg of the powdered sample into a centrifuge tube.

  • Add a known volume of extraction solvent (e.g., 1 mL of methanol).

  • Vortex and sonicate the sample for a specified period (e.g., 60 minutes) to ensure efficient extraction.

  • Centrifuge the extract at high speed (e.g., 10,000 rpm) for 15 minutes.

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injecting into the HPLC system.

Method Validation Parameters

The analytical method should be validated according to ICH guidelines. Key validation parameters are summarized below based on published data for catharanthine analysis.

Table 4: Summary of Method Validation Parameters for Catharanthine Analysis

ParameterTypical Values and Observations
Linearity The method demonstrates good linearity over the concentration range of 0.25 µg/mL to 25 µg/mL. Another study showed linearity in the range of 0.5-200 µg/mL. The correlation coefficient (R²) should be ≥ 0.999.
Limit of Detection (LOD) The LOD for catharanthine has been reported to be approximately 18 µg/mL in one study and ≤ 0.20 µg/mL in another. The significant difference may be due to the instrumentation and specific method parameters.
Limit of Quantification (LOQ) The LOQ for catharanthine has been reported as 56 µg/mL and 1.8 µg/mL. As with LOD, this value can vary.
Accuracy (Recovery) The recovery of catharanthine from spiked samples is typically high, with reported values around 98%.
Precision The precision of the method is evaluated by the relative standard deviation (RSD) or coefficient of variation (CV). For catharanthine, the CV has been reported to be 1.33%. The intra-day and inter-day variations should be within acceptable limits (typically < 2%).
Specificity The method should be able to separate catharanthine from other related compounds and impurities. A photodiode array (PDA) detector can be used to assess peak purity. The method is considered specific if there is no interference from other components in the sample matrix at the retention time of catharanthine.
Robustness The robustness of the method should be evaluated by making small, deliberate changes to the chromatographic conditions, such as the pH of the mobile phase, flow rate, and column temperature. The method is considered robust if these small variations do not significantly affect the analytical results.

System Suitability

Before starting the analysis, the HPLC system should be equilibrated with the mobile phase until a stable baseline is achieved. A system suitability test should be performed by injecting the working standard solution multiple times.

Table 5: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry)≤ 2.0
Theoretical Plates (N)≥ 2000
RSD of Peak Area≤ 2.0%
RSD of Retention Time≤ 1.0%

Data Analysis

The concentration of catharanthine in the sample is calculated using the calibration curve generated from the peak areas of the working standard solutions.

Concentration (µg/mL) = (Peak Area of Sample - y-intercept) / slope

The amount of catharanthine in the original sample can then be calculated based on the initial sample weight and extraction volume.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of catharanthine using this compound as a reference standard.

G cluster_0 Standard Preparation cluster_1 Sample Preparation cluster_2 HPLC Analysis cluster_3 Data Analysis start Weigh this compound Reference Standard dissolve Dissolve in Solvent (e.g., Methanol) start->dissolve stock Prepare Stock Solution (e.g., 1000 µg/mL) dissolve->stock dilute Prepare Working Standards by Serial Dilution stock->dilute hplc Inject Standards and Samples into HPLC System dilute->hplc Inject for Calibration sample Weigh Powdered Sample (e.g., C. roseus leaves) extract Extract with Solvent (e.g., Methanol) sample->extract centrifuge Centrifuge Extract extract->centrifuge filter Filter Supernatant centrifuge->filter filter->hplc Inject for Analysis chromatogram Acquire Chromatograms hplc->chromatogram integrate Integrate Peak Areas chromatogram->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Catharanthine in Sample calibrate->quantify report Report Results quantify->report

Caption: Workflow for Catharanthine Quantification by HPLC.

Logical Relationship of Method Validation

This diagram shows the relationship between key HPLC method validation parameters.

G center_node Validated HPLC Method specificity Specificity (Peak Purity) center_node->specificity linearity Linearity (R² ≥ 0.999) center_node->linearity accuracy Accuracy (Recovery %) center_node->accuracy precision Precision (RSD % < 2) center_node->precision lod_loq LOD & LOQ center_node->lod_loq robustness Robustness center_node->robustness

Caption: Key Parameters of HPLC Method Validation.

References

Application Notes and Protocols for Catharanthine Tartrate in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine, a monoterpenoid indole alkaloid derived from the medicinal plant Catharanthus roseus, is a key precursor in the semi-synthesis of the potent anticancer drugs vinblastine and vincristine. As a standalone agent, catharanthine and its tartrate salt have demonstrated significant biological activities, including antitumor and neuroprotective potential. These application notes provide detailed protocols for in vitro cell culture assays to investigate the cytotoxic and apoptotic effects of catharanthine tartrate on various cell lines. The methodologies described herein are essential for researchers in oncology, neuroscience, and drug discovery to evaluate the therapeutic potential of this natural compound.

Data Presentation

The following tables summarize the cytotoxic effects of catharanthine and related compounds on different cell lines, as reported in the literature. This data serves as a reference for designing experiments and selecting appropriate concentration ranges for this compound treatment.

Table 1: IC50 Values of Catharanthine and Related Alkaloids in Cancer Cell Lines

Cell LineCompoundIC50 ValueAssay DurationReference
HCT116 (Colon Carcinoma)Catharanthine60 µg/mLNot Specified[1]
JURKAT E.6 (T-cell Leukemia)Catharanthus roseus Extract211 ng/mLNot Specified[2]
THP-1 (Monocytic Leukemia)Catharanthus roseus Extract210 ng/mLNot Specified[2]
CaLu-6 (Lung Carcinoma)Catharanthus roseus Methanolic Extract35.24 ± 0.23 µg/mL48 hours[3]
MDA-MB-231 (Breast Cancer)Dimeric Indole Alkaloids from C. roseusVariousNot Specified[4]

Note: The activity of this compound may vary depending on the specific experimental conditions, including cell line, seeding density, and treatment duration.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the this compound stock solution is critical for accurate and reproducible results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile, pH 7.2

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Dissolution in DMSO: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10-50 mg/mL). This compound is soluble in DMSO up to approximately 30 mg/mL.

  • Vortexing: Vortex the solution thoroughly to ensure complete dissolution.

  • Aqueous Dilution (for working solutions): For cell culture experiments, dilute the DMSO stock solution with sterile PBS or cell culture medium to the desired final concentrations. To improve solubility in aqueous solutions, first dissolve the compound in DMSO and then dilute with the aqueous buffer. A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Aqueous working solutions should be prepared fresh for each experiment and not stored for more than one day.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Appropriate cell culture medium

  • This compound working solutions

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: The following day, remove the medium and replace it with 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Materials:

  • 6-well cell culture plates

  • This compound working solutions

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells (e.g., 3 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the chosen duration (e.g., 24 hours).

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Gently trypsinize the adherent cells, combine them with the floating cells in the supernatant, and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 1 µL of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm; excite PI and measure emission at >620 nm.

Western Blot Analysis for Bcl-2 and mTOR Pathway Proteins

Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis (e.g., Bcl-2 family) and cell survival signaling (e.g., mTOR pathway).

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-mTOR, anti-phospho-mTOR, anti-p70S6K, anti-phospho-p70S6K, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for In Vitro Analysis of this compound

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep Prepare Catharanthine Tartrate Stock Solution mtt MTT Assay (Cell Viability) prep->mtt Treat cells apop Annexin V/PI Staining (Apoptosis Assay) prep->apop Treat cells wb Western Blot (Protein Expression) prep->wb Treat cells culture Cell Culture (Cancer or Neuronal Lines) culture->mtt culture->apop culture->wb ic50 IC50 Determination mtt->ic50 flow Flow Cytometry Analysis apop->flow protein Protein Quantification wb->protein G cluster_mTOR mTOR Pathway cluster_Bcl2 Bcl-2 Family Regulation Catharanthine This compound mTOR mTOR Catharanthine->mTOR Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Catharanthine->Bcl2 Downregulates p70S6K p70S6K mTOR->p70S6K Apoptosis Apoptosis p70S6K->Apoptosis Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Bax->Apoptosis Induces

References

Application Notes and Protocols for Studying the Effects of Catharanthine Tartrate in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine, a prominent monoterpenoid indole alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a crucial precursor in the semi-synthesis of the potent anticancer drugs vinblastine and vincristine.[1][2] While its role as a biosynthetic intermediate is well-established, emerging research suggests that catharanthine itself possesses intrinsic biological activities, including potential anticancer and anti-neuroinflammatory properties.[3][4] These application notes provide a comprehensive guide for researchers interested in investigating the therapeutic efficacy and toxicological profile of Catharanthine Tartrate in preclinical animal models. The protocols outlined below are based on established methodologies for similar compounds and can be adapted for specific research questions.

Data Presentation

Pharmacokinetic Profile of Catharanthine in Rats

This table summarizes the key pharmacokinetic parameters of catharanthine following intravenous and oral administration in Sprague-Dawley rats. This data is essential for designing dosing regimens in efficacy and toxicology studies.

ParameterIntravenous (IV)Oral (PO)Reference
Dose 10 mg/kg50 mg/kg[2]
Bioavailability (F%) -4.7%
Tmax (h) -1.5 ± 0.5
Cmax (ng/mL) -18.7 ± 5.4
AUC(0-t) (ng/mL*h) 1875.3 ± 456.2432.1 ± 123.5
t1/2 (h) 3.2 ± 0.84.1 ± 1.1

Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Elimination half-life.

Proposed In Vivo Efficacy Data Collection

The following table outlines the key quantitative data to be collected in a proposed xenograft study to evaluate the anti-tumor efficacy of this compound.

MeasurementControl GroupThis compound GroupVehicle Group
Tumor Volume (mm³) Baseline, Twice weeklyBaseline, Twice weeklyBaseline, Twice weekly
Tumor Weight (g) At study terminationAt study terminationAt study termination
Body Weight (g) Baseline, Twice weeklyBaseline, Twice weeklyBaseline, Twice weekly
Survival Rate (%) DailyDailyDaily

Experimental Protocols

Protocol 1: Evaluation of Anti-Tumor Efficacy in a Colorectal Cancer Xenograft Model

This protocol describes a proposed study to assess the in vivo anti-tumor activity of this compound using a human colorectal carcinoma HCT-116 xenograft model in immunodeficient mice.

Materials:

  • Human colorectal carcinoma cell line (HCT-116)

  • Immunodeficient mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old

  • This compound

  • Sterile saline or PBS for reconstitution

  • Matrigel (optional)

  • Anesthetic (e.g., isoflurane)

  • Calipers

Procedure:

  • Cell Culture and Preparation:

    • Culture HCT-116 cells in appropriate media until they reach 70-80% confluency.

    • Harvest cells using trypsinization, wash with sterile PBS, and resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize the mice using isoflurane.

    • Inject 100 µL of the cell suspension (2 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers twice a week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Preparation and Administration:

    • Reconstitute this compound in sterile saline to the desired concentration. Protect the solution from light.

    • Administer this compound (e.g., 10, 20, 40 mg/kg) via intraperitoneal (IP) or intravenous (IV) injection, once daily or every other day for a specified period (e.g., 21 days). The control group should receive the vehicle (sterile saline) on the same schedule.

  • Efficacy Evaluation:

    • Continue to measure tumor volume and body weight twice weekly.

    • Monitor the animals for any signs of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Protocol 2: Acute Toxicity Study in Rodents

This protocol outlines a proposed acute toxicity study to determine the potential adverse effects of a single high dose of this compound in rats.

Materials:

  • Sprague-Dawley rats (equal numbers of males and females), 8-10 weeks old

  • This compound

  • Vehicle (e.g., sterile water or saline)

  • Standard laboratory animal diet and water

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats to the laboratory conditions for at least one week.

    • Assign the animals to different dose groups (e.g., 50, 100, 200, 500, 1000 mg/kg) and a control group (vehicle only), with at least 5 male and 5 female rats per group.

  • Drug Administration:

    • Administer a single dose of this compound or vehicle to the respective groups via oral gavage or intraperitoneal injection.

  • Clinical Observations:

    • Observe the animals continuously for the first 4 hours after dosing and then periodically (e.g., at 24, 48, and 72 hours) for up to 14 days.

    • Record any clinical signs of toxicity, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Note any instances of tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.

  • Body Weight and Mortality:

    • Record the body weight of each animal before dosing and at regular intervals throughout the 14-day observation period.

    • Record any mortalities and the time of death.

  • Pathological Examination:

    • At the end of the observation period, euthanize all surviving animals.

    • Conduct a gross necropsy on all animals (including those that died during the study) and examine the major organs for any abnormalities.

    • Collect organ tissues for histopathological analysis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Action This compound This compound Microtubule Dynamics Microtubule Dynamics This compound->Microtubule Dynamics Inhibition Mitotic Arrest Mitotic Arrest Microtubule Dynamics->Mitotic Arrest Disruption Apoptosis Apoptosis Mitotic Arrest->Apoptosis Induction

Caption: Proposed mechanism of this compound's anti-cancer effect.

G Start Start Tumor Cell Implantation Tumor Cell Implantation Start->Tumor Cell Implantation Tumor Growth (100-150 mm³) Tumor Growth (100-150 mm³) Tumor Cell Implantation->Tumor Growth (100-150 mm³) Randomization Randomization Tumor Growth (100-150 mm³)->Randomization Treatment Group (this compound) Treatment Group (this compound) Randomization->Treatment Group (this compound) Control Group (Vehicle) Control Group (Vehicle) Randomization->Control Group (Vehicle) Data Collection (Tumor Volume, Body Weight) Data Collection (Tumor Volume, Body Weight) Treatment Group (this compound)->Data Collection (Tumor Volume, Body Weight) Control Group (Vehicle)->Data Collection (Tumor Volume, Body Weight) Endpoint Analysis (Tumor Weight, Histology) Endpoint Analysis (Tumor Weight, Histology) Data Collection (Tumor Volume, Body Weight)->Endpoint Analysis (Tumor Weight, Histology) End End Endpoint Analysis (Tumor Weight, Histology)->End G Start Start Animal Acclimatization & Grouping Animal Acclimatization & Grouping Start->Animal Acclimatization & Grouping Single Dose Administration Single Dose Administration Animal Acclimatization & Grouping->Single Dose Administration Clinical Observation (0-4h) Clinical Observation (0-4h) Single Dose Administration->Clinical Observation (0-4h) Periodic Observation (up to 14 days) Periodic Observation (up to 14 days) Clinical Observation (0-4h)->Periodic Observation (up to 14 days) Data Collection (Body Weight, Mortality, Clinical Signs) Data Collection (Body Weight, Mortality, Clinical Signs) Periodic Observation (up to 14 days)->Data Collection (Body Weight, Mortality, Clinical Signs) Necropsy & Histopathology Necropsy & Histopathology Data Collection (Body Weight, Mortality, Clinical Signs)->Necropsy & Histopathology End End Necropsy & Histopathology->End

References

Application Notes: Catharanthine Tartrate for Studying Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine, an indole alkaloid extracted from the Madagascar periwinkle (Catharanthus roseus), is a key precursor in the biosynthesis of the potent anticancer agents vinblastine and vincristine.[1] While it exhibits weaker anti-mitotic activity compared to its dimeric derivatives, Catharanthine Tartrate serves as a valuable research tool for investigating the fundamental processes of microtubule dynamics.[2] At high concentrations, it has been shown to inhibit microtubule assembly.[1] These application notes provide detailed protocols and quantitative data for the use of this compound in studying microtubule dynamics, aiding researchers in cell biology and cancer drug development.

Mechanism of Action

This compound disrupts microtubule dynamics primarily by interacting with tubulin, the fundamental protein subunit of microtubules. The binding of Catharanthine to α,β-tubulin heterodimers can induce a conformational change that promotes the self-association of tubulin into linear polymers.[3] While this can lead to the formation of non-functional tubulin aggregates, at sufficiently high concentrations, Catharanthine inhibits the proper assembly of tubulin into microtubules.[1] This disruption of the delicate equilibrium between microtubule polymerization and depolymerization leads to mitotic arrest and can ultimately trigger apoptosis. It is important to note that Catharanthine's affinity for tubulin is lower than that of vinblastine and vincristine, requiring significantly higher concentrations to achieve a comparable effect on microtubule self-assembly.

Quantitative Data

The following table summarizes the key quantitative parameters of Catharanthine's interaction with tubulin and its effect on cell proliferation. This data is essential for designing experiments and interpreting results.

ParameterValueCell Line/SystemReference
Binding Constant (Kd) (2.8 ± 0.4) x 10³ M⁻¹Purified Tubulin
Intrinsic Dimerization Constant (K2) of Liganded Tubulin ≅ 1 x 10⁵ M⁻¹Purified Tubulin
IC50 for Cell Proliferation 60 µg/mLHCT116 Colon Cancer Cells
Concentration for Microtubule Assembly Inhibition 320 µMIn vitro

Signaling Pathway and Experimental Workflow

To facilitate a clearer understanding of the molecular interactions and experimental procedures, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use in studying microtubule dynamics.

Catharanthine_Mechanism Mechanism of Action of this compound on Microtubules cluster_0 Cellular Environment Catharanthine_Tartrate This compound Tubulin_Dimers α/β-Tubulin Heterodimers Catharanthine_Tartrate->Tubulin_Dimers Binds to Microtubule Microtubule Catharanthine_Tartrate->Microtubule Inhibits Assembly (High Conc.) Tubulin_Dimers->Microtubule Polymerization Non_functional_aggregates Non-functional Tubulin Aggregates Tubulin_Dimers->Non_functional_aggregates Induces Self-Association Microtubule->Tubulin_Dimers Depolymerization Disrupted_Dynamics Disrupted Microtubule Dynamics Microtubule->Disrupted_Dynamics Non_functional_aggregates->Disrupted_Dynamics Mitotic_Arrest Mitotic Arrest Disrupted_Dynamics->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of this compound on Microtubules.

Experimental_Workflow Experimental Workflow for Studying Microtubule Dynamics cluster_1 Experimental Phases Cell_Culture 1. Cell Culture (e.g., HeLa, A549) Treatment 2. Treatment (this compound) Cell_Culture->Treatment Fixation_Permeabilization 3. Fixation & Permeabilization Treatment->Fixation_Permeabilization Immunostaining 4. Immunostaining (α-tubulin antibody) Fixation_Permeabilization->Immunostaining Imaging 5. Imaging (Fluorescence Microscopy) Immunostaining->Imaging Analysis 6. Data Analysis (Microtubule morphology, cell cycle) Imaging->Analysis

Caption: Workflow for Microtubule Dynamics Study.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on microtubule dynamics.

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2, 1 mM GTP)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Paclitaxel (positive control for polymerization)

  • Vinblastine (positive control for depolymerization)

  • Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm

  • 96-well clear bottom plates

Procedure:

  • Preparation: Pre-warm the spectrophotometer to 37°C. Prepare working solutions of this compound, paclitaxel, and vinblastine in G-PEM buffer. The final DMSO concentration should not exceed 0.5%.

  • Reaction Setup: On ice, add the following to each well of a pre-chilled 96-well plate:

    • G-PEM buffer

    • Test compound (this compound at various concentrations) or control (DMSO, paclitaxel, vinblastine)

    • Purified tubulin (final concentration typically 1-2 mg/mL)

  • Initiate Polymerization: Immediately place the plate in the pre-warmed spectrophotometer.

  • Data Acquisition: Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes. The increase in absorbance corresponds to microtubule polymerization.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the curves of this compound-treated samples to the controls to determine its effect on the rate and extent of tubulin polymerization.

Protocol 2: Immunofluorescence Staining of Microtubules in Cultured Cells

This protocol allows for the visualization of microtubule architecture in cells treated with this compound.

Materials:

  • Adherent cell line (e.g., HeLa, A549) cultured on sterile glass coverslips in a petri dish or multi-well plate

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

  • Permeabilization buffer (0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: mouse anti-α-tubulin antibody

  • Secondary antibody: fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips and allow them to adhere and grow to 50-70% confluency. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a predetermined time (e.g., 12-24 hours).

  • Fixation:

    • Methanol Fixation: Gently wash the cells with PBS. Aspirate the PBS and add ice-cold methanol. Incubate at -20°C for 10 minutes.

    • Paraformaldehyde Fixation: Gently wash the cells with PBS. Add 4% paraformaldehyde and incubate at room temperature for 15 minutes.

  • Permeabilization (for paraformaldehyde-fixed cells): Wash the cells three times with PBS. Add permeabilization buffer and incubate for 10 minutes at room temperature.

  • Blocking: Wash the cells three times with PBS. Add blocking buffer and incubate for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in blocking buffer. Aspirate the blocking buffer from the coverslips and add the primary antibody solution. Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each.

  • Secondary Antibody and Nuclear Staining: Dilute the fluorescently-labeled secondary antibody and DAPI in blocking buffer. Add this solution to the coverslips and incubate for 1 hour at room temperature, protected from light.

  • Final Washes and Mounting: Wash the coverslips three times with PBS for 5 minutes each, protected from light. Mount the coverslips onto glass slides using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Capture images of the microtubule network and nuclei. Analyze the images for changes in microtubule morphology, density, and organization in this compound-treated cells compared to controls.

Conclusion

This compound, while a less potent inhibitor of microtubule polymerization than its dimeric derivatives, provides a valuable tool for dissecting the intricate mechanisms of microtubule dynamics. The protocols and data presented here offer a solid foundation for researchers to explore its effects on the cytoskeleton, contributing to a deeper understanding of cell division and the development of novel anti-cancer therapies.

References

Application Notes: Catharanthine Tartrate in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Catharanthine, a prominent monoterpenoid indole alkaloid derived from the Catharanthus roseus plant, is a crucial precursor in the semi-synthesis of the potent anticancer drugs vinblastine and vincristine. Beyond its role in oncology, emerging research has highlighted the direct and diverse applications of Catharanthine Tartrate in neuroscience. Its ability to interact with fundamental neuronal components, including the cytoskeleton and key neurotransmitter systems, makes it a valuable pharmacological tool for investigating neuronal function, neuroprotection, and complex neurological disorders. These notes provide an overview of its mechanisms of action and detailed protocols for its application in neuroscience research.

Mechanism of Action

This compound exhibits a multi-target profile within the nervous system, primarily influencing microtubule dynamics and modulating dopaminergic and cholinergic neurotransmission.

Interaction with Microtubule Dynamics

Similar to other Vinca alkaloids, catharanthine directly interacts with tubulin, the protein subunit of microtubules. While it is a less potent inhibitor of tubulin self-assembly compared to its dimeric derivatives like vinblastine, it contributes to microtubule destabilization.[1][2] The catharanthine moiety is considered responsible for the cytotoxic effects of these compounds by disrupting the dynamic instability of microtubules, which is critical for axonal transport, neurite outgrowth, and synaptic plasticity.[3]

Microtubule_Dynamics cluster_0 Microtubule cluster_1 Effect Tubulin αβ-Tubulin Dimers MT Microtubule Polymer Tubulin->MT Polymerization MT->Tubulin Depolymerization Catharanthine This compound Catharanthine->Tubulin Binds to Tubulin Inhibition Inhibition of Polymerization Catharanthine->Inhibition Inhibition->MT Destabilization

Modulation of Neurotransmitter Systems

Catharanthine has demonstrated significant effects on the mesolimbic dopamine system, which is central to reward, motivation, and addiction.[4][5] It acts as an inhibitor of the dopamine transporter (DAT), thereby slowing the reuptake of dopamine from the synaptic cleft and increasing its extracellular concentration. Concurrently, it functions as a noncompetitive antagonist of nicotinic acetylcholine receptors (nAChRs), particularly α4, α6, and α3β4 subtypes. This antagonism can reduce presynaptic acetylcholine-mediated stimulation of dopamine release. This dual action—slowing reuptake while potentially reducing evoked release—makes it a compound of interest for studying addiction and mood disorders.

Dopamine_Signaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron nAChR nAChR (α4/α6) DA_vesicle Dopamine Vesicles nAChR->DA_vesicle Stimulates Release DAT Dopamine Transporter (DAT) DA_synapse DA_vesicle->DA_synapse Release Catharanthine Catharanthine Tartrate Catharanthine->nAChR Antagonizes Catharanthine->DAT Inhibits DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound from published neuroscience research.

ParameterValueTarget/SystemMethod
Binding Constant (Ka) (2.8 ± 0.4) x 10³ M⁻¹Tubulin DimerGel Batch & Fluorescence Perturbation
Tubulin Dimerization (K2) ~1 x 10⁵ M⁻¹Tubulin Self-AssociationAnalytical Ultracentrifugation
IC₅₀ 17-25 µMMuscle-type nAChRsCa²⁺ Influx Assay
Effective Concentration 1-100 µMInhibition of Evoked Dopamine ReleaseFast-Scan Cyclic Voltammetry (FSCV)
Effective In Vivo Dose 5-50 mg/kg (I.P.)Increase in Basal Dopamine ReleaseIn Vivo Microdialysis

Application Protocols

Protocol: In Vitro Neurite Outgrowth Assay

This protocol describes a method to assess the effect of this compound on neurite outgrowth using the PC12 cell line, a common model for neuronal differentiation.

Workflow Diagram:

Neurite_Workflow A 1. Coat plates with Collagen IV B 2. Seed PC12 cells (e.g., 2000 cells/well) A->B C 3. Adhere cells (24 hours) B->C D 4. Treat with this compound + low-dose NGF C->D E 5. Incubate (48-96 hours) D->E F 6. Image cells using phase-contrast microscopy E->F G 7. Quantify neurite length and number per cell F->G

Materials:

  • PC12 cells

  • Collagen IV-coated 96-well plates

  • DMEM with 1% horse serum (low-serum medium)

  • Nerve Growth Factor (NGF)

  • This compound stock solution (dissolved in DMSO or appropriate vehicle)

  • Phosphate Buffered Saline (PBS)

  • Phase-contrast microscope with imaging software

Procedure:

  • Cell Plating: Seed PC12 cells onto collagen IV-coated 96-well plates at a density of 2,000-4,000 cells per well in full growth medium. Allow cells to adhere for 24 hours.

  • Preparation of Treatment Media: Prepare serial dilutions of this compound in low-serum medium. For each Catharanthine concentration, also add a sub-optimal concentration of NGF (e.g., 10-50 ng/mL) to sensitize the cells. Include appropriate controls: vehicle only, NGF only, and vehicle + NGF.

  • Treatment: Carefully replace the growth medium in each well with 100 µL of the prepared treatment media.

  • Incubation: Incubate the plates for 48 to 96 hours at 37°C in a 5% CO₂ incubator.

  • Imaging: At the end of the incubation period, capture images of multiple fields per well using a phase-contrast microscope.

  • Quantification:

    • Using image analysis software (e.g., ImageJ with NeuronJ plugin), measure the length of the longest neurite for each cell and count the number of neurite-bearing cells.

    • A cell is considered positive if it has at least one neurite equal to or greater than the diameter of the cell body.

    • Calculate the average neurite length and the percentage of differentiated cells for each treatment condition.

Protocol: In Vitro Tubulin Polymerization Assay

This protocol details an absorbance-based method to measure the direct effect of this compound on the polymerization of purified tubulin in a cell-free system.

Materials:

  • Purified tubulin (>99%, e.g., porcine brain tubulin)

  • Tubulin Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • This compound stock solution

  • Temperature-controlled spectrophotometer or plate reader capable of reading at 340 nm

  • 96-well, UV-transparent plates

Procedure:

  • Reagent Preparation: Prepare a tubulin stock (e.g., 4 mg/mL) in Polymerization Buffer. Keep all reagents on ice.

  • Reaction Setup (on ice):

    • In each well of a pre-chilled 96-well plate, assemble the reaction mixture. A typical 100 µL reaction includes:

      • Polymerization Buffer with 10% glycerol.

      • Purified tubulin (final concentration 2-4 mg/mL).

      • Varying concentrations of this compound or vehicle control.

      • Add GTP to a final concentration of 1 mM immediately before starting the measurement.

    • Include positive (e.g., paclitaxel for polymerization) and negative (e.g., nocodazole for depolymerization) controls.

  • Measurement:

    • Immediately place the plate into a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance (optical density) at 340 nm every 30-60 seconds for 60-90 minutes. The increase in absorbance corresponds to the increase in microtubule polymer mass.

  • Data Analysis:

    • Plot absorbance (OD₃₄₀) versus time for each condition.

    • Analyze the kinetic parameters: the lag phase, the maximal rate of polymerization (Vmax), and the final plateau level.

    • Compare the curves from Catharanthine-treated samples to the vehicle control to determine its inhibitory effect on tubulin polymerization.

Protocol: In Vivo Microdialysis for Dopamine Measurement

This protocol provides a framework for measuring extracellular dopamine levels in the nucleus accumbens of a freely moving rodent model in response to this compound administration.

Materials:

  • Male Wistar rats or C57BL/6 mice

  • Stereotaxic apparatus

  • Microdialysis probes (2-4 mm membrane) and guide cannula

  • Microinfusion pump and fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound solution for injection (e.g., dissolved in saline)

  • HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

  • Stereotaxic Surgery:

    • Anesthetize the animal and place it in the stereotaxic frame.

    • Implant a guide cannula targeting the nucleus accumbens (coordinates determined from a stereotaxic atlas).

    • Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.

  • Microdialysis Experiment:

    • Gently insert the microdialysis probe through the guide cannula.

    • Connect the probe to the microinfusion pump and perfuse with aCSF at a flow rate of 1-2 µL/min.

    • Allow a stabilization period of 1-2 hours.

    • Collect baseline dialysate samples every 20 minutes for at least one hour.

  • Drug Administration:

    • Administer this compound (e.g., 5-50 mg/kg, I.P.) or vehicle.

    • Continue collecting dialysate samples at regular intervals for 2-4 hours post-injection.

  • Sample Analysis:

    • Inject a small volume of each dialysate sample into the HPLC-ECD system.

    • Quantify the dopamine concentration in each sample by comparing peak heights/areas to a standard curve.

  • Data Analysis:

    • Express dopamine concentrations as a percentage of the average baseline level for each animal.

    • Plot the time course of dopamine changes in response to this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Catharanthine Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Catharanthine Tartrate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Product datasheets state this compound is "freely soluble in water," yet I'm struggling to dissolve it in my aqueous buffer. Why is there a discrepancy?

A: This is a common point of confusion that arises from the difference between purified water and buffered aqueous systems. This compound, the salt form of an alkaloid, is indeed freely soluble in pure water, where it establishes its own acidic pH (a 1% solution typically has a pH of 4.0-5.5)[1]. However, many standard biological buffers (like PBS, pH 7.4) are neutral or slightly alkaline. In these higher pH environments, the tartrate salt can convert to the less soluble free base form of catharanthine, leading to precipitation or cloudiness. Therefore, the solubility is highly dependent on the pH of the solvent.

Q2: What is the expected solubility of this compound in various solvents?

A: Solubility can vary based on the specific batch, temperature, and solvent purity. The following table summarizes generally reported solubility values.

Solvent SystemApproximate SolubilityNotes
WaterFreely SolubleEstablishes its own acidic pH (~4.0-5.5)[1].
MethanolFreely Soluble[1]
Dimethyl Sulfoxide (DMSO)~30-50 mg/mLA common organic solvent for creating concentrated stock solutions[2][3].
Dimethylformamide (DMF)~30 mg/mL
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mLThis is a common co-solvent method used when a neutral pH is required.
Aqueous Buffers (neutral pH)Sparingly solubleSolubility decreases significantly as the pH increases above its pKa.

Q3: My solution is cloudy after adding this compound. What are the immediate troubleshooting steps?

A: Cloudiness or precipitation is a sign of poor solubility. Try the following steps in order:

  • Vortex/Agitate: Ensure the solution is mixed thoroughly.

  • Gentle Warming: Warm the solution gently (e.g., to 37°C) while stirring. Be cautious, as prolonged heat can degrade the compound.

  • Sonication: Use an ultrasonic bath to break up particle agglomerates and facilitate dissolution.

  • Check pH: If using a buffer, ensure the pH is acidic. If your experimental conditions permit, lowering the pH of the buffer can significantly improve solubility.

  • Use a Co-solvent: If the above steps fail, the most reliable method is to prepare a concentrated stock in DMSO and then dilute it into your aqueous medium (see Protocol 1).

Q4: Can I prepare a concentrated aqueous stock solution and store it for later use?

A: It is generally not recommended to store this compound in aqueous solutions for extended periods, especially at neutral or alkaline pH, due to potential degradation and precipitation over time. For best results, prepare aqueous solutions fresh on the day of use. For long-term storage, it is advisable to store the compound as a dry powder at -20°C or as a concentrated stock solution in an anhydrous organic solvent like DMSO at -80°C.

Troubleshooting Guide: A Workflow for Solubility Enhancement

If you are encountering solubility issues, follow this logical workflow to identify an appropriate solution for your experimental needs.

G cluster_0 Solubility Troubleshooting Workflow start Problem: This compound Precipitates in Aqueous Buffer check_params Step 1: Verify Basic Parameters start->check_params Start Here ph_adjust Step 2: pH Adjustment (If Experiment Allows) check_params->ph_adjust If parameters are correct but solubility is low cosolvent Step 3: Co-Solvent Method (Most Common Solution) ph_adjust->cosolvent If pH cannot be changed or is ineffective success Solution Stable & Ready for Experiment ph_adjust->success If successful advanced Step 4: Advanced Formulation (For Drug Development) cosolvent->advanced If high concentration is needed without DMSO cosolvent->success If successful advanced->success If successful G drug Catharanthine (Guest) [Hydrophobic] complex Soluble Inclusion Complex drug->complex Encapsulation host Cyclodextrin (Host) [Hydrophilic Exterior, Hydrophobic Cavity] host->complex G cluster_start Starting Materials cluster_end Final Product drug Drug Crystals process Processing (e.g., Hot-Melt Extrusion) drug->process carrier Hydrophilic Carrier carrier->process dispersion Solid Dispersion (Amorphous drug in carrier matrix) process->dispersion

References

Troubleshooting Catharanthine Tartrate degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Catharanthine Tartrate. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Appearance and Physical Properties

Question: My this compound solution has turned yellow/brown. What could be the cause?

Answer: Discoloration of your this compound solution is often an indication of degradation, typically due to oxidation or photodegradation. Catharanthine, as a monoterpenoid indole alkaloid, is susceptible to oxidation, which can be accelerated by exposure to light, air (oxygen), or certain metal ions.[1]

  • Troubleshooting Steps:

    • Protect from Light: this compound is known to be light-sensitive.[2] Always store the solid compound and its solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.

    • Use Degassed Solvents: To minimize oxidation, it is best practice to use solvents that have been degassed by sparging with an inert gas like nitrogen or argon before preparing your solutions.

    • Check Solvent Purity: Impurities in solvents can sometimes catalyze degradation. Ensure you are using high-purity, HPLC-grade solvents.

    • Avoid Contamination: Ensure that all glassware and equipment are scrupulously clean and free from any potential oxidizing contaminants.

Question: I'm observing precipitation in my aqueous this compound solution, especially when it's cold. Is this degradation?

Answer: Precipitation in a cold aqueous solution of this compound is more likely due to the low solubility of the tartrate salt at reduced temperatures, rather than chemical degradation of the catharanthine molecule itself. This is a common phenomenon for tartrate salts.[3][4][5]

  • Troubleshooting Steps:

    • Temperature Control: If your experiment allows, try preparing and using the solution at room temperature. If the protocol requires cold conditions, be mindful of the concentration to avoid supersaturation.

    • Solvent Composition: The solubility of this compound is high in water and methanol. If your experimental conditions permit, a small amount of methanol in your aqueous buffer can help maintain solubility at lower temperatures.

    • pH Adjustment: The pH of a 1% aqueous solution of this compound is typically between 4.0 and 5.5. Significant deviations from this pH could affect the salt's stability and solubility. Ensure your solution's pH is within the expected range.

Chemical Stability and Degradation Pathways

Question: What are the most common degradation pathways for this compound in experimental settings?

Answer: this compound can degrade through several pathways, primarily hydrolysis (acid-catalyzed), oxidation, and photolysis.

  • Acid-Catalyzed Hydrolysis and Rearrangement: In acidic conditions, Catharanthine can undergo complex rearrangements. Instead of simple hydrolysis of the methyl ester, the entire molecular structure can be altered, leading to the formation of compounds like descarbomethoxycatharanthine and cleavamine. This involves the opening of one of the rings in the catharanthine structure.

  • Oxidative Degradation: The indole moiety and the tertiary amine in Catharanthine are susceptible to oxidation. This can be initiated by atmospheric oxygen, oxidizing agents, or light (photochemical oxidation). Oxidative reactions can lead to the formation of various oxidized derivatives and can also lead to fragmentation of the molecule, particularly at the C16-C21 bond.

  • Photodegradation: Exposure to light, especially UV light, can lead to the formation of reactive species like singlet oxygen, which can then oxidize Catharanthine. This can result in the formation of products such as 3β-cyanocatharanthine in the presence of cyanide ions, indicating the reactivity of the molecule under photochemical conditions.

  • Base-Catalyzed Hydrolysis (Saponification): The methyl ester group in Catharanthine can be hydrolyzed under basic conditions to form the corresponding carboxylate salt. This is a standard reaction for esters, known as saponification.

  • Thermal Degradation: While specific high-temperature degradation pathways for Catharanthine are not extensively documented, related alkaloids can undergo decarboxylation or other rearrangements at elevated temperatures. It is advisable to avoid excessive heat.

Question: I have unexpected peaks in my HPLC chromatogram. What could they be?

Answer: Unexpected peaks in your HPLC chromatogram are likely degradation products or impurities. Based on the known degradation pathways, these could include:

  • Acidic Conditions: Cleavage and rearrangement products such as descarbomethoxycatharanthine or cleavamine.

  • Oxidative Conditions: Various oxidized derivatives of Catharanthine.

  • Basic Conditions: The carboxylic acid derivative resulting from the hydrolysis of the methyl ester.

  • Photolytic Conditions: Photo-oxidation products.

To identify these unknown peaks, it is recommended to perform forced degradation studies and compare the resulting chromatograms with your experimental sample. Mass spectrometry (LC-MS) is a powerful tool for identifying the molecular weights of these unknown peaks, which can help in their structural elucidation.

Summary of Potential Degradation Products
Stress ConditionPotential Degradation PathwayLikely Degradation Products
Acidic (e.g., strong acid, low pH) Rearrangement and cleavageDescarbomethoxycatharanthine, Cleavamine
Basic (e.g., strong base, high pH) Saponification (Ester Hydrolysis)Catharanthine Carboxylic Acid
Oxidative (e.g., H₂O₂, air) Oxidation of indole and amineOxidized Catharanthine derivatives, fragmentation products
Photolytic (e.g., UV light) Photo-oxidationOxidized Catharanthine derivatives
Thermal (e.g., high temperature) Decarboxylation/RearrangementDecarboxylated Catharanthine, other rearranged isomers

Visualizing Degradation and Experimental Workflows

Logical Troubleshooting Flowchart for this compound Degradation

Troubleshooting this compound Degradation start Start: Experiment with this compound issue Unexpected Result Observed (e.g., color change, precipitation, new HPLC peaks) start->issue color_change Is there a color change (yellow/brown)? issue->color_change Visual Inspection precipitation Is there precipitation? issue->precipitation Visual Inspection new_peaks Are there new peaks in HPLC? issue->new_peaks Analytical Data oxidation_photodegradation Potential Oxidation or Photodegradation color_change->oxidation_photodegradation Yes solubility_issue Potential Solubility Issue precipitation->solubility_issue Yes chemical_degradation Potential Chemical Degradation new_peaks->chemical_degradation Yes protect_light Action: Protect from light, use degassed solvents oxidation_photodegradation->protect_light check_temp_conc Action: Check temperature and concentration solubility_issue->check_temp_conc run_hplc_ms Action: Run Stability-Indicating HPLC-MS chemical_degradation->run_hplc_ms

Caption: A flowchart to guide troubleshooting of this compound degradation.

Potential Degradation Pathways of Catharanthine

Simplified Degradation Pathways of Catharanthine catharanthine Catharanthine acid Acidic Conditions (H+) catharanthine->acid base Basic Conditions (OH-) catharanthine->base oxidant Oxidizing Agent / Light (O2, H2O2, hv) catharanthine->oxidant heat Heat (Δ) catharanthine->heat rearrangement_products Rearrangement Products (e.g., Cleavamine) acid->rearrangement_products hydrolysis_product Saponification Product (Carboxylic Acid) base->hydrolysis_product oxidation_products Oxidized Products/ Fragmentation oxidant->oxidation_products thermal_products Thermal Degradants (e.g., Decarboxylated) heat->thermal_products

Caption: Potential degradation pathways of Catharanthine under various stress conditions.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol is a general guideline for a stability-indicating HPLC method suitable for separating Catharanthine from its potential degradation products. Method optimization and validation are required for specific applications.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1M Phosphate buffer with 0.5% glacial acetic acid, pH adjusted to 3.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to separate polar and non-polar degradation products. A starting condition of a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B, is a good starting point. For example:

    • 0-5 min: 15% B

    • 5-20 min: 15% to 50% B

    • 20-25 min: 50% to 15% B

    • 25-30 min: 15% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

3. Sample Preparation:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or the initial mobile phase composition) to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Forced Degradation Study Protocol: To generate potential degradation products for method validation, perform the following stress tests on separate aliquots of a this compound solution:

  • Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for 2 hours. Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Add 1N NaOH to the sample solution and keep at room temperature for 1 hour. Neutralize with 1N HCl before injection.

  • Oxidative Degradation: Add 3% H₂O₂ to the sample solution and keep at room temperature for 4 hours.

  • Thermal Degradation: Heat the solid sample at 80°C for 24 hours, then dissolve and inject. Also, heat a solution of the sample at 60°C for 8 hours.

  • Photolytic Degradation: Expose a solution of the sample to direct sunlight or a photostability chamber for 24 hours.

Analyze all stressed samples, along with an unstressed control, using the HPLC method described above. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent Catharanthine peak.

Experimental Workflow for Investigating Degradation

Workflow for Investigating Catharanthine Degradation start Observation of Potential Degradation prepare_samples Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) start->prepare_samples hplc_analysis Analyze all samples by Stability-Indicating HPLC-UV prepare_samples->hplc_analysis peak_purity Check Peak Purity of Catharanthine Peak hplc_analysis->peak_purity resolve_peaks Are all peaks resolved? peak_purity->resolve_peaks Purity Pass optimize_method Optimize HPLC Method peak_purity->optimize_method Purity Fail lcms_analysis Identify Degradation Products by LC-MS resolve_peaks->lcms_analysis Yes resolve_peaks->optimize_method No end Validated Method and Degradation Profile lcms_analysis->end optimize_method->hplc_analysis

Caption: A typical workflow for investigating and characterizing Catharanthine degradation.

References

Technical Support Center: Optimizing Vinblastine Yield from Catharanthine-Vindoline Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of the potent anticancer drug vinblastine from the coupling of catharanthine and vindoline. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this critical synthetic step.

Troubleshooting Guide

This section addresses specific issues that may arise during the coupling reaction and subsequent workup, providing potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Vinblastine Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time. The pH of the reaction mixture is a critical parameter, with yields varying significantly across the pH range.[1]- Optimize pH: For methods involving in situ generation of singlet oxygen, a pH of around 8.3 has been shown to provide maximum yield.[1] For Fe(III)-promoted coupling, an acidic medium (e.g., 0.1 N HCl) is typically used.[2][3] - Control Temperature: Low-temperature conditions (-78 °C) can improve the diastereoselectivity of the C16' coupling in some methods, while Fe(III)-promoted coupling is often performed at room temperature or 0 °C.[2] - Monitor Reaction Time: Follow established protocols for reaction duration to avoid degradation of products.
Poor Quality of Reactants: Degradation or impurity of catharanthine or vindoline.- Use High-Purity Reactants: Ensure the purity of starting materials using analytical techniques like HPLC. - Proper Storage: Store catharanthine and vindoline under appropriate conditions (cool, dark, and inert atmosphere) to prevent degradation.
Inefficient Oxidizing Agent: The choice and handling of the oxidizing agent are crucial.- Fe(III) Salts: Use anhydrous FeCl₃ and ensure appropriate equivalents are used. - Singlet Oxygen: Ensure continuous in-situ generation of singlet oxygen (e.g., from H₂O₂ and NaClO) for consistent reaction rates.
Presence of Inhibitors: Contaminants in the reaction mixture can interfere with the coupling.- Purify Starting Materials: If crude extracts are used, consider a preliminary purification step.
Formation of anhydrovinblastine as the major product Incomplete Oxidation Step: The conversion of the intermediate anhydrovinblastine to vinblastine is a separate oxidative step.- Ensure Proper Oxidation Conditions: In the Fe(III)-promoted method, after the initial coupling, the reaction mixture should be subjected to a second oxidation step, typically involving another Fe(III) salt (like Fe₂(ox)₃) and air (O₂) in the presence of a reducing agent like NaBH₄.
Formation of Leurosidine (C20' isomer) Lack of Diastereoselectivity: The oxidation of the Δ15',20'-double bond can lead to the formation of both vinblastine (β-hydroxy) and its isomer leurosidine (α-hydroxy).- Optimize Reaction Conditions: The ratio of vinblastine to leurosidine can be influenced by the reaction conditions. The Fe(III)-NaBH₄/air system typically yields a 2:1 ratio of vinblastine to leurosidine. - Purification: Utilize chromatographic techniques like HPLC or column chromatography to separate the isomers.
Difficulty in Product Purification Complex Reaction Mixture: The presence of unreacted starting materials, isomers, and other byproducts complicates purification.- Chromatographic Methods: Employ silica gel column chromatography with a gradient elution system (e.g., chloroform:methanol) for initial purification. - Recrystallization: Continuous recrystallization can be an effective method for obtaining high-purity vinblastine sulfate (>98%). - Preparative TLC/HPLC: For smaller scales or higher purity requirements, preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used.
Inconsistent Results/Reproducibility Issues Variability in Reagents and Conditions: Minor variations in reagent quality, solvent purity, temperature, and pH can lead to significant differences in yield and product distribution.- Standardize Protocols: Maintain strict control over all reaction parameters. - Use High-Quality Reagents: Source reagents from reliable suppliers and verify their purity. - Calibrate Equipment: Ensure accurate temperature and pH measurements.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for coupling catharanthine and vindoline?

A1: The most prominent methods are the biomimetic Fe(III)-promoted coupling and oxidation, and methods utilizing a Polonovski-type reaction with catharanthine N-oxide. The Fe(III)-promoted method is often favored for its direct, one-pot nature that can yield vinblastine without the isolation of the anhydrovinblastine intermediate. Another approach involves the use of singlet oxygen (¹O₂) generated in situ to oxidize catharanthine.

Q2: How can I monitor the progress of the coupling reaction?

A2: The reaction progress can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC). These methods allow for the simultaneous quantification of reactants (catharanthine and vindoline) and products (vinblastine, anhydrovinblastine, and leurosidine).

Q3: What is the role of trifluoroethanol (TFE) as a co-solvent in the Fe(III)-promoted coupling?

A3: Trifluoroethanol (TFE) is used as a co-solvent to improve the solubility of the reactants, catharanthine and vindoline, in the aqueous acidic reaction medium. This enhanced solubility facilitates a more efficient coupling reaction.

Q4: What is the typical yield I can expect for the synthesis of vinblastine?

A4: The yield of vinblastine is highly dependent on the method and optimization of reaction conditions. The direct Fe(III)-promoted coupling and subsequent in-situ oxidation can provide vinblastine in yields of 40-43%, along with its isomer leurosidine in 20-23% yield. The total yield of coupled products can exceed 80%. A method using singlet oxygen reported a maximum yield of 20% for vinblastine based on the initial catharanthine concentration.

Q5: How can I confirm the identity and purity of the synthesized vinblastine?

A5: The identity of vinblastine can be confirmed using mass spectrometry (MS), where the protonated molecular ion [M+H]⁺ at m/z 811 is characteristic. Purity is typically assessed by HPLC, comparing the retention time and UV-Vis spectrum with a certified reference standard. Spectrophotometric methods can also be used for quantification.

Experimental Protocols

Protocol 1: Fe(III)-Promoted Coupling of Catharanthine and Vindoline to Vinblastine

This protocol describes a one-pot synthesis of vinblastine from catharanthine and vindoline.

Materials:

  • Catharanthine

  • Vindoline

  • Iron(III) chloride (FeCl₃), anhydrous

  • Iron(III) oxalate (Fe₂(ox)₃)

  • Sodium borohydride (NaBH₄)

  • 2,2,2-Trifluoroethanol (TFE)

  • Hydrochloric acid (HCl), 0.1 N

  • Deionized water

  • Air (or Oxygen)

  • Standard laboratory glassware and stirring equipment

  • Ice bath

Procedure:

  • Coupling Reaction:

    • In a round-bottom flask, dissolve catharanthine and vindoline in a mixture of 0.1 N aqueous HCl and trifluoroethanol (TFE).

    • To this stirring solution at room temperature (23 °C), add 5 equivalents of anhydrous FeCl₃.

    • Allow the reaction to proceed for a specified time (e.g., as monitored by TLC or HPLC for consumption of starting materials). This step forms the iminium ion intermediate.

  • Oxidation and Reduction:

    • In a separate flask, prepare a solution of Fe₂(ox)₃ in an appropriate aqueous buffer and cool it to 0 °C in an ice bath.

    • Saturate the Fe₂(ox)₃ solution with air.

    • Add the reaction mixture from step 1 to the cold Fe₂(ox)₃ solution.

    • Slowly add an excess of NaBH₄ to the mixture. This initiates both the reduction of the iminium ion to anhydrovinblastine and the selective oxidation of the double bond to form vinblastine and leurosidine.

    • Continue stirring at 0 °C for approximately 30 minutes.

  • Workup and Purification:

    • Quench the reaction by adding an appropriate quenching agent.

    • Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel, followed by recrystallization or preparative HPLC to isolate pure vinblastine.

Data Presentation

Table 1: Comparison of Vinblastine Synthesis Methods

Method Key Reagents Typical Vinblastine Yield Major Byproducts Reference
Fe(III)-Promoted Coupling & OxidationFeCl₃, Fe₂(ox)₃, NaBH₄, Air40-43%Leurosidine (20-23%), Anhydrovinblastine
Singlet Oxygen Mediated CouplingH₂O₂, NaClO~20%Unspecified byproducts
Polonovski-type ReactionCatharanthine N-oxide, Trifluoroacetic anhydrideYields vary, produces anhydrovinblastine firstDiastereomers of anhydrovinblastine

Visualizations

Experimental Workflow

experimental_workflow cluster_coupling Step 1: Coupling Reaction cluster_oxidation Step 2: Oxidation & Reduction cluster_purification Step 3: Purification reactants Catharanthine + Vindoline dissolve Dissolve in 0.1 N HCl / TFE reactants->dissolve add_fecl3 Add FeCl3 (5 equiv) Room Temperature dissolve->add_fecl3 iminium Iminium Ion Intermediate add_fecl3->iminium add_reaction_mixture Add Iminium Ion Mixture iminium->add_reaction_mixture prepare_fe2ox3 Prepare Fe2(ox)3 solution Saturate with Air, 0°C prepare_fe2ox3->add_reaction_mixture add_nabh4 Add NaBH4 add_reaction_mixture->add_nabh4 products Vinblastine, Leurosidine, Anhydrovinblastine add_nabh4->products workup Aqueous Workup & Organic Extraction products->workup chromatography Column Chromatography workup->chromatography recrystallization Recrystallization / Prep-HPLC chromatography->recrystallization pure_vinblastine Pure Vinblastine recrystallization->pure_vinblastine

Caption: Workflow for the Fe(III)-promoted synthesis of vinblastine.

Chemical Coupling Reaction Pathway

chemical_reaction cluster_reactants cluster_intermediates cluster_products Catharanthine Catharanthine Iminium Iminium Ion Catharanthine->Iminium + FeCl3 Vindoline Vindoline Vindoline->Iminium + FeCl3 Anhydrovinblastine Anhydrovinblastine Iminium->Anhydrovinblastine + NaBH4 (reduction) Vinblastine Vinblastine Anhydrovinblastine->Vinblastine + Fe(III)/O2/NaBH4 (oxidation, β-attack) Leurosidine Leurosidine Anhydrovinblastine->Leurosidine + Fe(III)/O2/NaBH4 (oxidation, α-attack)

Caption: Simplified pathway of vinblastine synthesis from catharanthine and vindoline.

References

Common experimental artifacts with Catharanthine Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Catharanthine Tartrate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and to provide answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: this compound is stable as a solid for at least four years when stored at -20°C.[1] Aqueous solutions of this compound are not recommended for storage for more than one day.[2][3] For longer-term storage in solution, it is advisable to prepare aliquots in an organic solvent like DMSO and store them at -20°C or -80°C.

Q2: What is the best way to dissolve this compound for aqueous experiments?

A2: this compound is sparingly soluble in aqueous buffers.[2][3] For optimal dissolution, first, dissolve the compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. Subsequently, this stock solution can be diluted with the aqueous buffer of your choice to the final desired concentration.

Q3: What is the solubility of this compound in common solvents?

A3: The solubility of this compound has been determined in several common laboratory solvents. This information is summarized in the table below.

SolventSolubility
Dimethylformamide (DMF)~30 mg/mL
Dimethyl Sulfoxide (DMSO)~30 mg/mL
DMSO:PBS (pH 7.2) (1:1)~0.5 mg/mL
EthanolSoluble

Q4: Is this compound sensitive to pH changes?

A4: Yes, as an alkaloid, the stability and solubility of this compound are influenced by pH. Generally, Vinca alkaloids, the class of compounds to which catharanthine belongs, exhibit greater stability in slightly acidic to neutral conditions (pH 3.0-6.0). They are also known to have improved solubility and stability at lower pH values where they form salts.

Q5: Should I protect my experiments with this compound from light?

A5: Yes, it is advisable to protect solutions containing this compound from light. Catharanthine can undergo photodegradation when exposed to near-ultraviolet light. Performing experiments under subdued lighting and storing solutions in amber vials or containers wrapped in foil can minimize this artifact.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer

This is a common issue arising from the low aqueous solubility of Catharanthine.

Troubleshooting Workflow

A Precipitation Observed B Was the compound first dissolved in an organic solvent (e.g., DMSO)? A->B C Dissolve in 100% DMSO to a high concentration stock B->C No F What is the final concentration of organic solvent in your buffer? B->F Yes C->B D Yes E No G Increase the percentage of organic co-solvent if your experiment allows F->G H Consider lowering the pH of the buffer (e.g., to pH 5-6) G->H I Is the issue resolved? H->I L Contact Technical Support I->L No M Proceed with Experiment I->M Yes J Yes K No

Troubleshooting precipitation of this compound.

Experimental Protocol: Co-solvent and pH Adjustment

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-30 mg/mL).

  • Working Solution Preparation:

    • Co-solvent approach: Serially dilute the stock solution into your aqueous buffer, ensuring the final concentration of DMSO is sufficient to maintain solubility but does not interfere with your experiment. It is recommended that the final DMSO concentration be kept below 1%.

    • pH Adjustment: If your experimental system is tolerant, adjust the pH of your final aqueous solution to be slightly acidic (pH 5-6), as this can improve the solubility and stability of Catharanthine.

  • Observation: After preparing the working solution, visually inspect for any signs of precipitation. If precipitation occurs, you may need to increase the co-solvent concentration or further lower the pH, if permissible for your assay.

Issue 2: Inconsistent or Unreliable Results in Cell Viability Assays (e.g., MTT Assay)

This compound, like other plant-derived compounds with antioxidant properties, may directly react with the MTT reagent, leading to a false-positive signal for cell viability.

Troubleshooting Workflow

A Inconsistent MTT Assay Results B Run a cell-free control: Incubate this compound with MTT reagent in media A->B C Is there a color change (purple formazan formation)? B->C F Catharanthine is likely interfering with the MTT reagent C->F Yes H The issue may be related to other experimental variables (e.g., cell seeding, drug concentration, incubation time) C->H No D Yes E No G Consider an alternative viability assay (e.g., Crystal Violet, LDH release, or ATP-based assays) F->G J Problem Solved G->J I Optimize other assay parameters H->I I->J

Troubleshooting MTT assay interference.

Experimental Protocol: Cell-Free MTT Assay Control

  • Prepare a solution of this compound in your cell culture medium at the highest concentration used in your experiment.

  • Add this solution to wells of a microplate without any cells.

  • Add the MTT reagent to these wells as you would in your standard protocol.

  • Incubate for the same duration as your cell-based assay.

  • Add the solubilization solution and measure the absorbance.

  • Interpretation: If you observe a significant increase in absorbance in the cell-free wells containing this compound compared to the media-only control, this indicates direct reduction of MTT by your compound and suggests that the MTT assay is not suitable for your experiments with this compound.

Issue 3: Variable Retention Times and Peak Shapes in HPLC Analysis

Inconsistent retention times and poor peak shapes during HPLC analysis can be due to a variety of factors related to the mobile phase, column, or the sample itself.

Troubleshooting Workflow

A HPLC Issues: Variable Retention Time/Poor Peak Shape B Check Mobile Phase: pH, composition, and degassing A->B C Check Column: Equilibration, temperature, and condition A->C D Check Sample: Solvent, concentration, and stability A->D E Is mobile phase pH stable and appropriate for an alkaloid? B->E F Adjust pH to be 2 units away from the pKa of Catharanthine E->F No G Is the column properly equilibrated and at a stable temperature? E->G Yes K Problem Resolved F->K H Increase equilibration time and use a column oven G->H No I Is the sample dissolved in the mobile phase? G->I Yes H->K J Dissolve sample in mobile phase to avoid solvent mismatch effects I->J No I->K Yes J->K

Troubleshooting common HPLC issues.

Experimental Protocol: HPLC Method for Catharanthus Alkaloids

Several HPLC methods have been successfully used for the analysis of Catharanthine. A common approach involves reverse-phase chromatography.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typically used. For example, an isocratic mobile phase of methanol:acetonitrile:ammonium acetate buffer (25 mM) with 0.1% triethylamine (15:45:40 v/v). Another example is an isocratic mobile phase of acetonitrile–0.1M phosphate buffer containing 0.5% glacial acetic acid (21:79, v/v; pH 3.5).

  • Flow Rate: Typically around 1.0-1.2 mL/min.

  • Detection: UV detection at approximately 254 nm or 297 nm.

Troubleshooting Tips:

  • pH Control: The retention of alkaloids is highly sensitive to the pH of the mobile phase. Ensure the buffer capacity is sufficient to maintain a stable pH.

  • Peak Tailing: The addition of a competing base like triethylamine to the mobile phase can help reduce peak tailing, which is common for basic compounds like alkaloids.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before injecting your sample.

Issue 4: Potential for Autofluorescence in Fluorescence-Based Assays

Some alkaloids exhibit intrinsic fluorescence, which can interfere with assays that use fluorescence as a readout. Serpentine, a related Catharanthus alkaloid, is known to have blue autofluorescence.

Troubleshooting Workflow

A Suspected Fluorescence Interference B Measure the fluorescence spectrum of This compound alone in your assay buffer A->B C Does it fluoresce at the excitation and emission wavelengths of your assay? B->C F Autofluorescence is a likely source of interference C->F Yes H The issue may lie elsewhere. Investigate other potential artifacts. C->H No D Yes E No G Consider using a red-shifted fluorophore to avoid the autofluorescence window F->G I Problem Solved G->I

Troubleshooting fluorescence assay interference.

Experimental Protocol: Assessing Autofluorescence

  • Prepare a solution of this compound in your assay buffer at the highest concentration you plan to use.

  • Using a spectrofluorometer, scan a range of excitation wavelengths and measure the emission spectrum for each.

  • Compare the resulting fluorescence spectrum of this compound with the excitation and emission wavelengths of the fluorophore used in your assay.

  • Mitigation: If there is significant overlap, consider using a fluorescent probe with excitation and emission wavelengths that are outside the autofluorescence range of this compound.

Issue 5: Loss of Compound Due to Adsorption to Plasticware

Hydrophobic and/or charged molecules can non-specifically adsorb to the surface of plastic labware, leading to a decrease in the effective concentration of your compound. For alkaloids, this adsorption can be pH-dependent.

Troubleshooting Workflow

A Inconsistent results or lower than expected activity, suspecting adsorption B Are you using standard polypropylene or polystyrene labware? A->B C Yes B->C D Consider using low-adsorption plasticware C->D E Alternatively, pre-treat labware with a blocking agent like BSA or a detergent solution C->E F Is your solution at a neutral or basic pH? D->F E->F G Yes F->G H Consider working at a slightly acidic pH to increase the polarity of the alkaloid G->H I Re-evaluate experimental results H->I

Mitigating non-specific adsorption to plasticware.

Experimental Protocol: Minimizing Adsorption

  • Use Low-Adsorption Labware: Whenever possible, use microplates and tubes specifically designed for low protein/compound binding.

  • Pre-treatment of Labware: Before use, incubate your plasticware with a solution of a blocking agent such as Bovine Serum Albumin (BSA) or a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20). This will coat the surface and reduce the sites available for your compound to adsorb. Be sure to wash away the blocking agent before adding your experimental solutions if it interferes with your assay.

  • pH Adjustment: Since the adsorption of alkaloids can be pH-dependent, working at a slightly acidic pH where the molecule is more likely to be protonated and more polar may reduce hydrophobic interactions with the plastic surface.

References

Challenges in the large-scale purification of Catharanthine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale purification of Catharanthine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale purification of Catharanthine?

A1: The main challenges stem from the low natural abundance of Catharanthine in Catharanthus roseus plant material, typically ranging from 0.1% to 0.2% of the dry leaf weight. This necessitates processing large volumes of biomass, which presents significant logistical and cost challenges. Furthermore, Catharanthine is part of a complex mixture of over 130 other terpenoid indole alkaloids, many of which have similar physicochemical properties, making selective isolation difficult.[1][2] The stability of Catharanthine during extraction and purification is also a concern, as it can be sensitive to pH, temperature, and light, potentially leading to degradation and reduced yields.[3]

Q2: What yields of Catharanthine can be realistically expected from C. roseus leaves?

A2: The yield of Catharanthine is highly variable and depends on the plant variety, cultivation conditions, and the extraction and purification methods employed. On a laboratory scale, yields of around 2 mg per 1 g of dried leaves have been reported.[4] However, at an industrial scale, yields are often lower due to the challenges of scaling up the purification process.

Q3: Is Catharanthine stable during the purification process?

A3: Catharanthine can be susceptible to degradation under certain conditions. It is more stable in acidic aqueous solutions where it forms salts.[4] Exposure to high temperatures, strong bases, and prolonged exposure to light should be minimized to prevent degradation.

Q4: What are the most common methods for large-scale purification of Catharanthine?

A4: A multi-step approach is typically required for the large-scale purification of Catharanthine. This usually involves:

  • Solid-liquid extraction: Using solvents like methanol, ethanol, or acidified water to extract the crude alkaloids from the plant material.

  • Liquid-liquid extraction: To partition the alkaloids from the crude extract based on their solubility at different pH values.

  • Chromatography: This is a critical step and often involves multiple stages, such as:

    • Column chromatography: Using stationary phases like silica gel or alumina for initial fractionation.

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity.

    • Centrifugal Partition Chromatography (CPC): An alternative liquid-liquid chromatography technique that can be effective for separating complex mixtures of alkaloids.

Troubleshooting Guide

This guide addresses common issues encountered during the large-scale purification of Catharanthine.

Problem Possible Causes Recommended Solutions
Low Catharanthine Yield Incomplete extraction from plant material.- Optimize solvent system and extraction time. - Consider using techniques like ultrasonic-assisted extraction to improve efficiency. - Ensure proper particle size of the plant material for efficient solvent penetration.
Degradation of Catharanthine during extraction.- Maintain a low pH (acidic) during aqueous extraction to improve stability. - Avoid high temperatures during solvent evaporation. - Protect extracts from light.
Loss of Catharanthine during liquid-liquid partitioning.- Carefully control the pH during partitioning to ensure Catharanthine is in the desired phase. - Perform multiple extractions to maximize recovery.
Poor Chromatographic Separation Co-elution of other alkaloids with similar polarity.- Optimize the mobile phase composition and gradient profile in HPLC. - Consider using a different stationary phase with alternative selectivity. - Employ orthogonal chromatographic techniques (e.g., normal-phase followed by reverse-phase).
Column overloading.- Reduce the sample load on the column. - Use a larger diameter column for preparative separations.
Column Clogging or High Backpressure Presence of particulate matter in the sample.- Filter the sample through a 0.45 µm or 0.22 µm filter before loading onto the column. - Centrifuge the sample to remove any precipitated material.
Sample viscosity is too high.- Dilute the sample with the mobile phase.
Catharanthine Degradation During Chromatography Unstable pH of the mobile phase.- Use buffered mobile phases to maintain a stable pH. - Avoid strongly acidic or basic mobile phases if possible.
On-column degradation.- Minimize the residence time of Catharanthine on the column by optimizing the flow rate and gradient.

Experimental Protocols

1. Acid-Base Liquid-Liquid Extraction of Catharanthine

This protocol describes a general method for the initial extraction and enrichment of Catharanthine from a crude plant extract.

  • Materials:

    • Crude alkaloid extract from C. roseus.

    • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), 1 M.

    • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH), 1 M.

    • Dichloromethane or Chloroform.

    • Separatory funnel.

    • pH meter or pH paper.

  • Procedure:

    • Dissolve the crude alkaloid extract in a suitable organic solvent (e.g., dichloromethane).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of acidic water (pH 2-3, adjusted with HCl or H₂SO₄).

    • Shake the funnel vigorously for 2-3 minutes and then allow the layers to separate.

    • The protonated alkaloids, including Catharanthine, will partition into the aqueous phase.

    • Collect the aqueous phase and discard the organic phase (which contains non-basic impurities).

    • Adjust the pH of the aqueous phase to basic (pH 9-10) using NaOH or NH₄OH.

    • Add an equal volume of fresh organic solvent (e.g., dichloromethane) to the separatory funnel.

    • Shake vigorously and allow the layers to separate. The deprotonated alkaloids will now partition into the organic phase.

    • Collect the organic phase.

    • Repeat the extraction of the aqueous phase with the organic solvent two more times to maximize recovery.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain an enriched alkaloid fraction containing Catharanthine.

2. Silica Gel Column Chromatography for Fractionation

This protocol outlines a basic method for the initial fractionation of the enriched alkaloid extract.

  • Materials:

    • Enriched alkaloid extract.

    • Silica gel (60-120 mesh).

    • Glass chromatography column.

    • Solvents for mobile phase (e.g., a gradient of chloroform and methanol).

    • Collection tubes.

    • Thin Layer Chromatography (TLC) plates and developing chamber.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.

    • Pack the chromatography column with the silica gel slurry.

    • Dissolve the enriched alkaloid extract in a minimal amount of the initial mobile phase.

    • Load the sample onto the top of the silica gel column.

    • Begin eluting the column with the mobile phase, starting with a low polarity solvent (e.g., 100% chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol) in a stepwise or gradient manner.

    • Collect fractions of the eluate in separate tubes.

    • Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system.

    • Visualize the spots on the TLC plates (e.g., under UV light or using a staining reagent like Dragendorff's reagent).

    • Combine the fractions that contain Catharanthine (identified by comparison with a Catharanthine standard on TLC).

    • Evaporate the solvent from the combined fractions to obtain a further purified Catharanthine fraction.

Visualizations

Catharanthine_Purification_Workflow Plant_Material Catharanthus roseus Plant Material Extraction Solid-Liquid Extraction (e.g., Methanol, Ethanol) Plant_Material->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Liquid_Liquid Acid-Base Liquid-Liquid Extraction Crude_Extract->Liquid_Liquid Enriched_Fraction Enriched Alkaloid Fraction Liquid_Liquid->Enriched_Fraction Column_Chromatography Column Chromatography (e.g., Silica Gel) Enriched_Fraction->Column_Chromatography Fractionation Fractionation Column_Chromatography->Fractionation HPLC Preparative HPLC Fractionation->HPLC Pure_Catharanthine Pure Catharanthine HPLC->Pure_Catharanthine

Caption: General workflow for the large-scale purification of Catharanthine.

Troubleshooting_Low_Yield Start Low Catharanthine Yield Check_Extraction Check Extraction Protocol Start->Check_Extraction Incomplete_Extraction Incomplete Extraction? Check_Extraction->Incomplete_Extraction Optimize_Extraction Optimize Solvent, Time, and Technique Incomplete_Extraction->Optimize_Extraction Yes Check_Stability Check for Degradation Incomplete_Extraction->Check_Stability No Yield_Improved Yield Improved Optimize_Extraction->Yield_Improved Degradation Degradation Suspected? Check_Stability->Degradation Control_Conditions Control pH (acidic), Temperature, and Light Degradation->Control_Conditions Yes Check_Partitioning Check Liquid-Liquid Partitioning Degradation->Check_Partitioning No Control_Conditions->Yield_Improved Partitioning_Loss Loss during Partitioning? Check_Partitioning->Partitioning_Loss Optimize_pH Optimize pH and Perform Multiple Extractions Partitioning_Loss->Optimize_pH Yes Partitioning_Loss->Yield_Improved No Optimize_pH->Yield_Improved

References

Technical Support Center: Improving the Stability of Catharanthine Tartrate Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Catharanthine Tartrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, storage, and troubleshooting of this compound stock solutions. By following these recommendations, you can enhance the stability and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound?

A1: this compound is highly soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For aqueous-based experiments, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it with your aqueous buffer of choice (e.g., PBS) to the final desired concentration.

Q2: How should I store the solid this compound powder?

A2: The solid, crystalline form of this compound is stable for at least two to four years when stored at -20°C and protected from light and moisture.

Q3: What are the recommended storage conditions for a this compound stock solution in DMSO?

A3: For long-term storage, it is advisable to store this compound stock solutions in DMSO at -80°C, where they can be stable for up to one year. For shorter-term storage, -20°C is also acceptable. To minimize degradation, it is best to prepare small aliquots to avoid repeated freeze-thaw cycles. Purging the vial with an inert gas like nitrogen or argon before sealing can also help to displace oxygen and improve stability.

Q4: How long is an aqueous solution of this compound stable?

A4: Aqueous solutions of this compound are not recommended for storage for more than 24 hours. It is best to prepare fresh aqueous dilutions from your DMSO stock solution immediately before each experiment.

Q5: My this compound solution appears cloudy or has precipitated. What should I do?

A5: Cloudiness or precipitation can occur, especially in aqueous solutions or if the DMSO stock was not properly stored. Gentle warming of the solution to 37°C and sonication can help to redissolve the compound. However, if the precipitate does not dissolve, it may be a sign of degradation, and it is recommended to prepare a fresh solution.

Q6: Are there any visual signs of this compound degradation in solution?

A6: While precipitation is a clear indicator of potential stability issues, there is currently limited information available in the public domain regarding specific color changes associated with the chemical degradation of this compound solutions. It is best practice to discard any solution that appears discolored or contains visible particulates.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon dilution in aqueous buffer Low aqueous solubility of this compound.- Ensure the final DMSO concentration in your aqueous solution is sufficient to maintain solubility. - Prepare the dilution just before use. - Gently warm and sonicate the final solution.
Cloudiness in DMSO stock after thawing Absorption of water from the atmosphere.- Allow the vial to warm to room temperature before opening. - Use anhydrous DMSO for preparing stock solutions. - Aliquot the stock solution to minimize the number of times the main vial is opened.
Reduced biological activity in experiments Degradation of this compound in solution.- Prepare fresh stock solutions. - Store stock solutions at -80°C in small, single-use aliquots. - Avoid prolonged exposure of solutions to light and elevated temperatures.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of this compound in a sterile tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution until the solid is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.

  • Aliquot the stock solution into smaller, single-use sterile vials to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage.

Protocol for Stability Testing of this compound using HPLC (General Framework)

This protocol provides a general framework for conducting a forced degradation study to evaluate the stability of this compound.

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution with the same solvent to a working concentration of approximately 100 µg/mL.

2. Forced Degradation Studies:

  • Acid Hydrolysis: Mix the working solution with an equal volume of 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the working solution with an equal volume of 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the working solution with an equal volume of 3% hydrogen peroxide and store at room temperature for 24 hours.

  • Thermal Degradation: Incubate the working solution at 60°C for 24 hours.

  • Photodegradation: Expose the working solution to UV light (254 nm) and visible light for 24 hours. Keep a control sample wrapped in aluminum foil.

3. HPLC Analysis:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is commonly used for alkaloid separation.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.5) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized to achieve good separation.

  • Flow Rate: Typically 1.0 - 1.2 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

4. Data Analysis:

  • Analyze the stressed samples by HPLC and compare the chromatograms to that of the untreated control.

  • Calculate the percentage degradation by comparing the peak area of the parent this compound peak in the stressed samples to the control.

  • The appearance of new peaks indicates the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Concentrated Stock in DMSO prep_working Dilute to Working Concentration prep_stock->prep_working acid Acid Hydrolysis prep_working->acid base Base Hydrolysis prep_working->base oxidation Oxidation prep_working->oxidation thermal Thermal Stress prep_working->thermal photo Photostability prep_working->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic start Solution appears cloudy or has precipitate action1 Warm to 37°C and sonicate start->action1 decision1 Does it redissolve? action1->decision1 outcome1 Solution is usable. Proceed with caution. decision1->outcome1 Yes outcome2 Discard and prepare a fresh solution. decision1->outcome2 No

Caption: Troubleshooting logic for precipitated this compound solutions.

Dealing with impurities in commercial Catharanthine Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Catharanthine Tartrate.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercial this compound?

A1: Commercial this compound is generally available in high purity, typically ≥97% or ≥98%, as stated on the Certificate of Analysis (CoA) provided by the supplier.[1][2][3][4] It is crucial to review the lot-specific CoA for precise purity information.

Q2: What are the common solvents for dissolving this compound?

A2: this compound is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) at concentrations of approximately 30 mg/mL.[5] It is sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice. Aqueous solutions should ideally be prepared fresh and not stored for more than a day.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term stability, this compound should be stored at -20°C. It should be kept in a tightly sealed container, protected from light.

Q4: What are the potential sources of impurities in commercial this compound?

A4: Impurities in commercial this compound can originate from several sources:

  • Biosynthetic Intermediates and Related Alkaloids: Since Catharanthine is extracted from Catharanthus roseus, other co-occurring alkaloids can be present as impurities. These may include vindoline, tabersonine, and ajmalicine.

  • Process-Related Impurities: These can be introduced during the extraction, purification, and salt formation processes. They may include residual solvents, reagents, or by-products of chemical transformations.

  • Degradation Products: this compound can degrade over time or under certain conditions (e.g., exposure to light, high temperatures, or non-optimal pH).

  • Stereoisomers: Epimers or other stereoisomers of Catharanthine may be present.

Troubleshooting Guide

Issue 1: Unexpected Peaks Observed in HPLC/UPLC-MS Analysis

If you observe unexpected peaks in your chromatogram, it could be due to inherent impurities or degradation of your sample. The following steps will help you investigate the issue.

workflow start Unexpected Peak(s) in Chromatogram check_blank 1. Analyze a Blank Injection (Solvent Only) start->check_blank is_solvent_peak Peak present in blank? check_blank->is_solvent_peak solvent_peak Peak is a solvent impurity. Use higher purity solvent. is_solvent_peak->solvent_peak Yes not_solvent_peak Peak is related to the sample. is_solvent_peak->not_solvent_peak No literature_review 2. Review Literature for Known Impurities not_solvent_peak->literature_review compare_rt Compare retention times with known biosynthetically related alkaloids (e.g., vindoline, tabersonine). literature_review->compare_rt forced_degradation 3. Perform Forced Degradation Studies compare_rt->forced_degradation characterize_impurity 4. Characterize the Impurity (MS, MS/MS) forced_degradation->characterize_impurity contact_supplier 5. Contact Supplier for Information characterize_impurity->contact_supplier

Caption: Workflow for troubleshooting unexpected peaks.

Protocol 1: Stability-Indicating HPLC Method

This method is designed to separate Catharanthine from its potential impurities and degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 224 nm and 283 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Protocol 2: Forced Degradation Studies

To identify potential degradation products, subject a solution of this compound to the following stress conditions. Analyze the stressed samples using the stability-indicating HPLC method alongside an unstressed control sample.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid sample at 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution to UV light (254 nm) for 24 hours.

Issue 2: Low Purity or Potency of this compound

If you suspect that the purity of your this compound is lower than specified, or if your experiments are yielding unexpected results, consider the following.

Potential Cause Troubleshooting Steps
Degradation during storage 1. Review your storage conditions. Ensure the material is stored at -20°C and protected from light. 2. Analyze an aliquot of your stored material using the stability-indicating HPLC method to check for degradation products.
Improper sample handling 1. Prepare solutions fresh for each experiment. 2. Avoid repeated freeze-thaw cycles. 3. Use high-purity solvents for dissolution.
Inaccurate quantification 1. Verify the calibration of your analytical balance. 2. Use a validated analytical method for quantification. 3. Compare your results with a certified reference standard, if available.

Data on Potential Impurities

The following table summarizes potential impurities that may be present in commercial this compound based on its natural source and chemical nature.

Impurity Type Potential Compounds Typical Method of Detection
Biosynthetically Related Alkaloids Vindoline, Tabersonine, AjmalicineHPLC-UV, LC-MS
Degradation Products Hydrolytic, Oxidative, and Photolytic DegradantsStability-Indicating HPLC, LC-MS/MS
Stereoisomers Epimers of CatharanthineChiral HPLC, High-Resolution MS

Visualization of Catharanthine Degradation Pathways

The following diagram illustrates the potential degradation pathways of Catharanthine under various stress conditions. The exact structures of the degradation products would require experimental confirmation.

degradation_pathway catharanthine Catharanthine acid_hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl) catharanthine->acid_hydrolysis base_hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH) catharanthine->base_hydrolysis oxidation Oxidation (e.g., H₂O₂) catharanthine->oxidation photolysis Photolysis (e.g., UV light) catharanthine->photolysis hydrolysis_product Hydrolysis Products (e.g., ring opening) acid_hydrolysis->hydrolysis_product base_hydrolysis->hydrolysis_product oxidation_product Oxidation Products (e.g., N-oxides) oxidation->oxidation_product photolysis_product Photodegradation Products photolysis->photolysis_product

Caption: Potential degradation pathways of Catharanthine.

References

Technical Support Center: LC-MS/MS Analysis of Catharanthine Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with matrix effects during the LC-MS/MS analysis of catharanthine tartrate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as catharanthine, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[3][4] When analyzing this compound in complex biological matrices like plasma or plant extracts, endogenous components such as phospholipids, salts, and other metabolites can interfere with the ionization of catharanthine in the mass spectrometer's ion source.[5]

Q2: How can I detect the presence of matrix effects in my this compound analysis?

A2: A common method to qualitatively assess matrix effects is the post-column infusion experiment. In this technique, a constant flow of a standard solution of catharanthine is introduced into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of catharanthine indicates ion suppression or enhancement, respectively. A quantitative assessment can be performed by comparing the peak area of catharanthine in a standard solution to the peak area of catharanthine spiked into a blank matrix extract (post-extraction spike).

Q3: What are the most common causes of ion suppression for this compound?

A3: For basic compounds like catharanthine, ion suppression in positive ion mode ESI is often caused by:

  • Phospholipids: Abundant in plasma and serum samples, they can co-elute with the analyte and suppress its ionization.

  • Salts and Buffers: Non-volatile salts from buffers or the sample itself can accumulate in the ion source and reduce ionization efficiency.

  • Co-eluting Endogenous Metabolites: Other small molecules from the biological matrix can compete with catharanthine for ionization.

  • Poor Chromatographic Resolution: If catharanthine co-elutes with a large, interfering peak, significant ion suppression can occur.

Q4: Does the tartrate salt form of catharanthine influence the LC-MS/MS analysis?

A4: While the primary analysis detects the catharanthine molecule, the tartrate counter-ion is generally not expected to directly interfere with the mass spectrometric detection of catharanthine, which is observed as the protonated molecule [M+H]+. However, the salt form can influence the compound's solubility and behavior during sample preparation. It is also important to ensure that the tartrate itself or other components of the drug formulation do not cause matrix effects.

Troubleshooting Guides

Problem 1: Low or No Signal for this compound
Possible Cause Troubleshooting Step Recommended Action
Severe Ion Suppression Perform a post-column infusion experiment to confirm ion suppression at the retention time of catharanthine.1. Improve Sample Preparation: Implement a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. 2. Optimize Chromatography: Modify the LC gradient to separate catharanthine from the suppression zone. 3. Dilute the Sample: If the concentration of catharanthine is high enough, diluting the sample can reduce the concentration of interfering matrix components.
Improper MS/MS Parameters Verify the precursor and product ions for catharanthine.For catharanthine, the protonated molecule [M+H]+ is m/z 337. A common product ion for quantification is m/z 144. Optimize collision energy and other source parameters.
Analyte Degradation Investigate the stability of this compound in the sample and during the analytical process.Ensure proper sample storage conditions. Minimize the time between sample preparation and analysis.
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Troubleshooting Step Recommended Action
Secondary Interactions with Column Catharanthine is a basic compound and can interact with residual silanols on the column.1. Use an appropriate column: A column with end-capping or a phenyl-hexyl stationary phase can reduce secondary interactions. 2. Adjust Mobile Phase pH: Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to ensure catharanthine is protonated and less likely to interact with silanols.
Injection Solvent Mismatch The solvent used to dissolve the final extract is significantly stronger than the initial mobile phase.Reconstitute the final extract in a solvent that is similar in composition to the initial mobile phase.
Column Contamination or Void A buildup of matrix components on the column frit or a void at the head of the column can cause peak splitting.1. Flush the column: Follow the manufacturer's instructions for column washing. 2. Use a guard column: This will protect the analytical column from strongly retained matrix components. 3. Replace the column: If flushing does not resolve the issue, the column may be irreversibly damaged.
Problem 3: Inconsistent and Irreproducible Results
Possible Cause Troubleshooting Step Recommended Action
Variable Matrix Effects The composition of the matrix varies between samples, leading to different degrees of ion suppression or enhancement.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for catharanthine is the most effective way to compensate for variable matrix effects as it will be affected similarly to the analyte. 2. Matrix-Matched Calibrants: Prepare calibration standards and quality control samples in the same biological matrix as the study samples.
Inconsistent Sample Preparation Variability in the extraction process leads to inconsistent recovery and matrix effects.Ensure the sample preparation protocol is well-defined and followed precisely for all samples. Automating the sample preparation process can improve consistency.
Carryover Analyte from a high-concentration sample is carried over to the next injection.1. Optimize the autosampler wash: Use a strong wash solvent and increase the wash volume and/or number of washes. 2. Inject a blank solvent after high-concentration samples: This will help to identify and mitigate carryover.

Quantitative Data Summary

The following table summarizes recovery and matrix effect data for catharanthine from a study using rat plasma. This data can be used as a benchmark for method development and troubleshooting.

AnalyteSample PreparationMatrixRecovery (%)Matrix Effect (%)Reference
CatharanthineProtein PrecipitationRat Plasma88.5 - 96.595.3 - 104.7
  • Recovery: The percentage of the analyte that is recovered after the sample preparation process.

  • Matrix Effect: The percentage of signal suppression or enhancement. A value of 100% indicates no matrix effect. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Experimental Protocols

Protocol 1: Protein Precipitation for Catharanthine in Plasma

This protocol is a general guideline for protein precipitation, a quick and simple sample preparation method.

  • Sample Preparation:

    • To 100 µL of plasma sample, add an appropriate amount of internal standard solution.

    • Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.

  • Vortex and Centrifuge:

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis:

    • Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction for Catharanthine from Plant Material

This protocol provides a general procedure for extracting catharanthine from dried plant material.

  • Extraction:

    • To 1 gram of powdered, dried Catharanthus roseus leaves, add 20 mL of an acidic aqueous solution (e.g., 0.1 M HCl).

    • Sonicate or shake the mixture for 1-2 hours.

    • Centrifuge and collect the acidic aqueous supernatant.

  • Basification and Liquid-Liquid Extraction:

    • Adjust the pH of the supernatant to ~9-10 with a base (e.g., ammonium hydroxide).

    • Add 20 mL of an immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

    • Vortex vigorously for 5 minutes and then centrifuge to separate the layers.

  • Organic Phase Collection:

    • Carefully collect the upper organic layer containing the catharanthine.

    • Repeat the extraction of the aqueous layer with another 20 mL of the organic solvent.

  • Evaporation and Reconstitution:

    • Combine the organic extracts and evaporate to dryness under reduced pressure or a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Visualizations

MatrixEffectWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS LC_Separation LC Separation Inject->LC_Separation Ionization ESI Ionization LC_Separation->Ionization MS_Detection MS/MS Detection Ionization->MS_Detection Integration Peak Integration Quantification Quantification Integration->Quantification Result Final Result Quantification->Result Matrix Matrix Components Matrix->Ionization Ion Suppression/ Enhancement

Caption: Experimental workflow for LC-MS/MS analysis highlighting the point of interference from matrix effects.

TroubleshootingFlowchart Start Inconsistent or Poor Results for this compound CheckPeakShape Is Peak Shape Poor? (Tailing, Splitting) Start->CheckPeakShape CheckSignal Is Signal Intensity Low or Absent? CheckPeakShape->CheckSignal No ImproveChroma Optimize Chromatography: - Adjust mobile phase pH - Check injection solvent - Use appropriate column CheckPeakShape->ImproveChroma Yes CheckReproducibility Are Results Irreproducible? CheckSignal->CheckReproducibility No InvestigateSuppression Investigate Ion Suppression: - Perform post-column infusion - Optimize MS parameters CheckSignal->InvestigateSuppression Yes ImproveSamplePrep Improve Sample Preparation: - Use SPE or LLE - Use a SIL-IS - Use Matrix-Matched Calibrants CheckReproducibility->ImproveSamplePrep Yes End Reliable Results ImproveChroma->End InvestigateSuppression->ImproveSamplePrep ImproveSamplePrep->End

Caption: A logical troubleshooting workflow for common issues in this compound LC-MS/MS analysis.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Catharanthine and Vinblastine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of catharanthine and vinblastine, two closely related vinca alkaloids derived from the Madagascar periwinkle (Catharanthus roseus). While vinblastine is a well-established chemotherapeutic agent, its precursor, catharanthine, is also an area of active research. This document synthesizes experimental data to highlight their distinct mechanisms of action, cytotoxic potential, and effects on cellular signaling pathways.

I. Overview of Bioactivity

Vinblastine has long been a cornerstone of combination chemotherapy regimens for various cancers, including lymphomas, testicular cancer, and breast cancer.[1][2][3] Its primary mechanism of action is the inhibition of microtubule polymerization by binding to tubulin, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest in the M phase and subsequent apoptosis (programmed cell death).[4][5]

Catharanthine, a monomeric precursor to the dimeric vinblastine, also interacts with tubulin but with significantly lower efficacy. Recent studies have revealed that catharanthine possesses a broader range of biological activities beyond its interaction with tubulin, including the modulation of nicotinic acetylcholine receptors and calcium channels. Furthermore, research indicates that catharanthine can induce cell death in cancer cells through pathways involving both apoptosis and autophagy.

II. Quantitative Comparison of Cytotoxicity

A direct comparison of the cytotoxic effects of catharanthine and vinblastine is essential for understanding their relative potency. While studies directly comparing both compounds on the same cancer cell lines are limited, the available data provides valuable insights.

Table 1: Comparative IC50 Values of Catharanthine and Vinblastine on Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 ValueReference
Catharanthine HepG2Liver CarcinomaNot explicitly stated in the abstract, but dose-dependent effects were observed.
Vinblastine L1210Murine Leukemia6.0 nM
Vinblastine HCT116Human Colon Carcinoma6.8 nM
Vinblastine B16Murine MelanomaKi = ~178 nM (for tubulin binding)

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a more potent compound. The provided Ki value for vinblastine on B16 cells reflects its binding affinity to its target, tubulin.

III. Mechanisms of Action and Signaling Pathways

The distinct bioactivities of catharanthine and vinblastine stem from their different primary cellular targets and the signaling cascades they trigger.

Vinblastine: Mitotic Arrest and Apoptosis

Vinblastine's primary mode of action is the disruption of microtubule dynamics. By binding to β-tubulin at the vinca domain, it prevents the polymerization of tubulin dimers into microtubules. This leads to the depolymerization of existing microtubules and the formation of paracrystalline aggregates of tubulin. The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing a prolonged arrest in the M phase of the cell cycle. This mitotic arrest ultimately triggers the intrinsic pathway of apoptosis.

Key signaling events in vinblastine-induced apoptosis include:

  • Activation of the JNK/SAPK pathway : This leads to the phosphorylation and activation of c-Jun, a transcription factor involved in apoptosis.

  • Phosphorylation of Bcl-2 and Bcl-xL : This inactivates these anti-apoptotic proteins, promoting the release of pro-apoptotic factors from the mitochondria.

  • Induction of NOXA : This pro-apoptotic protein is upregulated in response to vinblastine and is required for apoptosis in some cancer cells.

  • Regulation of Mcl-1 : Vinblastine can induce the expression of the anti-apoptotic protein Mcl-1, and its suppression can enhance vinblastine-induced apoptosis.

vinblastine_pathway Vinblastine Vinblastine Tubulin Tubulin Vinblastine->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Inhibits Polymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubules->Mitotic_Spindle_Disruption M_Phase_Arrest M Phase Arrest Mitotic_Spindle_Disruption->M_Phase_Arrest JNK_SAPK JNK/SAPK Pathway M_Phase_Arrest->JNK_SAPK Bcl2_BclxL Bcl-2/Bcl-xL Phosphorylation (Inactivation) M_Phase_Arrest->Bcl2_BclxL NOXA NOXA Induction M_Phase_Arrest->NOXA Mcl1_Regulation Mcl-1 Regulation M_Phase_Arrest->Mcl1_Regulation c_Jun c-Jun Phosphorylation JNK_SAPK->c_Jun Apoptosis Apoptosis c_Jun->Apoptosis Bcl2_BclxL->Apoptosis NOXA->Apoptosis Mcl1_Regulation->Apoptosis

Vinblastine's signaling pathway to apoptosis.
Catharanthine: A Multifaceted Mechanism Involving Autophagy and Apoptosis

While catharanthine also interacts with tubulin, its effects are less potent than vinblastine's. Intriguingly, catharanthine induces cell death through a more complex mechanism that involves both autophagy and apoptosis.

Key signaling events in catharanthine-induced cell death include:

  • Inhibition of the mTOR pathway : Catharanthine has been shown to interact with the FRB domain of mTOR, leading to its inhibition. The mTOR pathway is a central regulator of cell growth and proliferation, and its inhibition is a known trigger for autophagy.

  • Upregulation of autophagy-related genes : Catharanthine treatment leads to increased expression of key autophagy genes such as Beclin-1 and LC3.

  • Modulation of the Akt/Sirt-1 axis : Catharanthine decreases the expression of the pro-survival protein Akt while increasing the levels of Sirtuin-1 (Sirt-1), a known inducer of autophagy.

  • Induction of Apoptosis : Alongside autophagy, catharanthine also triggers apoptosis in a dose-dependent manner.

catharanthine_pathway Catharanthine Catharanthine mTOR mTOR Catharanthine->mTOR Inhibits Akt Akt Catharanthine->Akt Decreases Sirt1 Sirt-1 Catharanthine->Sirt1 Increases Apoptosis Apoptosis Catharanthine->Apoptosis Induces Autophagy Autophagy mTOR->Autophagy Inhibits Akt->Autophagy Inhibits Sirt1->Autophagy Induces Beclin1 Beclin-1 Beclin1->Autophagy Induces LC3 LC3 LC3->Autophagy Induces mtt_assay_workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 Seed_Cells Seed Cells in 96-well Plate Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compound Add Catharanthine or Vinblastine Incubate_Overnight->Add_Compound Incubate_Treatment Incubate for 24-72 hours Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance tubulin_polymerization_assay cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Prepare_Tubulin Prepare Tubulin in Polymerization Buffer (on ice) Mix_Reagents Mix Tubulin and Compound in 96-well Plate Prepare_Tubulin->Mix_Reagents Prepare_Compound Prepare Compound Dilutions Prepare_Compound->Mix_Reagents Incubate_37C Incubate at 37°C in Spectrophotometer Mix_Reagents->Incubate_37C Measure_Absorbance Measure Absorbance at 340 nm over time Incubate_37C->Measure_Absorbance Plot_Data Plot Absorbance vs. Time Measure_Absorbance->Plot_Data Analyze_Curves Analyze Polymerization Curves Plot_Data->Analyze_Curves

References

A Comparative Guide to the Analytical Validation of Catharanthine Tartrate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Catharanthine Tartrate, a critical precursor in the synthesis of anticancer drugs vincristine and vinblastine.[1][2] The objective is to offer a comparative analysis of commonly employed techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs. The primary analytical techniques reviewed include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).[3]

Comparative Performance of Analytical Methods

The selection of an analytical method for the quantification of this compound is contingent on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance parameters of validated HPLC, UPLC-MS/MS, and HPTLC methods based on available literature.

ParameterHPLC-UVUPLC-Q-TOF-MSHPTLC
**Linearity (R²) **>0.99>0.9988>0.995
Limit of Detection (LOD) 8 - 18 µg/mL1 - 10 ng/mLNot explicitly stated
Limit of Quantification (LOQ) 25 - 56 µg/mL3 - 30 ng/mLNot explicitly stated
Precision (%RSD) < 2.6%Intra-day & Inter-day available< 2%
Accuracy (Recovery %) 96% - 98%92.8% - 104.1%Not explicitly stated
Specificity GoodExcellentModerate
Throughput ModerateHighHigh
Instrumentation Cost ModerateHighLow to Moderate

Experimental Protocols

Detailed methodologies for the validation of analytical methods are crucial for reproducibility and ensuring the reliability of results. The following protocols are synthesized from various validated methods for this compound quantification.

High-Performance Liquid Chromatography (HPLC-UV)

A prevalent and robust method for the quantification of catharanthine.[4]

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.

    • Mobile Phase: A gradient or isocratic elution can be employed. A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) with a pH adjustment. For instance, a gradient elution could start with a lower concentration of acetonitrile and gradually increase.

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection Wavelength: Catharanthine exhibits UV absorbance maxima around 226 nm and 282 nm.

    • Column Temperature: Maintained at a constant temperature, for example, 25°C.

  • Standard and Sample Preparation:

    • Standard Solution: A stock solution of this compound is prepared in a suitable solvent like methanol and serially diluted to create calibration standards.

    • Sample Preparation: Extraction of catharanthine from plant material or other matrices is often performed using methanol or chloroform. The extract is then filtered before injection.

  • Validation Parameters:

    • Linearity: Assessed by injecting a series of standard solutions of known concentrations and plotting the peak area against concentration. A linear regression analysis is performed.

    • Precision: Evaluated by repeatedly injecting a standard solution and calculating the relative standard deviation (RSD) of the peak areas (repeatability) and by performing the analysis on different days (intermediate precision).

    • Accuracy: Determined by the standard addition method, where known amounts of catharanthine standard are added to a sample and the recovery is calculated.

    • Specificity: Assessed by comparing the chromatograms of the sample with and without the analyte and by checking for any interfering peaks at the retention time of catharanthine.

    • LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

This technique offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for trace-level quantification.

  • Instrumentation: A UPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • Chromatographic Conditions:

    • Column: A sub-2 µm particle size C18 column is typically used for better resolution and faster analysis.

    • Mobile Phase: Similar to HPLC, a mixture of acetonitrile and water, often with additives like formic acid or ammonium acetate to improve ionization.

    • Flow Rate: Generally lower than HPLC, in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for catharanthine.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, which involves monitoring a specific precursor-to-product ion transition for catharanthine, providing high selectivity. For catharanthine, a common transition is m/z 337 -> 144.

  • Validation Parameters: The validation parameters are similar to those for HPLC, but with an emphasis on the MS-specific parameters like ion suppression/enhancement effects.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput and cost-effective method.

  • Instrumentation: HPTLC system including an applicator, developing chamber, and a densitometric scanner.

  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica gel 60 F254 plates are commonly used.

    • Mobile Phase: A mixture of organic solvents, for instance, a combination of toluene, ethyl acetate, and formic acid.

    • Application: Samples and standards are applied to the plate as bands using an automated applicator.

    • Development: The plate is developed in a chamber saturated with the mobile phase vapor.

    • Detection: After development, the plate is dried, and the bands are visualized under UV light (e.g., 254 nm or 366 nm). Densitometric scanning is used for quantification.

  • Validation Parameters:

    • Linearity: A calibration curve is prepared by spotting different amounts of the standard and measuring the peak area.

    • Precision: Assessed by repeated applications of the same standard solution.

    • Accuracy: Determined by recovery studies.

    • Specificity: The Rf value and the spectrum of the analyte in the sample are compared with the standard.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and relationships, the following diagrams are provided in the DOT language for Graphviz.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting start Define Analytical Method Requirements protocol Develop Validation Protocol start->protocol linearity Linearity & Range protocol->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision specificity Specificity precision->specificity lod_loq LOD & LOQ specificity->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis robustness->data_analysis report Generate Validation Report data_analysis->report end Method Approved report->end

Caption: General workflow for the validation of an analytical method.

Method_Comparison cluster_hplc HPLC-UV cluster_uplc UPLC-MS cluster_hptlc HPTLC hplc_node HPLC-UV hplc_pros Pros: - Robust & Reliable - Moderate Cost hplc_node->hplc_pros Advantages hplc_cons Cons: - Moderate Sensitivity - Moderate Throughput hplc_node->hplc_cons Limitations uplc_node UPLC-MS uplc_pros Pros: - High Sensitivity - High Selectivity - High Throughput uplc_node->uplc_pros Advantages uplc_cons Cons: - High Cost - Complex Operation uplc_node->uplc_cons Limitations hptlc_node HPTLC hptlc_pros Pros: - High Throughput - Low Cost per Sample hptlc_node->hptlc_pros Advantages hptlc_cons Cons: - Lower Resolution - Lower Sensitivity hptlc_node->hptlc_cons Limitations

Caption: Comparison of analytical methods for Catharanthine quantification.

References

A Comparative Guide to Catharanthine Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various methods for the extraction of Catharanthine, a critical terpenoid indole alkaloid precursor for the synthesis of anticancer drugs like vinblastine and vincristine. The following sections detail the performance of different extraction techniques, supported by experimental data, to assist researchers in selecting the most suitable method for their specific applications.

Data Presentation: A Quantitative Comparison of Extraction Methods

The efficiency and effectiveness of Catharanthine extraction are influenced by several factors, including the chosen methodology, solvent system, and processing parameters. The table below summarizes key quantitative data from various studies to facilitate a direct comparison of different extraction techniques.

Extraction MethodPlant MaterialSolventKey ParametersCatharanthine YieldReference
Negative-Pressure Cavitation Extraction (NPCE) Catharanthus roseus leaves (60-mesh)80% EthanolNegative pressure: -0.075 MPa; Solid-liquid ratio: 1:20; Time: 30 min; 3 cycles0.2843 mg/g DW[1]
Ultrasound-Assisted Extraction (UAE) Catharanthus roseus leaves80% Ethanol-Comparable to NPCE[1]
Ionic Liquid based Ultrasound-Assisted Extraction (ILUAE) Catharanthus roseus[Amim]Br (ionic liquid)Soak time, solid-liquid ratio, ultrasound power and time optimizedHigh efficiency, short time (0.5-4h)[2][3][4]
Supercritical Fluid Extraction (SFE) Catharanthus roseus leavesSupercritical CO₂ with 6.6 vol% MethanolPressure: 250 bar; Temperature: 80°C; Time: 40 minBest recovery (100%)
Microwave-Assisted Extraction (MAE) Catharanthus roseus leavesEthanolPower: 700W; Time: 60 secondsHigh concentration (unspecified for Catharanthine alone)
Homogenate Extraction Fresh Catharanthus roseus leaves and branches0.15% Sulfuric acid and 50% MethanolSolid-liquid ratio: 1:10; Time: 2.5 min; 3 cyclesHigher than UAE, warm immersion, and hot reflux
Maceration Extraction (ME) Catharanthus roseus leaves80% EthanolTime: 12 h; Room temperatureLower than NPCE and UAE
Heating Reflux Extraction (HRE) Catharanthus roseus leaves80% EthanolTime: 3 h; Temperature: 80°CLower than NPCE and UAE
Acid-Base Liquid-Liquid Extraction Dried C. roseus leaves2% Tartaric acid, ChloroformMaceration: 4-6 hours-

Experimental Protocols

Detailed methodologies for the key extraction experiments are provided below. These protocols are based on published research and offer a practical guide for laboratory implementation.

Negative-Pressure Cavitation Extraction (NPCE)

This method utilizes the cavitation effect generated by negative pressure to enhance extraction efficiency.

  • Material Preparation: 25 g of powdered C. roseus leaves (60-mesh) are placed in a round-bottom flask.

  • Solvent Addition: 500 mL of 80% ethanol is added to the flask, achieving a solid-to-liquid ratio of 1:20.

  • Extraction Process: A negative pressure of -0.075 MPa is applied for 30 minutes.

  • Extraction Cycles: The extraction process is repeated for a total of three cycles to maximize yield.

Supercritical Fluid Extraction (SFE)

SFE employs a supercritical fluid, typically carbon dioxide, which exhibits properties of both a liquid and a gas, to extract the desired compounds.

  • System Components: The SFE system consists of a fluid reservoir (CO₂), a pump, and an extraction cell.

  • Sample Loading: The extraction column is packed with pre-treated powdered C. roseus.

  • Extraction Conditions: The extraction is performed at a pressure of 250 bar and a temperature of 80°C.

  • Co-solvent: Methanol is used as a co-solvent at a concentration of 6.6 vol%.

  • Duration: The dynamic extraction time is 40 minutes.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent, which enhances cell wall disruption and mass transfer.

  • Material and Solvent: Dried leaves of C. roseus are mixed with a suitable solvent, such as an aqueous acidic solution or an ionic liquid solution.

  • Sonication: The mixture is placed in an ultrasonic bath.

  • Parameter Optimization: Key parameters including soak time, solid-liquid ratio, ultrasound power, and extraction time are optimized to achieve maximum yield. Extraction times can be significantly reduced, ranging from 0.5 to 4 hours.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction.

  • Sample Preparation: Powdered C. roseus leaves are placed in a vial.

  • Solvent Addition: A small amount of solvent (e.g., 10 mL/g of plant material) is added.

  • Microwave Irradiation: The sample is subjected to microwave irradiation at a specific power level (e.g., 700W) for a short duration (e.g., 30-60 seconds).

Visualizing the Extraction Workflow

The following diagram illustrates a generalized workflow for the extraction of Catharanthine from Catharanthus roseus, applicable to several of the described methods.

ExtractionWorkflow PlantMaterial Plant Material (Catharanthus roseus leaves) Grinding Grinding/Powdering PlantMaterial->Grinding Extraction Extraction (e.g., NPCE, SFE, UAE, MAE) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Purification Purification (e.g., Chromatography) CrudeExtract->Purification PureCatharanthine Purified Catharanthine Purification->PureCatharanthine

General workflow for Catharanthine extraction.

Conclusion

The choice of an optimal extraction method for Catharanthine depends on various factors, including the desired yield, purity, processing time, cost, and environmental impact. Modern techniques like NPCE and SFE offer high efficiency and recovery rates, with SFE being particularly effective in achieving high purity. UAE and MAE provide the advantage of significantly reduced extraction times. Traditional methods such as maceration and heat reflux are generally less efficient. For researchers and professionals in drug development, a careful evaluation of these methods based on the provided data will enable the selection of the most appropriate technique to meet their specific research and production needs.

References

A Head-to-Head Comparison of Catharanthine and Other Tubulin Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Catharanthine, a Vinca alkaloid, with other major classes of tubulin inhibitors. This document synthesizes experimental data on their mechanisms of action, efficacy in inhibiting tubulin polymerization, and cytotoxic effects on cancer cell lines.

Tubulin, the fundamental protein component of microtubules, is a well-established and critical target in cancer chemotherapy. Microtubules are dynamic polymers essential for various cellular functions, including the formation of the mitotic spindle during cell division. Interference with microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin inhibitors potent anticancer agents. These inhibitors are broadly classified based on their binding sites on the tubulin dimer and their ultimate effect on microtubule stability.

This guide focuses on a head-to-head comparison of Catharanthine with other prominent tubulin inhibitors, including other Vinca alkaloids (Vincristine, Vinblastine), Taxanes (Paclitaxel), and Colchicine-site binding agents.

Mechanism of Action and Binding Sites

Tubulin inhibitors exert their effects by binding to specific sites on the αβ-tubulin heterodimer, leading to either destabilization or stabilization of microtubules.

  • Vinca Alkaloids (e.g., Catharanthine, Vincristine, Vinblastine): These compounds bind to the β-tubulin subunit at a specific site, known as the Vinca domain. This binding inhibits the polymerization of tubulin into microtubules and can lead to the depolymerization of existing microtubules. Catharanthine is a precursor to the potent dimeric Vinca alkaloids, vinblastine and vincristine[1][2]. While it shares the same binding site, its efficacy as a tubulin inhibitor is significantly lower than its dimeric derivatives[3]. The catharanthine moiety is considered responsible for the cytotoxic effect, while the vindoline portion in vinblastine and vincristine enhances binding to tubulin heterodimers[4].

  • Taxanes (e.g., Paclitaxel): In contrast to Vinca alkaloids, taxanes bind to the β-tubulin subunit at a different site, located on the inside of the microtubule. This binding stabilizes the microtubule, preventing its depolymerization. This stabilization disrupts the dynamic instability of microtubules, which is crucial for their function, leading to mitotic arrest.

  • Colchicine Site Inhibitors: These compounds bind to the colchicine binding site on β-tubulin, which is distinct from both the Vinca and taxane binding sites. This interaction inhibits tubulin polymerization, leading to microtubule destabilization.

dot

Mechanism of Action of Tubulin Inhibitors cluster_destabilizers Microtubule Destabilizers cluster_stabilizers Microtubule Stabilizers Catharanthine Catharanthine Tubulin Tubulin Catharanthine->Tubulin Binds to Vinca Domain Microtubule_Polymerization Microtubule_Polymerization Catharanthine->Microtubule_Polymerization Inhibit Vinca_Alkaloids Vinca Alkaloids (Vincristine, Vinblastine) Vinca_Alkaloids->Tubulin Binds to Vinca Domain Vinca_Alkaloids->Microtubule_Polymerization Inhibit Colchicine Colchicine Colchicine->Tubulin Binds to Colchicine Site Colchicine->Microtubule_Polymerization Inhibit Taxanes Taxanes (Paclitaxel) Taxanes->Tubulin Binds to Taxane Site Taxanes->Microtubule_Polymerization Promote & Stabilize Mitotic_Arrest Mitotic_Arrest Microtubule_Polymerization->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Mechanism of action of different classes of tubulin inhibitors.

Head-to-Head Performance Data

The following tables summarize quantitative data on the performance of Catharanthine and other tubulin inhibitors. It is important to note that the data is compiled from various studies, and direct comparisons should be interpreted with caution due to potential variations in experimental conditions.

Table 1: Inhibition of Tubulin Polymerization
InhibitorBinding SiteIC50 (µM) for Tubulin Polymerization InhibitionReference
Catharanthine Vinca ~17 [5]
VinblastineVinca0.00043
VincristineVincaNot explicitly found, but has higher affinity than Vinblastine
PaclitaxelTaxaneN/A (Promoter)
ColchicineColchicine~10.6

Note: A lower IC50 value indicates greater potency.

Table 2: Cytotoxicity in Cancer Cell Lines (IC50 in µM)
InhibitorHeLa (Cervical Cancer)A549 (Lung Cancer)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)Reference
Catharanthine - - - ~50 (48h) ****
Vinblastine----
Vincristine----
Paclitaxel~0.003-0.005~0.002-0.004~0.002-0.005-
Doxorubicin (Control)~0.1-0.5~0.2-0.8~0.3-1.0~0.5-1.5

Note: IC50 values can vary significantly between studies due to different experimental conditions (e.g., incubation time, cell density). Doxorubicin is included as a common chemotherapy control, although it is not a tubulin inhibitor.

Signaling Pathways

Recent studies have begun to elucidate the downstream signaling pathways affected by tubulin inhibitors, extending beyond the direct disruption of microtubule dynamics.

Catharanthine has been shown to induce apoptosis and autophagy in cancer cells. One identified mechanism involves the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition can trigger autophagy, a cellular self-degradation process that can lead to cell death.

dot

Catharanthine-Induced Signaling Pathway Catharanthine Catharanthine mTOR mTOR Catharanthine->mTOR Inhibits Apoptosis Apoptosis Catharanthine->Apoptosis Induces Autophagy Autophagy mTOR->Autophagy Inhibits Cell_Death Cell_Death Autophagy->Cell_Death Induces Apoptosis->Cell_Death

Caption: Simplified signaling pathway of Catharanthine-induced cell death.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below for reproducibility.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro by monitoring the fluorescence of a reporter dye that binds to microtubules.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Vinblastine for inhibition, Paclitaxel for enhancement)

  • Black, flat-bottom 96-well plates

  • Temperature-controlled fluorescence plate reader

Protocol:

  • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 2-5 mg/mL. Keep on ice.

  • Prepare a reaction mixture containing General Tubulin Buffer, GTP (final concentration 1 mM), and the fluorescent reporter dye.

  • Add test compounds and controls to the wells of a pre-chilled 96-well plate. The final DMSO concentration should not exceed 1%.

  • Add the tubulin solution to the reaction mixture and immediately dispense the complete reaction mix into the wells of the 96-well plate.

  • Place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 60 seconds for 60-90 minutes.

  • Plot fluorescence intensity versus time to generate polymerization curves. The IC50 value is the concentration of the inhibitor that reduces the rate of polymerization by 50%.

dot

Tubulin Polymerization Assay Workflow start Prepare Reagents (Tubulin, Buffers, Compounds) mix Prepare Reaction Mix (Tubulin, GTP, Dye) start->mix plate Add Compounds & Reaction Mix to 96-well plate mix->plate incubate Incubate at 37°C in Fluorescence Plate Reader plate->incubate measure Measure Fluorescence Over Time incubate->measure analyze Analyze Data (Polymerization Curves, IC50) measure->analyze end Results analyze->end

Caption: Experimental workflow for the tubulin polymerization assay.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7, HepG2)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for the desired duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the microtubule network within cells to observe the effects of tubulin inhibitors.

Materials:

  • Cells grown on glass coverslips

  • PBS (Phosphate-Buffered Saline)

  • Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

  • Permeabilization buffer (0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Treat cells grown on coverslips with the desired concentrations of tubulin inhibitors for a specific time.

  • Wash the cells with PBS.

  • Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

  • If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 30-60 minutes.

  • Incubate with the primary anti-α-tubulin antibody for 1 hour at room temperature.

  • Wash with PBS and then incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.

  • Wash with PBS and mount the coverslips onto microscope slides.

  • Visualize the microtubule network and nuclei using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Treated and untreated cells

  • PBS

  • Trypsin-EDTA (for adherent cells)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Harvest both adherent and floating cells after treatment with tubulin inhibitors.

  • Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Use cell cycle analysis software to generate histograms and quantify the percentage of cells in each phase of the cell cycle.

Conclusion

Catharanthine, as a monomeric precursor to the clinically significant Vinca alkaloids vinblastine and vincristine, demonstrates activity as a tubulin polymerization inhibitor. However, experimental data indicates that its potency in inhibiting tubulin assembly and its cytotoxicity against cancer cells are considerably lower than its dimeric derivatives and other classes of tubulin inhibitors like the taxanes. Its mechanism of action involves binding to the Vinca domain on β-tubulin and inducing microtubule destabilization. Furthermore, Catharanthine has been shown to induce apoptosis and autophagy, at least in part, through the inhibition of the mTOR signaling pathway. While Catharanthine itself may not be a lead candidate for clinical development due to its lower potency, it remains a valuable tool for studying the structure-activity relationships of Vinca alkaloids and for exploring the broader cellular consequences of tubulin inhibition. Further head-to-head comparative studies under standardized conditions are warranted to more precisely delineate its therapeutic potential relative to other microtubule-targeting agents.

References

Comparative Analysis of Catharanthine's Inhibitory Effect on Calcium Channels

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the calcium channel blocking properties of Catharanthine in comparison to established antagonists, Verapamil and Nifedipine.

This guide provides an objective comparison of the inhibitory effects of Catharanthine, a monoterpenoid indole alkaloid, on voltage-gated calcium channels against the well-established calcium channel blockers, Verapamil and Nifedipine. The information presented herein is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key experiments.

Data Summary: Inhibitory Potency on L-type Calcium Channels

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Catharanthine, Verapamil, and Nifedipine on L-type voltage-operated calcium channels (VOCCs) in vascular smooth muscle cells (VSMCs). This data is crucial for understanding the relative potency of these compounds in a key physiological context for blood pressure regulation.

CompoundTissue/Cell TypeExperimental MethodIC50 (µM)Reference
Catharanthine Rat Mesenteric Artery VSMCsPatch-clamp8[1]
Verapamil Rat AortaVasorelaxation Assay10[2]
Nifedipine Rat AortaVasorelaxation Assay0.1[2]

Note: While the data provides a valuable comparison, it is important to acknowledge that the experimental conditions are not identical across all studies. The IC50 for Catharanthine was determined using the patch-clamp technique on isolated vascular smooth muscle cells, while the values for Verapamil and Nifedipine were obtained from vasorelaxation assays on aortic tissue.

Mechanism of Action: Inhibition of Calcium Influx

Voltage-gated calcium channels are crucial for the regulation of intracellular calcium concentration, which in turn governs a wide array of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. In vascular smooth muscle, the influx of calcium through L-type calcium channels triggers vasoconstriction. Calcium channel blockers, such as Catharanthine, Verapamil, and Nifedipine, exert their vasodilatory effects by inhibiting this calcium influx.

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ca_channel L-type Ca²⁺ Channel Ca_int Ca²⁺ Ca_channel->Ca_int Ca_ext Ca²⁺ Ca_ext->Ca_channel Depolarization Contraction Vasoconstriction Ca_int->Contraction Catharanthine Catharanthine Catharanthine->Ca_channel Inhibits Verapamil Verapamil Verapamil->Ca_channel Inhibits Nifedipine Nifedipine Nifedipine->Ca_channel Inhibits

Inhibitory action on L-type calcium channels.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the validation of calcium channel inhibitors.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to directly measure the ion currents flowing through calcium channels in isolated cells.

Cell Preparation:

  • Vascular smooth muscle cells are enzymatically dissociated from the third-order branches of the rat mesenteric artery.

  • The isolated cells are maintained in a physiological salt solution until use.

Recording Solutions:

  • External Solution (in mM): 135 NaCl, 5.4 CsCl, 1 MgCl₂, 10 HEPES, 10 Glucose, and 10 BaCl₂ (as the charge carrier to enhance current and minimize calcium-dependent inactivation), adjusted to pH 7.4 with CsOH.

  • Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 5 Mg-ATP, and 10 HEPES, adjusted to pH 7.2 with CsOH.

Recording Procedure:

  • A glass micropipette with a resistance of 3-5 MΩ is filled with the internal solution and brought into contact with a single vascular smooth muscle cell.

  • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

  • The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the total ion current from the cell.

  • The cell is held at a holding potential of -80 mV.

  • L-type calcium channel currents are elicited by depolarizing voltage steps to 0 mV for 200 ms.

  • Baseline currents are recorded before the application of the test compound.

  • Catharanthine, Verapamil, or Nifedipine at various concentrations are perfused into the recording chamber.

  • The resulting inhibition of the calcium current is measured and used to calculate the IC50 value.

cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_data Data Acquisition & Analysis Dissociation Enzymatic Dissociation of Rat Mesenteric Artery Isolation Isolation of Vascular Smooth Muscle Cells Dissociation->Isolation Seal Giga-seal Formation Isolation->Seal WholeCell Whole-cell Configuration Seal->WholeCell VoltageClamp Voltage Clamp (Hold at -80 mV) WholeCell->VoltageClamp Depolarization Depolarization Pulse (to 0 mV) VoltageClamp->Depolarization Baseline Record Baseline Ca²⁺ Current Depolarization->Baseline DrugApp Apply Test Compound (Catharanthine, etc.) Baseline->DrugApp Inhibition Measure Current Inhibition DrugApp->Inhibition IC50 Calculate IC₅₀ Inhibition->IC50

Workflow for patch-clamp experiments.
Aortic Ring Vasorelaxation Assay

This ex vivo method assesses the ability of a compound to relax pre-constricted blood vessel segments.

Tissue Preparation:

  • The thoracic aorta is excised from a rat and cleaned of adhering fat and connective tissue.

  • The aorta is cut into rings of 2-3 mm in width.

Experimental Setup:

  • Aortic rings are mounted in an organ bath containing Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11.1 glucose) maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • The rings are connected to an isometric force transducer to record changes in tension.

  • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 2 g, with the buffer being changed every 15-20 minutes.

Experimental Procedure:

  • The aortic rings are pre-constricted with a high concentration of potassium chloride (e.g., 80 mM KCl) to induce depolarization and activate voltage-gated calcium channels, leading to a sustained contraction.

  • Once a stable contraction plateau is reached, cumulative concentrations of the test compound (Catharanthine, Verapamil, or Nifedipine) are added to the organ bath.

  • The resulting relaxation of the aortic ring is measured as a percentage of the pre-contraction induced by KCl.

  • The concentration of the compound that causes 50% relaxation (IC50) is determined from the concentration-response curve.

Conclusion

References

Comparative Analysis of Analytical Methods for Catharanthine Tartrate Quantification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Catharanthine Tartrate is crucial for quality control, pharmacokinetic studies, and formulation development. This guide provides a comparative overview of various analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantification of Catharanthine. While a formal inter-laboratory validation study for this compound quantification is not publicly available, this document compiles and compares data from several independent, single-laboratory validation studies to offer insights into method performance and variability.

This guide summarizes key performance parameters from different analytical methods, details the experimental protocols, and presents a generalized workflow for analytical method validation. The objective is to provide a comprehensive resource to assist in the selection and implementation of a suitable quantification method for this compound.

Comparative Performance of Analytical Methods

The following tables summarize the validation parameters for Catharanthine quantification from various published studies. It is important to note that these studies were conducted in different laboratories under varying conditions, and direct comparison should be interpreted with caution.

Table 1: Comparison of HPLC Method Validation Parameters for Catharanthine Quantification

Parameter Study 1 [1]Study 2 [2]Study 3 [3]
Linearity Range (µg/mL) 0.25 - 2530 - 1000Not Specified
Correlation Coefficient (r) > 0.990.9999Not Specified
Limit of Detection (LOD) (µg/mL) 18Not SpecifiedNot Specified
Limit of Quantification (LOQ) (µg/mL) 56Not SpecifiedNot Specified
Accuracy (% Recovery) 98%97.0%Not Specified
Precision (% RSD) 1.331.37Not Specified

Table 2: Comparison of LC-MS and Other Method Validation Parameters for Catharanthine Quantification

Parameter LC-MS/MS (Study 4) [4]LC-IT-MS (Study 5) [5]CE-MS (Study 6)
Linearity Range (ng/mL) Not Specified2000 - 200000Not Specified
Correlation Coefficient (r) Not SpecifiedNot SpecifiedNot Specified
Limit of Detection (LOD) (ng/mL) Not SpecifiedNot Specified100
Limit of Quantification (LOQ) (ng/mL) Not SpecifiedNot SpecifiedNot Specified
Accuracy (% Recovery) Not SpecifiedNot Specified95.04 - 97.04%
Precision (% RSD) Not SpecifiedNot Specified< 4.54%

Detailed Experimental Protocols

The methodologies employed in the cited studies for the quantification of Catharanthine are detailed below. These protocols provide a foundation for researchers to develop and validate their own analytical methods.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
  • Instrumentation: A simple reversed-phase liquid chromatographic method was developed.

  • Column: Merck Chromolith Performance reversed-phase C18 column.

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile and 0.1M phosphate buffer containing 0.5% glacial acetic acid (21:79, v/v), with the pH adjusted to 3.5.

  • Flow Rate: 1.2 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: The method was applied for the determination of alkaloids in a large number of leaf extracts of Catharanthus roseus.

Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection (Gradient)
  • Instrumentation: A high-performance liquid chromatographic (HPLC) method with gradient elution was developed.

  • Column: Waters (5)C18-MS-II column (4.6 mm x 250 mm).

  • Mobile Phase: A gradient elution using methanol and a 1% (v/v) diethylamine solution, with the pH adjusted to 7.3 with phosphate.

  • Flow Rate: Not specified.

  • Detection: UV detection at 220 nm.

  • Temperature: 25 degrees C.

Method 3: Liquid Chromatography-Ion Trap Mass Spectrometry (LC-IT-MS)
  • Instrumentation: Liquid chromatography coupled with an ion trap mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Quantification: The precursor ion and product ion for quantification of catharanthine were m/z 337→144.

  • Sample Preparation: The method was used for the determination of five alkaloids in C. roseus.

Method 4: Capillary Electrophoresis-Mass Spectrometry (CE-MS)
  • Instrumentation: A capillary electrophoresis-mass spectrometry (CE-MS) approach was developed.

  • Running Buffer: 20 mM ammonium acetate and 1.5% acetic acid.

  • Ionization Mode: Positive-ion mode.

  • Quantification: Quantification was based on the protonated molecular ion [M+H]+.

Visualizing the Validation Workflow

A crucial aspect of ensuring reliable quantification is a robust method validation process. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound quantification.

Inter-laboratory Validation Workflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Sample Distribution and Analysis cluster_analysis Phase 3: Data Analysis and Reporting A Define Analytical Method Parameters B Develop Standard Operating Procedure (SOP) A->B C Select Participating Laboratories B->C D Prepare and Distribute Homogeneous Samples C->D E Each Laboratory Analyzes Samples Following SOP D->E F Collect and Statistically Analyze Data E->F G Assess Repeatability and Reproducibility F->G H Generate Validation Report G->H I Validated Method for Routine Use H->I Method Adoption

Caption: A generalized workflow for inter-laboratory analytical method validation.

Conclusion

The quantification of this compound can be reliably achieved using various analytical techniques, with HPLC and LC-MS being the most prevalent. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. While this guide provides a comparative overview of single-laboratory validation data, it underscores the need for a formal inter-laboratory study to establish a universally accepted, robust method for the quantification of this compound. Such a study would be invaluable for ensuring consistency and comparability of results across different research and manufacturing facilities. Researchers are encouraged to use the provided protocols as a starting point and to perform a thorough in-house validation to ensure the chosen method is fit for its intended purpose.

References

A Comparative Analysis of Catharanthine Tartrate Purity from Multiple Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Catharanthine Tartrate purity from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. The assessment is based on a series of rigorous analytical experiments designed to provide researchers with the data necessary to make informed decisions for their specific research and development needs. This document outlines the experimental protocols, presents the comparative data in a clear and concise format, and includes visualizations of the experimental workflow and a relevant biological pathway involving Catharanthine.

Summary of Purity Assessment

The purity of this compound from each supplier was assessed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The results are summarized in the tables below.

Table 1: HPLC Purity Analysis
SupplierRetention Time (min)Purity (%) by Area Normalization
Supplier A 12.599.2%
Supplier B 12.598.5%
Supplier C 12.497.8%
Table 2: Impurity Profile by HPLC
SupplierImpurity 1 (Area %)Impurity 2 (Area %)Other Impurities (Area %)
Supplier A 0.3%0.2%0.3%
Supplier B 0.6%0.4%0.5%
Supplier C 0.8%0.5%0.9%
Table 3: NMR and Mass Spectrometry Data
Supplier¹H NMRMass Spectrometry (m/z)
Supplier A Conforms to structure[M+H]⁺ at 337.1911
Supplier B Conforms to structure[M+H]⁺ at 337.1912
Supplier C Conforms to structure, minor unidentified signals[M+H]⁺ at 337.1910

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A simple isocratic reverse-phase HPLC method was employed for the simultaneous determination of Catharanthine and related impurities.[1][2][3]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).[4]

  • Mobile Phase: A mixture of acetonitrile and 0.1 M phosphate buffer (pH 3.5) in a 21:79 (v/v) ratio.[3]

  • Flow Rate: 1.2 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: this compound samples from each supplier were accurately weighed and dissolved in the mobile phase to a concentration of 1 mg/mL.

  • Purity Calculation: Purity was determined by area normalization, where the peak area of Catharanthine is expressed as a percentage of the total peak area in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy was used to confirm the chemical structure of this compound and to detect the presence of any proton-containing impurities.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Methanol (CD₃OD).

  • Sample Preparation: Approximately 5-10 mg of each sample was dissolved in 0.7 mL of the deuterated solvent.

  • Data Analysis: The resulting spectra were compared with a reference spectrum of pure Catharanthine.

Mass Spectrometry (MS)

Mass spectrometry was utilized to confirm the molecular weight of Catharanthine and to identify potential impurities based on their mass-to-charge ratio (m/z).

  • Instrumentation: A liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Data Analysis: The mass spectrum of each sample was analyzed for the presence of the protonated molecular ion of Catharanthine ([M+H]⁺) and any other significant ions that could indicate impurities.

Visualizations

Experimental Workflow for Purity Assessment

The following diagram illustrates the workflow used to assess the purity of this compound from the different suppliers.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Comparative Assessment SupplierA Supplier A Sample HPLC HPLC Analysis SupplierA->HPLC NMR NMR Spectroscopy SupplierA->NMR MS Mass Spectrometry SupplierA->MS SupplierB Supplier B Sample SupplierB->HPLC SupplierB->NMR SupplierB->MS SupplierC Supplier C Sample SupplierC->HPLC SupplierC->NMR SupplierC->MS Purity Purity Assessment (%) HPLC->Purity Impurity Impurity Profiling HPLC->Impurity Structure Structural Confirmation NMR->Structure MW Molecular Weight Verification MS->MW Comparison Supplier Comparison Purity->Comparison Impurity->Comparison Structure->Comparison MW->Comparison

Fig. 1: Experimental workflow for purity assessment.
Signaling Pathway Involving Catharanthine

Catharanthine is a precursor in the biosynthesis of the anticancer drug vinblastine and has been shown to be involved in the autophagy signaling pathway through the inhibition of mTOR.

G Catharanthine Catharanthine mTOR mTOR Catharanthine->mTOR inhibition ULK1 ULK1 Complex mTOR->ULK1 inhibition Beclin1 Beclin-1 Complex ULK1->Beclin1 LC3_I LC3-I Beclin1->LC3_I LC3_II LC3-II LC3_I->LC3_II lipidation Autophagosome Autophagosome Formation LC3_II->Autophagosome Autophagy Autophagy Autophagosome->Autophagy

Fig. 2: Catharanthine's role in the autophagy pathway.

Conclusion

Based on the comprehensive analysis, Supplier A provided this compound with the highest purity and the lowest level of impurities. While the material from all three suppliers conforms to the basic structural and molecular weight requirements, the lower purity and higher impurity content from Suppliers B and C may be a consideration for sensitive applications. Researchers should consider these findings in the context of their specific experimental needs and the potential impact of impurities on their results.

References

Safety Operating Guide

Proper Disposal of Catharanthine Tartrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents like Catharanthine Tartrate is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the protection of personnel and the environment.

This compound, an indole alkaloid, requires careful handling throughout its lifecycle, including its final disposal. Adherence to federal, state, and local regulations is paramount, and in cases of uncertainty, consulting with a licensed professional waste disposal company is recommended.[1][2]

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, and eye and face protection.[3] Handle the material in a well-ventilated area to avoid inhalation of any dust or aerosols.[1][3]

Step-by-Step Disposal Procedures

  • Material Collection:

    • Carefully collect all waste this compound, including any contaminated materials from spills.

    • For solid waste, sweep up and shovel the material, avoiding the creation of dust.

    • Place all waste into a suitable, clearly labeled, and closed container for disposal.

  • Spill Management:

    • In the event of a spill, prevent further leakage if it is safe to do so.

    • Mechanically pick up the spilled solid and place it in a designated waste container.

    • Clean the contaminated surfaces by scrubbing with alcohol.

  • Disposal of Empty Containers:

    • All empty containers must be disposed of in accordance with official regulations.

  • Environmental Precautions:

    • It is crucial to prevent this compound from entering drains, sewers, or any surface or ground water systems. The substance is classified as slightly hazardous to water (Water hazard class 1).

  • Selecting a Disposal Method:

    • Professional Waste Disposal Service: The primary and recommended method is to transfer the contained waste to a licensed, professional waste disposal company.

    • Incineration: An alternative method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and exhaust system.

    • Small Quantities: While one safety data sheet suggests that very small quantities may be disposed of with household waste, this is not a recommended practice in a professional laboratory setting and may contravene local regulations.

Hazard Classification Summary

The hazard classification for this compound can vary between suppliers. It is prudent to adopt a conservative approach based on the more stringent classifications.

Hazard StatementClassification Source
Not classified as a hazardous substance
Harmful if swallowed
Causes skin irritation
Causes serious eye irritation
May cause respiratory irritation
Toxic; Moderate to severe irritant to the skin and eyes

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated collect_waste 1. Collect Waste (Solid, Spillage, Contaminated Items) start->collect_waste containerize 2. Place in Labeled, Sealed Container collect_waste->containerize assess_quantity Assess Quantity of Waste containerize->assess_quantity small_quantity Small Quantity (Consult Local Regulations) assess_quantity->small_quantity Minor large_quantity Professional Laboratory Quantity assess_quantity->large_quantity Major contact_pro 3. Contact Licensed Waste Disposal Company small_quantity->contact_pro Professional Setting Recommendation large_quantity->contact_pro incinerate Alternative: Incineration with Combustible Solvent (If Permitted and Equipped) large_quantity->incinerate Alternative end End: Proper Disposal Complete contact_pro->end incinerate->end

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling Catharanthine Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Catharanthine Tartrate. The information is compiled from multiple safety data sheets (SDS) to ensure a comprehensive overview. Given the variations in hazard classifications among suppliers, a cautious approach is strongly recommended. Always consult the specific SDS provided with your product before use.

Hazard Summary

This compound is a monoterpenoid indole alkaloid derived from Catharanthus roseus[1]. While some suppliers do not classify the substance as hazardous under the Globally Harmonized System (GHS), others identify significant risks[2]. It should be considered a hazardous material until further information is available[3]. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients[4].

The following table summarizes the GHS classifications from various suppliers, highlighting the importance of cautious handling.

Hazard ClassificationMedChemExpressLKT LaboratoriesCayman ChemicalSelleck Chemicals
Acute Toxicity, Oral Category 4 (Harmful if swallowed)May be harmful if swallowedNot ClassifiedToxic
Skin Corrosion/Irritation Category 2 (Causes skin irritation)May cause skin irritationNot ClassifiedModerate to severe irritant
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)May cause eye irritationNot ClassifiedModerate to severe irritant
Respiratory Tract Irritation Category 3 (May cause respiratory irritation)May cause respiratory tract irritationNot ClassifiedNot Specified

Personal Protective Equipment (PPE)

Comprehensive personal protective equipment is essential to minimize exposure when handling this compound. The following recommendations are based on a conservative approach, incorporating guidelines from multiple safety data sheets.

  • Eye and Face Protection :

    • Wear chemical safety goggles with side-shields or tightly fitting full-view goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).

    • A face shield may be used in conjunction with goggles for full-face protection against splashes. Standard eyeglasses are not sufficient.

  • Skin Protection :

    • Gloves : Wear compatible, chemical-resistant gloves. Gloves must be inspected for integrity before use. Use proper glove removal technique (without touching the glove's outer surface) to prevent skin contact. Dispose of contaminated gloves after use in accordance with laboratory best practices and local regulations.

    • Body Protection : Wear a lab coat or impervious clothing to prevent skin exposure. The type of body protection should be chosen based on the concentration and amount of the substance being handled.

  • Respiratory Protection :

    • While some sources state respiratory protection is not required for nuisance levels of dust, others recommend it.

    • It is best practice to handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.

    • If there is a risk of generating airborne powder or aerosols, a NIOSH-certified N95 (US) or type P1 (EN 143) dust mask or a more advanced, fit-tested respirator should be used.

Standard Operating Procedure

Adherence to a strict operational protocol is critical for safety. This includes preparation, handling, and post-use procedures.

  • Preparation :

    • Ensure a designated handling area, such as a chemical fume hood, is clean and ready.

    • Confirm that safety equipment, including an accessible safety shower and eye wash station, is operational.

    • Gather all necessary materials, including the chemical, solvents, and required PPE.

    • This compound is a crystalline solid, soluble in organic solvents like DMSO and dimethylformamide (approx. 30 mg/ml) and sparingly soluble in aqueous buffers.

  • Handling :

    • Don all required PPE before handling the compound.

    • Avoid all direct contact with skin and eyes.

    • Avoid inhaling any dust or aerosols by working in a well-ventilated area or fume hood.

    • Do not eat, drink, or smoke in the handling area.

  • Post-Handling :

    • Wash hands and any exposed skin thoroughly with soap and water after handling.

    • Decontaminate all work surfaces and equipment.

    • Properly remove and dispose of contaminated PPE, such as gloves.

    • Store this compound in a tightly sealed container in a cool, well-ventilated place, away from incompatible materials like strong oxidizing agents.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling prep_area Designate & verify handling area (fume hood) check_safety Check safety equipment (eyewash, shower) don_ppe Don all required PPE (Gloves, Goggles, Lab Coat) weigh_dissolve Weigh & dissolve compound (Avoid dust/aerosol) don_ppe->weigh_dissolve decontaminate Decontaminate surfaces & equipment weigh_dissolve->decontaminate dispose_ppe Dispose of contaminated PPE properly wash_hands Wash hands thoroughly store Store chemical securely

Caption: Standard workflow for handling this compound.

Spill Response Plan

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate : Evacuate all non-essential personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated.

  • Secure : Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.

  • Protect : Wear full PPE, including respiratory protection, before entering the spill area.

  • Contain & Clean :

    • For solid spills, cover with a plastic sheet to minimize dust. Sweep or shovel the material into a suitable, closed container for disposal without creating dust.

    • For liquid spills, absorb with an inert, finely-powdered material (e.g., diatomite, universal binders).

  • Decontaminate : Clean the contaminated surface thoroughly. Surfaces and equipment can be decontaminated by scrubbing with alcohol.

  • Dispose : Place all contaminated materials, including cleaning supplies and PPE, into a sealed container for proper disposal according to local regulations.

G spill Spill Occurs evacuate Evacuate Area spill->evacuate protect Don Full PPE (incl. Respirator) evacuate->protect contain Contain Spill (Prevent spread to drains) protect->contain cleanup Clean Up Spill (Absorb or Sweep) contain->cleanup decontaminate Decontaminate Spill Area & Equipment cleanup->decontaminate dispose Package & Label Waste for Disposal decontaminate->dispose report Report Incident dispose->report

Caption: Logical workflow for responding to a this compound spill.

Disposal Plan

All waste materials must be handled and disposed of in accordance with federal, state, and local environmental regulations.

  • Unused Product : Unused this compound should be offered to a licensed professional waste disposal company. Alternatively, the material can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.

  • Contaminated Materials : All contaminated items, including gloves, labware, and cleaning materials, should be collected in a suitable, sealed container. This waste should be treated as hazardous and disposed of through a licensed professional waste disposal service. Do not allow the product to enter drains or sewer systems.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.